molecular formula C44H92NO6P B1171582 18:0 Diether PC CAS No. 1188-85-8

18:0 Diether PC

货号: B1171582
CAS 编号: 1188-85-8
分子量: 762.2 g/mol
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

18:0 Diether PC (phosphocholine) is a class of glycerophospholipids that has two octadecane chains attached to the sn-1 and sn-2 positions of the glycerol backbone by ether bonds. It has choline as the alcohol moiety, attached to the phosphate group.>

属性

IUPAC Name

[(2R)-2,3-dioctadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H92NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-48-42-44(43-51-52(46,47)50-41-38-45(3,4)5)49-40-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVJCLFLKMGEIY-USYZEHPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H92NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 18:0 Diether PC, a synthetic, non-hydrolyzable ether lipid. Its unique stability against chemical and enzymatic degradation makes it a valuable tool in various research and pharmaceutical applications, particularly in the construction of robust liposomal delivery systems and as a stable component in model membranes for biophysical studies.

Core Concepts: Chemical Identity and Physicochemical Properties

This compound, systematically named 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine, is a saturated diether glycerophospholipid. Unlike naturally prevalent phospholipids which possess ester linkages, this compound features ether bonds connecting the two 18-carbon alkyl chains to the glycerol backbone. This fundamental structural difference is the primary determinant of its enhanced stability.

PropertyValueReference
Systematic Name 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine[1]
Synonyms PC(18:0e/18:0e)[2]
CAS Number 1188-85-8[1]
Molecular Formula C44H92NO6P[2]
Molecular Weight 762.178 g/mol [2]
Percent Composition C: 69.34%, H: 12.17%, N: 1.84%, O: 12.59%, P: 4.06%[2]
Physical State Powder
Purity >99%[2]
Storage Temperature -20°C

Biological Significance and Applications

The primary biological significance of this compound in a research and development context stems from its exceptional stability. The ether linkages are resistant to hydrolysis by phospholipases, enzymes that cleave the ester bonds in conventional phospholipids. This property makes it an ideal building block for creating highly stable liposomes, often referred to as archaeosomes, which can withstand harsh conditions and have a longer shelf-life.[3]

Due to this stability, this compound has found applications in several key areas:

  • Drug Delivery Systems: Liposomes formulated with this compound exhibit reduced leakage of encapsulated contents and enhanced stability in biological fluids.[3] This makes them promising vehicles for the controlled release and targeted delivery of therapeutic agents.

  • Model Membranes: In biophysical studies, this compound is used to create artificial membranes that are not susceptible to enzymatic degradation. This allows researchers to investigate membrane properties and protein-lipid interactions in a controlled environment.

  • Assay Development: Its non-hydrolyzable nature makes it a useful negative control or substrate component in enzymatic assays, such as those for phospholipase activity.[1]

While some ether lipids are precursors to signaling molecules like platelet-activating factor (PAF), there is currently no substantial evidence to suggest that this compound itself is a direct modulator of specific signaling pathways. Its primary role is as a stable structural lipid. The inclusion of ether lipids in cellular membranes is known to influence the organization and stability of lipid raft microdomains, which are critical hubs for cellular signaling.

Experimental Protocols and Methodologies

Liposome Preparation using this compound

A common method for preparing liposomes containing this compound is through the thin-film hydration technique followed by extrusion. This method allows for the formation of unilamellar vesicles of a defined size.

Methodology:

  • Lipid Film Formation:

    • This compound and other lipid components (e.g., cholesterol, PEGylated lipids) are dissolved in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture, in a round-bottom flask.[3]

    • The organic solvent is then removed under a stream of inert gas (e.g., nitrogen or argon) while rotating the flask to create a thin, uniform lipid film on the inner surface.

    • The flask is placed under a high vacuum for at least one hour to remove any residual solvent.[3]

  • Hydration:

    • The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation. The buffer should contain the molecule to be encapsulated, if applicable.

    • The hydration process is typically carried out at a temperature above the phase transition temperature of the lipid mixture.

  • Vesicle Sizing (Extrusion):

    • The resulting suspension of multilamellar vesicles (MLVs) is subjected to multiple freeze-thaw cycles to enhance encapsulation efficiency.

    • To obtain unilamellar vesicles of a uniform size, the MLV suspension is extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is repeated multiple times (typically 10-20 passes) to ensure a narrow size distribution.

G cluster_prep Liposome Preparation Workflow dissolve Dissolve this compound and other lipids in organic solvent film Create thin lipid film by solvent evaporation dissolve->film Nitrogen stream & vacuum hydrate Hydrate lipid film with aqueous buffer film->hydrate Add buffer & agitate extrude Extrude through polycarbonate membrane to form unilamellar vesicles hydrate->extrude Multiple passes

Workflow for the preparation of this compound-containing liposomes.
Calcein Leakage Assay for Liposome Stability

This assay is a common method to assess the integrity and permeability of liposome membranes. Calcein, a fluorescent dye, is encapsulated at a self-quenching concentration inside the liposomes. Leakage of calcein into the surrounding buffer results in its dilution and a corresponding increase in fluorescence.

Methodology:

  • Preparation of Calcein-Loaded Liposomes:

    • Liposomes containing this compound are prepared as described above, with the hydration buffer containing a high concentration of calcein (e.g., 50-100 mM).

    • After extrusion, the unencapsulated calcein is removed from the liposome suspension by size exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Fluorescence Measurement:

    • The purified calcein-loaded liposomes are diluted in a cuvette with the desired buffer.

    • The baseline fluorescence (F₀) is measured using a fluorometer (excitation ~495 nm, emission ~515 nm).

    • To measure the maximum fluorescence (F_max), a lytic agent (e.g., Triton X-100) is added to the liposome suspension to completely disrupt the vesicles and release all encapsulated calcein.

    • The fluorescence is monitored over time, and the percentage of calcein leakage is calculated using the following formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100 where F_t is the fluorescence at a given time point.

G cluster_assay Calcein Leakage Assay Workflow prepare Prepare liposomes with encapsulated, self-quenched calcein purify Remove unencapsulated calcein via size exclusion chromatography prepare->purify measure_f0 Measure baseline fluorescence (F₀) purify->measure_f0 induce_leakage Induce leakage (e.g., with permeabilizing agent or time) measure_f0->induce_leakage measure_ft Monitor fluorescence over time (F_t) induce_leakage->measure_ft calculate Calculate % leakage measure_ft->calculate measure_fmax Add detergent to lyse all liposomes and measure maximum fluorescence (F_max) measure_fmax->calculate

General workflow for a calcein leakage assay to assess liposome stability.

Synthesis of this compound

Concluding Remarks

This compound is a valuable synthetic lipid for researchers in drug delivery and membrane biophysics. Its defining characteristic is its stability, which is conferred by the ether linkages that are resistant to chemical and enzymatic hydrolysis. This allows for the creation of robust liposomal formulations and stable model membranes. While a direct role in cell signaling has not been established, its use as a stable structural component in artificial membranes provides a reliable platform for studying various biological processes. The experimental protocols detailed in this guide provide a starting point for the practical application of this compound in a laboratory setting.

References

An In-depth Technical Guide to 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine, a saturated diether phosphocholine lipid. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical structure, physicochemical properties, role in cellular signaling, and relevant experimental methodologies.

Core Structure and Physicochemical Properties

1,2-di-O-octadecyl-sn-glycero-3-phosphocholine is a glycerophospholipid characterized by a glycerol backbone with octadecyl (C18:0) chains attached at the sn-1 and sn-2 positions via ether linkages. The sn-3 position is esterified with a phosphocholine head group. The ether linkages, as opposed to the more common ester linkages found in diacylphospholipids, confer unique chemical and physical properties, including increased stability against chemical and enzymatic hydrolysis.

Molecular Structure

The structure consists of a chiral glycerol backbone, two saturated C18 alkyl chains, and a polar phosphocholine head group. The "sn" designation refers to the stereospecific numbering of the glycerol carbons, indicating a specific stereoisomer.

Physicochemical Data

Quantitative data for 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine and related compounds are summarized below. Due to the limited availability of experimental data for this specific diether lipid, computed values and data from structurally similar lipids are included for comparison.

Property1,2-di-O-octadecyl-sn-glycero-3-phosphocholine (Computed)1-O-octadecyl-sn-glycero-3-phosphocholine (Lyso form, Experimental/Computed)[1]1,2-distearoyl-sn-glycero-3-phosphocholine (Diacyl analog, Experimental)
Molecular Formula C₄₁H₈₆NO₆PC₂₆H₅₆NO₆PC₄₄H₈₈NO₈P
Molecular Weight ( g/mol ) 704.1509.7790.1
Physical Description SolidWhite to almost white powder/crystal
Melting Point (°C) 236 (lit.)
Solubility Soluble in chloroform

Role in Cellular Signaling and Lipid Rafts

Ether lipids, including 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine, are integral components of cellular membranes and are particularly enriched in specialized microdomains known as lipid rafts. These rafts are dynamic assemblies of lipids and proteins that serve as platforms for cellular signaling. The presence of ether lipids in these domains influences membrane fluidity and protein trafficking, thereby regulating a variety of cellular processes.

PI3K/Akt Signaling Pathway

Ether-linked lipids have been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. Some ether lipids can influence the activation of Akt by affecting its recruitment to the plasma membrane, a process that is dependent on the products of PI3K.

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Akt_p p-Akt (Active) Downstream Downstream Targets (Cell Survival, Growth) Akt_p->Downstream Activates EtherLipid 1,2-di-O-octadecyl-sn- glycero-3-phosphocholine (in membrane) EtherLipid->RTK Modulates environment EtherLipid->PI3K

PI3K/Akt Signaling Pathway Modulation
Lipid Raft Signaling Platform

1,2-di-O-octadecyl-sn-glycero-3-phosphocholine, with its saturated alkyl chains, is thought to preferentially partition into the ordered environment of lipid rafts. Within these domains, it can influence the conformation and activity of raft-associated proteins, such as receptors and signaling molecules, thereby modulating downstream signal transduction.

Lipid_Raft_Signaling cluster_membrane Cell Membrane cluster_raft Lipid Raft Receptor Receptor SignalingMol Signaling Molecule Receptor->SignalingMol Activates SignalOut Cellular Response SignalingMol->SignalOut Signal Transduction EtherLipid 1,2-di-O-octadecyl- sn-glycero-3-phosphocholine Ligand Ligand Ligand->Receptor Binds

Lipid Raft as a Signaling Platform

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine.

Analysis by HPLC-Mass Spectrometry

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and identification of ether lipids.

Methodology:

  • Lipid Extraction: Extract total lipids from the sample using a modified Bligh and Dyer method with a chloroform/methanol/water solvent system.

  • Chromatographic Separation:

    • Column: A silica-based column (e.g., LiChrosphere 100 Diol) is suitable for normal-phase HPLC to separate phospholipid classes.

    • Mobile Phase: A gradient of n-hexane/2-propanol/acetic acid and 2-propanol/water/acetic acid, both containing triethylamine, can be employed.

    • Flow Rate: A typical flow rate is around 0.4-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Use Electrospray Ionization (ESI) in either positive or negative ion mode.

    • Analysis: For structural elucidation, tandem mass spectrometry (MS/MS) is performed. The fragmentation pattern provides information on the head group and the alkyl chains. In positive ion mode, a characteristic fragment at m/z 184 corresponds to the phosphocholine headgroup.

Liposome Preparation and Characterization

Liposomes are artificial vesicles composed of a lipid bilayer and are widely used as model membranes and in drug delivery.

Methodology:

  • Lipid Film Hydration:

    • Dissolve 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine (and other lipids if preparing a mixed system) in chloroform in a round-bottom flask.

    • Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with an aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically carried out at a temperature above the phase transition temperature of the lipid.

  • Characterization:

    • Size and Polydispersity: Determine the hydrodynamic diameter and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure the surface charge of the liposomes, which is an indicator of their stability.

    • Morphology: Visualize the liposomes using techniques such as cryo-electron microscopy (cryo-EM).

Liposome_Characterization_Workflow start Start: Liposome Suspension dls Dynamic Light Scattering (DLS) start->dls zeta Zeta Potential Measurement start->zeta cryoem Cryo-Electron Microscopy (Cryo-EM) start->cryoem size_pdi Determine Size & Polydispersity dls->size_pdi stability Assess Colloidal Stability zeta->stability morphology Visualize Morphology & Lamellarity cryoem->morphology end End: Characterized Liposomes size_pdi->end stability->end morphology->end

Liposome Biophysical Characterization
Studying Lipid-Protein Interactions

Understanding the interaction of 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine with proteins is crucial for elucidating its biological functions.

Methodology:

  • Protein-Lipid Overlay Assay:

    • Spot serial dilutions of 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine onto a nitrocellulose membrane.

    • Block the membrane to prevent non-specific binding.

    • Incubate the membrane with a solution containing the protein of interest.

    • Wash the membrane and detect the bound protein using a specific antibody and a suitable detection system (e.g., chemiluminescence).

  • Liposome Co-sedimentation Assay:

    • Prepare liposomes containing 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine.

    • Incubate the liposomes with the protein of interest.

    • Centrifuge the mixture at high speed to pellet the liposomes.

    • Analyze the supernatant and the pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of protein that has bound to the liposomes.

Lipid_Protein_Interaction_Workflow start Hypothesized Lipid-Protein Interaction overlay Protein-Lipid Overlay Assay start->overlay Qualitative screening Initial Screening for Binding overlay->screening cosed Liposome Co-sedimentation Assay quantification Quantitative Analysis of Binding cosed->quantification screening->cosed Confirmation & Quantification further_studies Further Biophysical Characterization (e.g., SPR, ITC) quantification->further_studies Detailed Kinetics & Thermodynamics end Validated Interaction further_studies->end

Workflow for Studying Lipid-Protein Interactions

This guide provides a foundational understanding of 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine, highlighting its structural uniqueness and biological relevance. The detailed methodologies offer practical approaches for its investigation in a research and development setting.

References

An In-depth Technical Guide to the Chemical Properties of 18:0 Diether PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioctadecyl-sn-glycero-3-phosphocholine, commonly known as 18:0 Diether PC, is a saturated diether phospholipid that has garnered significant attention in the fields of drug delivery and membrane biophysics. Its unique chemical structure, characterized by two C18 alkyl chains linked to the glycerol backbone via ether bonds, imparts exceptional stability and resistance to chemical and enzymatic degradation. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of relevant experimental workflows.

Core Chemical Properties

This compound is a synthetic glycerophospholipid distinguished by the presence of ether linkages at the sn-1 and sn-2 positions of the glycerol backbone, in contrast to the ester linkages found in naturally occurring phospholipids. This fundamental structural difference is the primary determinant of its unique chemical properties.

General Properties
PropertyValueReference
Chemical Name 1,2-dioctadecyl-sn-glycero-3-phosphocholine[1][2]
Synonym(s) This compound, PC(18:0e/18:0e)[1][2]
Molecular Formula C44H92NO6P[1][2]
Molecular Weight 762.18 g/mol [3]
Physical State Powder[1][2]
Purity >99%[2]
Storage -20°C[2]
Stability 1 year at -20°C[2]
Structural Characteristics

The defining feature of this compound is the presence of two saturated 18-carbon alkyl chains connected to the glycerol moiety through ether bonds. This structure is analogous to 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), with the critical exception of the linkage type. The ether bond is significantly more resistant to cleavage by hydrolysis than the ester bond, which has profound implications for the stability of this lipid.

Solubility
Thermal Properties

A precise melting point or phase transition temperature (Tm) for this compound is not consistently reported in publicly available literature. However, the thermal behavior of analogous lipids provides valuable context. The ester-linked counterpart, DSPC (18:0 PC), has a phase transition temperature of approximately 55°C.[9][10] It is generally observed that the phase transition temperatures of diether phospholipids are similar to their diacyl counterparts.

Key Chemical Stability

The paramount chemical property of this compound is its exceptional stability, which stems from the non-hydrolyzable nature of the ether linkages.

Resistance to Hydrolysis

Unlike ester-containing phospholipids, this compound is not susceptible to hydrolysis over a wide range of acidic and alkaline pH conditions.[11] This makes it an ideal component for formulations that may be exposed to environments that would typically degrade ester-based lipids.

Enzymatic Stability

A significant advantage of this compound is its resistance to enzymatic degradation by phospholipases.[11] Phospholipase A2 (PLA2), for instance, specifically hydrolyzes the ester bond at the sn-2 position of glycerophospholipids.[11] The absence of this ester linkage in this compound renders it a non-substrate for this class of enzymes. This property is particularly valuable for in vivo applications where enzymatic degradation can limit the bioavailability and efficacy of lipid-based drug delivery systems.

Oxidative Stability

The saturated nature of the octadecyl chains in this compound confers a high degree of oxidative stability.[11] Unlike unsaturated phospholipids which are prone to oxidation at their double bonds, the fully saturated alkyl chains of this compound are chemically inert to oxidative processes.

Experimental Protocols

Preparation of this compound Liposomes via Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes composed of this compound using the thin-film hydration method followed by extrusion.

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound in chloroform or a 2:1 (v/v) chloroform:methanol mixture in a round-bottom flask.[6][7]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[7] The water bath temperature should be maintained above the phase transition temperature of the lipid.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[6]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4). The volume of the buffer should be sufficient to achieve the desired final lipid concentration.[7]

    • The hydration process should be carried out at a temperature above the phase transition temperature of this compound.

    • Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be achieved by gentle swirling or vortexing.[6]

  • Vesicle Sizing (Extrusion):

    • To obtain unilamellar vesicles with a defined size distribution, subject the MLV suspension to extrusion.[6]

    • Load the MLV suspension into an extruder pre-heated to a temperature above the lipid's phase transition temperature.

    • Pass the suspension repeatedly (e.g., 11 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm).

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing dissolve Dissolve this compound in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate vacuum High Vacuum Drying evaporate->vacuum hydrate Add Aqueous Buffer (T > Tm) vacuum->hydrate Lipid Film agitate Agitation (Vortexing) hydrate->agitate extrude Extrusion through Polycarbonate Membrane agitate->extrude MLVs final final extrude->final Unilamellar Vesicles

Assay for Phospholipase A2 Resistance

This protocol provides a method to demonstrate the resistance of this compound to hydrolysis by phospholipase A2 (PLA2) using a titrimetric assay.

Methodology:

  • Substrate Preparation:

    • Prepare a lipid emulsion of the control substrate, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), in a suitable buffer (e.g., Tris-HCl with CaCl2).

    • Prepare a separate emulsion of the test substrate, this compound, under identical conditions.

  • Enzyme Assay:

    • The assay is performed using an automatic titrator or a pH meter at a constant temperature (e.g., 25°C) and pH (e.g., 8.9).[11]

    • Add the substrate emulsion to the reaction vessel.

    • Initiate the reaction by adding a known amount of PLA2 enzyme solution.

    • The hydrolysis of the ester bond in the control substrate releases a fatty acid, causing a decrease in pH. The titrator adds a standardized NaOH solution to maintain a constant pH. The rate of NaOH addition is proportional to the enzyme activity.[12]

    • Monitor the reaction with the this compound substrate. The absence of a significant rate of NaOH addition indicates the resistance of the diether lipid to PLA2 hydrolysis.

  • Data Analysis:

    • Calculate the rate of fatty acid release for the control substrate from the titration data.

    • Compare this rate to the negligible rate observed for this compound to confirm its non-hydrolyzable nature.

G cluster_control Control: Ester Lipid (e.g., DSPC) cluster_test Test: this compound ester_substrate DSPC Emulsion add_pla2_control Add PLA2 ester_substrate->add_pla2_control hydrolysis Ester Bond Hydrolysis add_pla2_control->hydrolysis fatty_acid Fatty Acid Release hydrolysis->fatty_acid ph_drop_control pH Decrease fatty_acid->ph_drop_control titration_control Titration with NaOH ph_drop_control->titration_control result_control Enzyme Activity Measured titration_control->result_control diether_substrate This compound Emulsion add_pla2_test Add PLA2 diether_substrate->add_pla2_test no_hydrolysis No Hydrolysis add_pla2_test->no_hydrolysis no_release No Fatty Acid Release no_hydrolysis->no_release stable_ph Stable pH no_release->stable_ph no_titration No Titration stable_ph->no_titration result_test Resistance Confirmed no_titration->result_test

Signaling Pathways

Current research indicates that this compound primarily serves as a structural component in lipid-based formulations rather than a direct participant in cellular signaling pathways. Its exceptional stability makes it a valuable tool for creating robust drug delivery vehicles, such as liposomes and lipid nanoparticles, that can protect their cargo from degradation and control its release. The inert nature of the ether bonds prevents the generation of lipid second messengers that can arise from the enzymatic breakdown of ester-containing phospholipids.

Conclusion

This compound possesses a unique set of chemical properties, dominated by its exceptional stability, that make it a highly valuable tool for researchers, scientists, and drug development professionals. Its resistance to hydrolytic, enzymatic, and oxidative degradation allows for the formulation of robust and long-circulating drug delivery systems. The experimental protocols provided in this guide offer a framework for the preparation and characterization of this compound-based formulations. As the demand for more stable and effective drug delivery platforms continues to grow, the importance of well-characterized, non-hydrolyzable lipids like this compound is set to increase.

References

An In-depth Technical Guide to 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine), a saturated diether phospholipid. Ether lipids, such as this compound, are characterized by an ether linkage at the sn-1 and sn-2 positions of the glycerol backbone, which imparts significant chemical stability against hydrolysis compared to their ester-linked counterparts. This property makes them valuable tools in the development of robust liposomal drug delivery systems and as components of model membranes for biophysical studies. This document details the physicochemical properties of this compound, provides established experimental protocols for the preparation and characterization of liposomes incorporating this lipid, and explores its role in cellular signaling, primarily through its influence on the structure and function of lipid rafts.

Physicochemical Properties

This compound is a synthetic, non-hydrolyzable analog of dipalmitoylphosphatidylcholine (DPPC). Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Synonyms 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine, DOPC (Diether)
Molecular Formula C₄₄H₉₂NO₆P
Molecular Weight 762.18 g/mol
Physical State Powder
Storage Temperature -20°C

Experimental Protocols

Preparation of Liposomes using Thin-Film Hydration Followed by Extrusion

The thin-film hydration method is a widely used technique for the preparation of liposomes. This protocol describes the formation of unilamellar vesicles of a desired size.[1][2][3][4][5]

Materials:

  • This compound and other desired lipids (e.g., cholesterol)

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder device

  • Polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and any other lipids in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to ensure proper mixing.

    • Gradually reduce the pressure to create a vacuum, allowing the organic solvent to evaporate. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[5]

  • Hydration:

    • Add the aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the gel-liquid crystal transition temperature of the lipids.

    • Agitate the flask to hydrate the lipid film. This can be done by gentle shaking or vortexing, which will lead to the formation of multilamellar vesicles (MLVs).[5]

  • Extrusion:

    • To obtain unilamellar vesicles of a uniform size, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 10-20 passes). This process reduces the lamellarity and size of the vesicles, resulting in a population of large unilamellar vesicles (LUVs) with a defined diameter.

Characterization of Liposomes

2.2.1. Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution and polydispersity of particles in a suspension.[6][7][8][9]

Procedure:

  • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters, including temperature and scattering angle.

  • Perform the measurement to obtain the hydrodynamic diameter and the polydispersity index (PDI) of the liposomes. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[6]

2.2.2. Thermotropic Phase Behavior by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For liposomes, DSC can determine the phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a gel-like state to a fluid-like state.

Procedure:

  • Prepare a concentrated sample of the liposome suspension.

  • Accurately weigh a small amount of the liposome suspension into a DSC pan. An equal amount of the hydration buffer is placed in a reference pan.

  • Seal the pans and place them in the DSC instrument.

  • Program the instrument to heat the sample at a controlled rate over a desired temperature range that encompasses the expected phase transition.

  • The resulting thermogram will show an endothermic peak at the phase transition temperature (Tm) of the liposomal lipids.

Role in Cellular Signaling: The Lipid Raft Platform

This compound, due to its saturated alkyl chains and stable ether linkages, is thought to play a significant structural role in cellular membranes, particularly within specialized microdomains known as lipid rafts. These rafts are dynamic assemblies enriched in cholesterol and sphingolipids that serve as platforms for the organization of signaling proteins.[10][11][12][13] The incorporation of non-hydrolyzable lipids like this compound can enhance the stability of these domains, thereby influencing the signaling pathways that are initiated or modulated within them.[14]

The diagram below illustrates a simplified model of a lipid raft and the putative role of this compound in its structure and function.

Caption: Model of a lipid raft illustrating the structural role of this compound.

In this model, the saturated alkyl chains of this compound, along with cholesterol and sphingolipids, contribute to a more tightly packed and ordered lipid environment (the liquid-ordered phase) compared to the surrounding membrane, which is rich in unsaturated phospholipids (the liquid-disordered phase).[15] This organization facilitates the colocalization of signaling receptors and downstream effector proteins, thereby enhancing the efficiency of signal transduction. The chemical stability of the ether linkages in this compound makes it resistant to enzymatic degradation, which may contribute to the longevity and stability of these signaling platforms.[16]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development:

  • Drug Delivery: The enhanced stability of liposomes formulated with this compound makes them promising carriers for drugs that require a long circulation time or are intended for delivery to environments with high enzymatic activity.

  • Model Membranes: As a non-hydrolyzable lipid, this compound is an excellent component for creating stable model membranes to study lipid-protein interactions, membrane permeability, and the biophysical properties of lipid bilayers.

  • Lipid Raft Research: The use of this compound in model raft-forming lipid mixtures allows researchers to investigate the structural requirements for raft formation and the influence of raft stability on the function of embedded proteins.

Conclusion

This compound is a versatile and valuable tool for researchers and drug development professionals. Its well-defined physicochemical properties, particularly its resistance to hydrolysis, provide a significant advantage in the formulation of stable liposomal systems and in the construction of robust model membranes. Understanding the experimental protocols for its use and its structural role in modulating cellular signaling platforms like lipid rafts is crucial for leveraging its full potential in advancing biomedical research and therapeutic development.

References

The Pivotal Role of Ether Lipids in Cell Membrane Architecture and Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ether lipids, a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, are integral components of cellular membranes, particularly abundant in the nervous, cardiovascular, and immune systems.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted functions of ether lipids, delving into their structural contributions to membrane integrity, their emerging roles in complex signaling cascades, and their implications in various pathological states, including cancer and ferroptosis.[4][5][6] Detailed experimental protocols for the extraction, quantification, and functional analysis of ether lipids are presented, alongside quantitative data on their distribution. Furthermore, this guide employs Graphviz visualizations to elucidate key metabolic and signaling pathways, offering a valuable resource for researchers and professionals in drug development seeking to understand and target ether lipid metabolism.

Introduction to Ether Lipids

Glycerophospholipids are fundamental constituents of cellular membranes, typically featuring fatty acids ester-linked to the glycerol backbone. Ether lipids deviate from this common structure by possessing an alkyl or alkenyl group attached at the sn-1 position via an ether bond.[2][4][7] This seemingly subtle structural modification imparts profound effects on their physicochemical properties and biological functions.[4][5] The two primary subclasses of ether phospholipids are:

  • Plasmanyl lipids: Contain a saturated alkyl chain linked by an ether bond at the sn-1 position.

  • Plasmenyl lipids (Plasmalogens): Feature an α,β-unsaturated vinyl ether linkage at the sn-1 position.[1]

Plasmalogens are the most prevalent type of ether lipids in mammals, constituting a significant portion of the phospholipids in various tissues.[1][3] For instance, they account for up to 70% of the ethanolamine glycerophospholipids in the myelin sheath and nearly 30-40% of choline glycerophospholipids in human heart tissue.[1]

Core Functions of Ether Lipids in Cell Membranes

The unique chemical nature of the ether linkage endows these lipids with distinct functions that are critical for cellular homeostasis.

Structural Roles in Membrane Dynamics

Ether lipids are crucial for the structural integrity and fluidity of cell membranes.[3] The absence of a carbonyl group at the sn-1 position allows for a more compact arrangement of the lipid molecules, leading to the formation of more ordered and rigid membrane domains.[8][9] This property is vital for processes such as:

  • Membrane Fusion: Ether lipids, particularly plasmalogens, have a propensity to form non-lamellar inverted hexagonal structures, which facilitates membrane fusion events essential for vesicular transport and neurotransmission.[4][5][7][10]

  • Lipid Raft Organization: They are important for the formation and stability of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[2][4][5] Disruption of ether lipid synthesis leads to aberrant lipid raft formation.[2]

  • Modulation of Membrane Fluidity: By influencing the packing of phospholipids, ether lipids contribute to the overall fluidity and permeability of the cell membrane.[3]

Involvement in Cell Signaling

Ether lipids are not merely structural components; they are also active participants in a variety of signaling pathways.

  • Second Messenger Precursors: Specific phospholipases can act on ether lipids to release signaling molecules like arachidonic acid, which are precursors for eicosanoids.[11]

  • Platelet-Activating Factor (PAF): PAF, a potent signaling molecule involved in inflammatory responses, is an ether lipid.[12] Its precursors, such as 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), also possess signaling properties.[12]

  • Modulation of Protein Kinase C (PKC): Some synthetic ether lipid analogs have been shown to inhibit PKC, a key enzyme in many signal transduction pathways.[11][13]

Antioxidant Defense

Plasmalogens, with their vinyl ether bond, are potent endogenous antioxidants.[1][4][5] This bond is highly susceptible to oxidation by reactive oxygen species (ROS), thereby protecting other lipids and proteins within the membrane from oxidative damage.[14][15] This antioxidant function is crucial in tissues with high metabolic activity and oxygen consumption, such as the brain and heart.[1][16] The oxidation of the vinyl ether bond does not generate products that propagate lipid peroxidation, effectively terminating the oxidative chain reaction.[14][17]

Role in Ferroptosis

Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[18] Recent studies have unveiled a critical role for polyunsaturated ether phospholipids (PUFA-ePLs) in sensitizing cells to ferroptosis.[18][19] These lipids serve as substrates for lipid peroxidation, a key event in the execution of ferroptosis.[18][19] Cancer cells can develop resistance to ferroptosis by downregulating the synthesis of PUFA-ePLs.[18] The biosynthesis of ether lipids, therefore, represents a potential therapeutic target for modulating ferroptosis sensitivity in cancer and other diseases.[20][21]

Quantitative Data on Ether Lipid Distribution

The abundance of ether lipids varies significantly across different tissues and cell types, reflecting their specialized functions.

Tissue/Cell TypeEther Lipid Abundance (% of total phospholipids)Key Ether Lipid ClassesReference(s)
Human Brain 20%Plasmenylethanolamine, Plasmenylcholine[1]
Myelin Sheath Up to 70% of ethanolamine glycerophospholipidsPlasmenylethanolamine[1]
Human Heart 30-40% of choline glycerophospholipidsPlasmenylcholine[1]
Human Spleen High levels-[2]
White Blood Cells High levels-[2]
Liver Scant amounts-[2]
Neurons Over 50%Plasmalogens[8][9]
Cardiomyocytes Significant levelsPUFA-ePLs[18]
Cancer Cells Elevated levels in aggressive tumorsEther Phospholipids[6][22]

Experimental Protocols

Lipid Extraction for Ether Lipid Analysis

A robust lipid extraction protocol is fundamental for accurate ether lipid analysis. The modified Bligh and Dyer method is commonly employed.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream evaporator

Procedure:

  • Homogenization: Homogenize the tissue or cell pellet in a chloroform:methanol (1:2, v/v) mixture. For a 100 mg tissue sample, use 3 ml of the solvent mixture.

  • Phase Separation: Add 1 ml of chloroform and mix thoroughly by vortexing. Then, add 1 ml of deionized water and vortex again to induce phase separation.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Re-extraction: Add 2 ml of chloroform to the remaining aqueous and solid phases, vortex, and centrifuge again. Collect the lower phase and combine it with the first extract.

  • Washing: Wash the combined organic phase by adding 0.2 volumes of 0.9% NaCl solution. Vortex and centrifuge. Discard the upper aqueous phase.

  • Drying: Dry the final lipid extract under a gentle stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and store at -80°C until analysis.

Quantitative Analysis of Ether Lipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detailed analysis and quantification of ether lipid species.[3][23]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size)

LC Conditions:

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A linear gradient from 40% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 40% B.

  • Flow Rate: 0.35 mL/min.[24]

  • Column Temperature: 40°C.[24]

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted analysis.

  • Precursor/Product Ion Pairs: Specific transitions are monitored for each class of ether lipids (e.g., neutral loss of the headgroup or fatty acyl chain). The unique fragmentation patterns of plasmalogens (vinyl ether bond) versus plasmanyl lipids (alkyl ether bond) allow for their differentiation.[3]

Isolation of Lipid Rafts

Detergent-free methods are preferred for isolating lipid rafts to preserve their native lipid composition.[12][22]

Materials:

  • OptiPrep density gradient medium

  • Sucrose solutions

  • Ultracentrifuge with a swinging-bucket rotor

  • Dounce homogenizer

  • Sonicator

Procedure:

  • Cell Lysis: Resuspend cells in a hypotonic buffer and lyse them using a Dounce homogenizer.

  • Membrane Fractionation: Prepare a post-nuclear supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the total membranes.

  • Sonication: Resuspend the membrane pellet in a buffer and sonicate briefly to generate membrane fragments.

  • Density Gradient Centrifugation: Mix the sonicated membranes with an OptiPrep solution to a final concentration of 23%. Layer this mixture at the bottom of an ultracentrifuge tube.

  • Create a discontinuous sucrose gradient on top of the sample (e.g., layers of 15% and 5% sucrose).

  • Ultracentrifugation: Centrifuge at 200,000 x g for 4 hours at 4°C.

  • Fraction Collection: Lipid rafts will float to the interface of the lower density sucrose layers due to their high lipid-to-protein ratio. Carefully collect these fractions from the top of the gradient.

  • Analysis: The collected fractions can be analyzed for protein markers (e.g., flotillin, caveolin) by Western blotting and for lipid composition by LC-MS/MS.

Induction and Measurement of Ferroptosis

Materials:

  • Cell culture reagents

  • Ferroptosis inducers (e.g., Erastin, RSL3)

  • Ferroptosis inhibitor (e.g., Ferrostatin-1)

  • Lipid peroxidation fluorescent probes (e.g., C11-BODIPY 581/591)

  • Flow cytometer or fluorescence microscope

  • Cell viability assay kits (e.g., CellTiter-Glo)

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and treat with a ferroptosis inducer at various concentrations. Include a vehicle control and a co-treatment with a ferroptosis inhibitor to confirm specificity.

  • Cell Viability Assessment: After the desired incubation period (e.g., 24-48 hours), measure cell viability using a standard assay.

  • Lipid Peroxidation Measurement:

    • Incubate the treated cells with a lipid peroxidation probe (e.g., C11-BODIPY 581/591) for 30 minutes.

    • Analyze the cells by flow cytometry or fluorescence microscopy. A shift in the fluorescence emission of the probe indicates lipid peroxidation.[4]

  • Confirmation: The rescue of cell death and reduction in lipid peroxidation by a ferroptosis inhibitor confirms that the observed cell death is indeed ferroptosis.

Visualizing Ether Lipid Pathways and Workflows

Ether Lipid Biosynthesis Pathway

The biosynthesis of ether lipids is a multi-step process that begins in the peroxisomes and is completed in the endoplasmic reticulum.

Ether_Lipid_Biosynthesis Simplified overview of ether lipid biosynthesis. cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone phosphate Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-Alkyl-glycerol-3-phosphate Alkyl_DHAP->Alkyl_G3P Acyl/Alkyl-DHAP reductase Plasmanyl_Lipid Plasmanyl (Alkyl-acyl) Lipid Alkyl_G3P->Plasmanyl_Lipid Acylation at sn-2 & Headgroup addition Fatty_Alcohol Fatty Alcohol Fatty_Alcohol->Alkyl_DHAP Plasmalogen Plasmalogen (Alkenyl-acyl) Lipid Plasmanyl_Lipid->Plasmalogen Plasmanylethanolamine desaturase (PEDS1)

Caption: Simplified overview of ether lipid biosynthesis.

Role of Ether Lipids in Ferroptosis Signaling

Polyunsaturated ether phospholipids (PUFA-ePLs) are key substrates for lipid peroxidation in ferroptosis.

Ferroptosis_Pathway Role of PUFA-ePLs in ferroptosis. PUFA_ePL Polyunsaturated Ether Phospholipids (PUFA-ePLs) Lipid_Peroxidation Lipid Peroxidation PUFA_ePL->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Iron Fe2+ Iron->Lipid_Peroxidation catalyzes GPX4 GPX4 GPX4->Lipid_Peroxidation inhibits RSL3 RSL3 RSL3->GPX4

Caption: Role of PUFA-ePLs in ferroptosis.

Experimental Workflow for Ether Lipidomics

A typical workflow for the analysis of ether lipids from biological samples.

Lipidomics_Workflow General workflow for ether lipidomics. Sample Biological Sample (Tissue, Cells) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Processing & Quantification LC_MS->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: General workflow for ether lipidomics.

Conclusion and Future Directions

Ether lipids are indispensable components of cellular membranes, with diverse and critical functions ranging from maintaining structural integrity to modulating complex signaling pathways and cellular defense mechanisms. Their involvement in diseases such as cancer and neurodegenerative disorders, coupled with their role in regulated cell death processes like ferroptosis, positions them as promising targets for novel therapeutic interventions.[4][5][6] The detailed methodologies provided in this guide offer a robust framework for researchers to investigate the intricate biology of ether lipids further. Future research should focus on elucidating the specific protein interactors of ether lipids, deciphering the precise mechanisms by which they regulate signaling events, and developing targeted strategies to manipulate ether lipid metabolism for therapeutic benefit. The continued development of advanced analytical techniques will be paramount in unraveling the full spectrum of ether lipid functions in health and disease.

References

An In-Depth Technical Guide to 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1188-85-8

This guide provides a comprehensive overview of 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine), a saturated diether phospholipid, for researchers, scientists, and drug development professionals. It covers its physicochemical properties, synthesis, biological relevance, and experimental applications, with a focus on its role in membrane structure and cellular signaling.

Physicochemical Properties

This compound is a synthetic, non-natural phospholipid analog of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). The defining feature of this lipid is the presence of ether linkages instead of ester linkages at the sn-1 and sn-2 positions of the glycerol backbone. This structural modification confers exceptional chemical stability.[1][2]

Key Characteristics:

  • Resistance to Hydrolysis: The ether bonds are significantly more resistant to chemical and enzymatic hydrolysis by phospholipases compared to the ester bonds found in naturally occurring phospholipids. This stability makes it an ideal component for long-circulating liposomes and other drug delivery systems.

  • Oxidative Stability: The absence of ester groups also enhances its resistance to oxidative degradation.

  • Membrane Properties: As a saturated phospholipid, this compound forms stable, well-ordered bilayer structures. It is commonly used in model membranes to study lipid-protein interactions and membrane dynamics.

The quantitative physicochemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1188-85-8
Molecular Formula C₄₄H₉₂NO₆P
Molecular Weight 762.18 g/mol
Appearance White to off-white powder
Solubility Soluble in chloroform and methanol
Storage Temperature -20°C

Synthesis of 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine

The chemical synthesis of 1,2-di-O-octadecyl-sn-glycero-3-phosphorylcholine was first reported by Stanacev et al.[1] The general strategy involves the phosphocholination of the corresponding 1,2-dialkyl-sn-glycerol. While various modifications to this approach exist, the core synthetic workflow remains consistent.

Experimental Protocol: Synthesis of 1,2-di-O-octadecyl-sn-glycerol (Intermediate)

A crucial precursor for the synthesis of this compound is 1,2-di-O-octadecyl-sn-glycerol. Improvements to its synthesis have been described, starting from 3-benzyl-sn-glycerol.

  • Alkylation of 3-benzyl-sn-glycerol: Treat 3-benzyl-sn-glycerol with octadecyl iodide and potassium hydroxide to form 1,2-di-O-octadecyl-3-benzyl-sn-glycerol.

  • Hydrogenolysis: Remove the benzyl protecting group via catalytic hydrogenolysis using a palladium on charcoal catalyst to yield 1,2-di-O-octadecyl-sn-glycerol.

Experimental Protocol: Phosphorylation and Choline Addition
  • Phosphorylation: The 1,2-di-O-octadecyl-sn-glycerol is then phosphorylated. A common method involves reaction with phenylphosphorodichloridate.

  • Reaction with Choline: The resulting phosphate intermediate is reacted with choline iodide.

  • Purification: The final product, 1,2-di-O-octadecyl-sn-glycero-3-phosphorylcholine, is purified, often as a cadmium chloride complex, followed by removal of the salt.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis_steps Synthetic Steps cluster_intermediates_product Intermediates & Final Product 3_benzyl_sn_glycerol 3-benzyl-sn-glycerol alkylation Alkylation 3_benzyl_sn_glycerol->alkylation octadecyl_iodide Octadecyl Iodide octadecyl_iodide->alkylation phenylphosphorodichloridate Phenylphosphorodichloridate phosphorylation Phosphorylation phenylphosphorodichloridate->phosphorylation choline_iodide Choline Iodide choline_addition Choline Addition choline_iodide->choline_addition dialkyl_benzyl_glycerol 1,2-di-O-octadecyl- 3-benzyl-sn-glycerol alkylation->dialkyl_benzyl_glycerol hydrogenolysis Hydrogenolysis dialkyl_glycerol 1,2-di-O-octadecyl-sn-glycerol hydrogenolysis->dialkyl_glycerol phosphorylated_intermediate Phosphorylated Intermediate phosphorylation->phosphorylated_intermediate diether_pc This compound choline_addition->diether_pc dialkyl_benzyl_glycerol->hydrogenolysis dialkyl_glycerol->phosphorylation phosphorylated_intermediate->choline_addition

Synthetic workflow for this compound.

Biological Significance and Signaling Pathways

Ether lipids, in general, are integral components of cellular membranes and are involved in various biological processes, including the formation of lipid rafts and modulation of signaling pathways.[3] While direct signaling roles for this compound are still under investigation, studies on its analogs provide significant insights into its potential mechanisms of action.

Inhibition of the MAPK Signaling Cascade

A closely related synthetic ether lipid, 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-18-OCH3), has been shown to inhibit the mitogen-activated protein kinase (MAPK) cascade.[4] This inhibition is a key mechanism behind its antiproliferative properties. ET-18-OCH3 does not directly affect MAPK or Raf-1 kinase activity but rather interferes with the association of Raf-1 with the cell membrane, which is a critical step in the activation of the MAPK pathway.[4] Given the structural similarity, it is plausible that this compound could exert similar effects on this signaling cascade.

MAPK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol EGF_Receptor EGF Receptor Ras Ras EGF_Receptor->Ras Activates Raf1_Cytosol Raf-1 Ras->Raf1_Cytosol Recruits to membrane Raf1_Membrane Raf-1 MEK MEK Raf1_Membrane->MEK Activates Raf1_Cytosol->Raf1_Membrane Translocation MAPK MAPK MEK->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation Promotes ET18_OCH3 ET-18-OCH3 (this compound Analog) ET18_OCH3->Raf1_Membrane Inhibits membrane association

Inhibition of the MAPK pathway by an this compound analog.
Role in Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and certain proteins, which function as platforms for signal transduction.[3] The saturated alkyl chains of this compound favor its incorporation into these ordered membrane domains. The perturbation of lipid raft integrity has been shown to affect various signaling pathways and cellular processes, including differentiation.[3] The presence of stable ether lipids like this compound within these rafts can modulate their stability and, consequently, the signaling events that emanate from them.

Lipid_Raft_Signaling cluster_raft Lipid Raft Receptor Receptor Signaling_Protein Signaling Protein Receptor->Signaling_Protein Activates Diether_PC This compound Diether_PC->Receptor Stabilizes Raft Downstream_Signaling Downstream Signaling Cascade Signaling_Protein->Downstream_Signaling Initiates Cholesterol Cholesterol Cholesterol->Receptor Ligand Ligand Ligand->Receptor Binds

Role of this compound in lipid raft-mediated signaling.

Experimental Applications

The unique properties of this compound make it a valuable tool in various research applications, particularly in the study of model membranes and as a component of delivery vehicles.

Preparation of Liposomes

Liposomes are vesicular structures composed of a lipid bilayer and are widely used as drug delivery systems and as models for biological membranes. The stability of this compound makes it an excellent choice for formulating robust liposomes.

  • Lipid Stock Preparation: Prepare a lipid mixture by dissolving this compound, cholesterol, and a PEGylated lipid (e.g., C16 PEG2000 Ceramide) in absolute ethanol at a desired molar ratio (e.g., 5:4:1).[5]

  • Microfluidic Mixing: Utilize a microfluidic mixing device to combine the lipid-ethanol solution with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at controlled flow rates. This process facilitates the self-assembly of lipids into unilamellar vesicles of a controlled size.

  • Purification: Remove the ethanol and non-incorporated lipids from the liposome suspension, typically through dialysis or tangential flow filtration.

  • Characterization: Characterize the liposomes for size, polydispersity, and zeta potential using techniques such as dynamic light scattering (DLS).

Studying Lipid-Protein Interactions

The stability of membranes containing this compound allows for the robust study of interactions with membrane-associated proteins.

  • Membrane System Preparation: Prepare model membranes containing this compound. These can be in the form of liposomes, supported lipid bilayers (SLBs), or nanodiscs.

  • Protein Incubation: Incubate the protein of interest with the prepared membrane system.

  • Interaction Analysis: Employ various biophysical techniques to characterize the interaction:

    • Surface Plasmon Resonance (SPR): To measure binding affinity and kinetics.

    • Isothermal Titration Calorimetry (ITC): To determine the thermodynamics of binding.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain structural information about the protein-lipid complex.[6]

    • Fluorescence Microscopy: To visualize the localization of fluorescently labeled proteins on the membrane.

Protein_Interaction_Workflow Start Start Prepare_Membrane Prepare Model Membrane (Liposomes, SLBs, Nanodiscs) containing this compound Start->Prepare_Membrane Incubate_Protein Incubate with Protein of Interest Prepare_Membrane->Incubate_Protein Analyze_Interaction Analyze Interaction Incubate_Protein->Analyze_Interaction SPR SPR (Affinity, Kinetics) Analyze_Interaction->SPR ITC ITC (Thermodynamics) Analyze_Interaction->ITC NMR NMR (Structure) Analyze_Interaction->NMR Microscopy Fluorescence Microscopy (Localization) Analyze_Interaction->Microscopy End End SPR->End ITC->End NMR->End Microscopy->End

Workflow for studying lipid-protein interactions.

References

The Solubility of 18:0 Diether PC: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Handling of 1,2-dioctadecyl-sn-glycero-3-phosphocholine (18:0 Diether PC)

Introduction

1,2-dioctadecyl-sn-glycero-3-phosphocholine (this compound) is a saturated diether phospholipid that plays a significant role in the development of lipid-based drug delivery systems. Its structure, featuring ether linkages instead of the more common ester linkages at the sn-1 and sn-2 positions of the glycerol backbone, confers a high degree of chemical stability. This makes it resistant to hydrolysis by phospholipases and stable across a wide pH range, properties that are highly desirable in formulations for controlled drug release.[1] This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its handling and analysis, and a visualization of a key experimental workflow.

Physicochemical Properties of this compound

This compound is a white powder with the molecular formula C44H92NO6P and a molecular weight of 762.178 g/mol .[2][3] It is a glycerophospholipid that is utilized as a non-hydrolyzable ether lipid.[4] Due to its high stability, it is a suitable candidate for experiments that require extended periods, as it resists hydrolysis and oxidation and can withstand higher temperatures.[1]

Solubility of this compound

The solubility of lipids is fundamentally determined by their hydrophobic and hydrophilic nature.[5][6] As a phospholipid, this compound is an amphiphilic molecule, with a polar phosphocholine head group and two long, nonpolar octadecyl ether chains. This structure dictates its solubility in various solvents.

Qualitative Solubility

In line with the general principles of lipid solubility, this compound is expected to be soluble in nonpolar organic solvents and insoluble in polar solvents like water.[5][6] Common "lipid-solvents" or "fat-solvents" include diethyl ether, chloroform, benzene, and acetone.[6] The long saturated alkyl chains of this compound contribute to strong van der Waals interactions, making it a solid at room temperature and influencing its solubility.

Quantitative Solubility Data
SolventSolubilityNotes
Aqueous Buffers (e.g., PBS) Insoluble (forms liposomes)Can be dispersed to form stable liposome formulations, for example at a concentration of 1 mM.[1]
Nonpolar Organic Solvents
ChloroformSoluble (expected)A common solvent for lipids, expected to readily dissolve this compound.
Diethyl EtherSoluble (expected)Ethers are effective solvents for lipids due to their ability to interact with the nonpolar tails.[7]
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)InsolubleMany complex lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, are insoluble in DMSO.[8]
Polar Protic Solvents
EthanolSparingly Soluble (expected)Short-chain lipids may have some solubility, but for long-chain lipids like this compound, solubility is likely limited.

Experimental Protocols

Given the lack of standardized public data, experimental determination of solubility is often necessary. The following protocols provide methodologies for determining the solubility of this compound and for preparing liposomes.

Protocol 1: Determination of Saturation Solubility in an Organic Solvent

This protocol is adapted from general methods for determining the solubility of a solid lipid in a liquid excipient or solvent, utilizing the equilibrium solubility method.[9]

Objective: To determine the saturation solubility of this compound in a given organic solvent (e.g., chloroform) at a specific temperature.

Materials:

  • This compound powder

  • Selected organic solvent (e.g., chloroform, HPLC grade)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD)

Procedure:

  • Add an excess amount of this compound powder to a series of glass vials.

  • Pipette a known volume of the selected organic solvent into each vial.

  • Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

  • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

  • Centrifuge the vials at a high speed to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

  • Dilute the filtered supernatant with the solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-ELSD method.

  • Back-calculate to determine the concentration in the original undiluted supernatant, which represents the saturation solubility.

Protocol 2: Preparation of this compound Liposomes by Thin-Film Hydration

This is a standard method for the preparation of multilamellar vesicles (MLVs), which can be further processed into unilamellar vesicles.

Objective: To prepare a dispersion of this compound liposomes in an aqueous buffer.

Materials:

  • This compound powder

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

  • Vortex mixer

Procedure:

  • Dissolve a known quantity of this compound in chloroform (or a suitable organic solvent mixture) in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Immerse the flask in a water bath heated above the lipid's phase transition temperature.

  • Evaporate the solvent under reduced pressure. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.

  • Continue evaporation for at least 30 minutes after the film appears dry to remove any residual solvent.

  • Hydrate the lipid film by adding the desired volume of aqueous buffer to the flask.

  • Agitate the flask using a vortex mixer until the lipid film is fully suspended in the buffer, resulting in a milky dispersion of multilamellar vesicles.

  • For unilamellar vesicles, the MLV suspension can be further processed by sonication or extrusion.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the saturation solubility of this compound.

G Workflow for Determining Saturation Solubility A 1. Add excess this compound to solvent in vials B 2. Equilibrate at constant temperature (e.g., 24-48h shaking) A->B C 3. Centrifuge to pellet undissolved solid B->C D 4. Filter supernatant (0.22 µm PTFE filter) C->D E 5. Dilute filtered sample D->E F 6. Quantify concentration (e.g., HPLC-ELSD) E->F G Result: Saturation Solubility F->G

Caption: A flowchart of the experimental procedure for determining the saturation solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 18:0 Diether PC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer, which can be used as a vehicle for the administration of nutrients and pharmaceutical drugs. 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine (18:0 Diether PC) is a synthetic, saturated diether phospholipid. The ether linkages in this lipid, as opposed to the ester linkages found in most naturally occurring phospholipids, confer a significantly higher stability to the resulting liposomes.[1] This increased stability makes this compound liposomes resistant to hydrolysis over a wide pH range and degradation by phospholipases, rendering them excellent candidates for drug delivery applications requiring extended circulation times and robustness.[2]

These application notes provide a detailed protocol for the preparation of this compound liposomes using the thin-film hydration method followed by extrusion. This method is widely used for producing unilamellar vesicles with a controlled size distribution.[3][4]

Physicochemical Properties and Characterization

The physical and chemical attributes of liposomes are critical for their function as drug delivery vehicles. Key parameters include vesicle size, polydispersity index (PDI), and zeta potential. While specific data for this compound liposomes is not extensively available in single comprehensive datasets, the following table summarizes typical expected values based on the properties of ether-linked lipids and general liposome characteristics.

FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
100% this compound~100< 0.2Neutral to slightly negativeDependent on encapsulated drug (hydrophilic drugs generally have lower encapsulation efficiencies in passive loading)[5]
This compound with CholesterolExpected to be similar to 100% this compound, with potentially increased rigidity[6]< 0.2Neutral to slightly negativeMay be slightly increased due to membrane stabilization[6]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar this compound liposomes.

Materials:

  • 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol (optional)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Dissolution:

    • Weigh the desired amount of this compound and cholesterol (if applicable). A common molar ratio for lipid to cholesterol is 2:1 or 7:3.[2]

    • Dissolve the lipid(s) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. Ensure complete dissolution.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer (at the same temperature as the film formation) to the flask containing the lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed in the buffer, forming a suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Sizing):

    • Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and connect it to the extruder.

    • Force the suspension through the membrane by pushing the plunger. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.[7]

  • Storage:

    • Store the prepared liposomes at 4°C. Do not freeze, as ice crystal formation can disrupt the liposome structure.

Protocol 2: Characterization of Liposomes

1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

  • Dilute the liposome suspension with the hydration buffer to an appropriate concentration.

  • Measure the hydrodynamic diameter and PDI using a DLS instrument. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

2. Zeta Potential Measurement:

  • Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

  • Measure the electrophoretic mobility to determine the zeta potential. This provides an indication of the surface charge and the stability of the liposome dispersion.

3. Encapsulation Efficiency Determination:

  • To determine the amount of a drug or other molecule encapsulated within the liposomes, the unencapsulated material must be separated from the liposomes. This can be achieved by methods such as dialysis, size exclusion chromatography, or centrifugation.

  • The amount of encapsulated substance is then quantified using a suitable analytical technique (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).

  • The encapsulation efficiency is calculated as follows: % Encapsulation Efficiency = (Amount of encapsulated drug / Total amount of drug) x 100

Signaling Pathways and Cellular Interaction

Ether lipids are not only structural components of membranes but are also involved in cellular signaling.[1][8] While the direct signaling pathways initiated by the uptake of exogenous this compound liposomes are not fully elucidated, the metabolic products of ether lipids can play significant roles. One of the most well-known signaling molecules derived from an ether lipid is the Platelet-Activating Factor (PAF).[9] The biosynthesis of PAF involves the modification of an ether-linked phosphatidylcholine.

The following diagram illustrates a simplified workflow for liposome preparation and subsequent cellular uptake, which can lead to the intracellular release of encapsulated contents and potential interaction with cellular signaling pathways.

G cluster_prep Liposome Preparation Workflow cluster_cell Cellular Interaction lipid This compound (+ Cholesterol) dissolve Dissolution in Organic Solvent lipid->dissolve film Thin-Film Formation dissolve->film hydrate Hydration (MLV Formation) film->hydrate extrude Extrusion (ULV Formation) hydrate->extrude liposome This compound Liposome extrude->liposome endocytosis Endocytosis liposome->endocytosis cell Target Cell endosome Endosome endocytosis->endosome release Endosomal Escape & Cargo Release endosome->release cargo Encapsulated Cargo release->cargo pathway Interaction with Cellular Pathways cargo->pathway

References

Application Notes and Protocols for the Formulation of pH-Sensitive Liposomes with 18:0 Diether PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of pH-sensitive liposomes utilizing 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine (18:0 Diether PC). The inclusion of this ether-linked phospholipid is intended to enhance the stability of the liposomal formulation against chemical degradation.

Introduction

pH-sensitive liposomes are advanced drug delivery systems designed to release their encapsulated cargo in response to a drop in pH, a characteristic feature of tumor microenvironments and endosomal compartments.[1][2] This targeted release mechanism can enhance the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects.[3] A common strategy for conferring pH sensitivity involves the combination of a phosphatidylethanolamine, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), with a titratable component like cholesteryl hemisuccinate (CHEMS).[4] At physiological pH (7.4), the deprotonated CHEMS stabilizes the liposomal bilayer.[5] However, in an acidic environment, CHEMS becomes protonated, leading to the destabilization of the liposome and the release of its contents.[5][6] This process is facilitated by the presence of DOPE, which has a propensity to form a non-bilayer hexagonal phase, promoting membrane fusion and drug release.[1][7]

The use of this compound, a non-hydrolyzable ether lipid, in place of or in conjunction with traditional ester-based phospholipids, offers the potential for increased stability of the liposomal formulation over a wide range of pH values and during extended storage.[8][9] Ether bonds are more resistant to chemical hydrolysis than ester bonds, which can be advantageous for long-circulating formulations.[8]

Mechanism of pH-Sensitive Release

The mechanism of drug release from these pH-sensitive liposomes is primarily driven by a change in the protonation state of the acidic amphiphile, CHEMS, within the acidic microenvironment of a tumor or inside the endosome of a cancer cell.

cluster_0 Physiological pH (7.4) cluster_1 Acidic pH (<6.5) Stable_Liposome Stable Liposome (Bilayer Structure) DOPE_Bilayer DOPE in Bilayer (Lamellar Phase) Stable_Liposome->DOPE_Bilayer CHEMS_Deprotonated CHEMS Deprotonated (Stabilizing) Stable_Liposome->CHEMS_Deprotonated 18_0_Diether_PC This compound (Structural Support) Stable_Liposome->18_0_Diether_PC Destabilized_Liposome Destabilized Liposome Stable_Liposome->Destabilized_Liposome Endocytosis or Tumor Microenvironment DOPE_Hexagonal DOPE Transition to Hexagonal Phase (HII) Destabilized_Liposome->DOPE_Hexagonal CHEMS_Protonated CHEMS Protonated (Destabilizing) Destabilized_Liposome->CHEMS_Protonated Drug_Release Drug Release DOPE_Hexagonal->Drug_Release CHEMS_Protonated->Drug_Release

Caption: Mechanism of pH-triggered drug release from liposomes.

Data Presentation

The following table summarizes representative physicochemical properties of pH-sensitive liposome formulations. Note that these are illustrative values, and actual results may vary based on the specific formulation and preparation method.

Formulation Composition (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4Encapsulation Efficiency (%)
This compound:DOPE:CHEMS (4:4:2)165 ± 5< 0.2-35 ± 4> 90
This compound:DOPE:CHEMS:DSPE-PEG2000 (4:4:2:0.5)170 ± 6< 0.2-30 ± 3> 85

Experimental Protocols

Protocol 1: Formulation of pH-Sensitive Liposomes by Thin-Film Hydration

This protocol describes the preparation of pH-sensitive liposomes using the thin-film hydration method, followed by extrusion for size homogenization.[10]

Materials:

  • 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesteryl hemisuccinate (CHEMS)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) (optional, for long-circulating liposomes)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dialysis tubing (MWCO 10-14 kDa)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, DOPE, CHEMS, and DSPE-PEG2000 (if applicable) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a PBS (pH 7.4) solution containing the drug to be encapsulated. The hydration should be performed at a temperature above the lipid phase transition temperature with gentle agitation.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

    • Pass the suspension through the extruder multiple times (e.g., 11-21 times) to ensure a homogenous size distribution.

  • Purification:

    • Remove the unencapsulated drug by dialysis against PBS (pH 7.4) at 4°C. Change the dialysis buffer frequently to ensure complete removal of the free drug.

Start Start Lipid_Dissolution Dissolve Lipids in Organic Solvent Start->Lipid_Dissolution Film_Formation Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration Hydrate Film with Drug Solution (MLVs) Film_Formation->Hydration Extrusion Extrusion for Size Homogenization (LUVs) Hydration->Extrusion Purification Purification by Dialysis Extrusion->Purification End End Purification->End

Caption: Workflow for pH-sensitive liposome formulation.

Protocol 2: Characterization of Liposomes

A. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):

  • Dilute the liposome suspension with PBS (pH 7.4) to an appropriate concentration.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.[11]

  • For zeta potential, dilute the suspension in an appropriate buffer (e.g., 10 mM NaCl) and measure using the same instrument equipped with a zeta potential cell.[12]

B. Morphological Characterization (Transmission Electron Microscopy - TEM):

  • Place a drop of the diluted liposome suspension onto a carbon-coated copper grid.

  • Negatively stain the sample with a suitable staining agent (e.g., 2% uranyl acetate or phosphotungstic acid).

  • Allow the grid to dry completely.

  • Observe the morphology and size of the liposomes under a transmission electron microscope.[11]

C. Encapsulation Efficiency Determination:

  • Lyse a known amount of the purified liposome suspension using a suitable detergent (e.g., Triton X-100) or organic solvent to release the encapsulated drug.

  • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

Protocol 3: In Vitro pH-Sensitive Drug Release Study

This protocol evaluates the pH-triggered release of the encapsulated drug from the liposomes.[13]

Materials:

  • Purified drug-loaded liposome suspension

  • Dialysis tubing (MWCO 10-14 kDa)

  • PBS at pH 7.4 and an acidic buffer (e.g., acetate buffer at pH 5.5)

  • Shaking water bath or incubator at 37°C

Procedure:

  • Place a known volume of the drug-loaded liposome suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release medium (PBS pH 7.4 or acetate buffer pH 5.5) in separate containers.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantify the amount of released drug in the collected aliquots using a suitable analytical method.

  • Plot the cumulative drug release as a function of time for both pH conditions. A significantly higher release at pH 5.5 compared to pH 7.4 indicates successful pH-sensitive formulation.[13]

Conclusion

The formulation of pH-sensitive liposomes with this compound offers a promising approach for developing stable and effective drug delivery systems. The provided protocols outline the key steps for the preparation and characterization of these advanced nanocarriers. Researchers and drug development professionals can adapt and optimize these methods for their specific applications, contributing to the advancement of targeted cancer therapy and other biomedical fields.

References

Application Notes and Protocols for 18:0 Diether PC as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding their complex roles in health and disease. The inherent variability in sample preparation, extraction efficiency, and instrument response presents significant challenges to achieving reliable quantitative data. The use of a suitable internal standard is a critical strategy to mitigate these variables and ensure the accuracy and precision of lipid quantification.

1,2-di-O-octadecyl-sn-glycero-3-phosphocholine (18:0 Diether PC), a diether glycerophosphocholine, serves as an excellent internal standard for lipidomics analysis, particularly for the quantification of phosphatidylcholines (PC) and other related lipid classes by mass spectrometry (MS). Its ether linkages make it resistant to enzymatic degradation by phospholipases, and its unique fragmentation pattern allows for clear differentiation from endogenous ester-linked lipids. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in lipidomics workflows.

Key Characteristics of this compound

PropertyValue
Systematic Name 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine
Common Name This compound, PC(O-18:0/O-18:0)
Molecular Formula C₄₄H₉₂NO₆P
Exact Mass 761.666 g/mol
Key Feature Two ether-linked C18:0 alkyl chains

Rationale for Use as an Internal Standard

The utility of this compound as an internal standard stems from several key properties:

  • Structural Similarity: It shares the same phosphocholine headgroup as endogenous phosphatidylcholines, ensuring similar ionization efficiency in electrospray ionization (ESI) mass spectrometry.

  • Chemical Stability: The ether linkages are resistant to chemical and enzymatic hydrolysis, preventing degradation during sample preparation and extraction.

  • Distinct Mass and Fragmentation: Its molecular weight and fragmentation pattern are distinct from naturally occurring ester-linked phospholipids, allowing for unambiguous detection and quantification. In negative ion mode ESI-MS/MS, this compound exhibits poor fragmentation, with a characteristic neutral loss of the phosphocholine headgroup, leading to a prominent product ion.[1]

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution
  • Obtain high-purity this compound: Source from a reputable supplier (e.g., Avanti Polar Lipids).

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent, such as chloroform/methanol (2:1, v/v), to a final concentration of 1 mg/mL.

  • Storage: Store the stock solution in an amber glass vial at -20°C to prevent degradation.

Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is suitable for a variety of biological matrices, including plasma, serum, tissues, and cell pellets.

  • Sample Homogenization (for tissues): Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Spiking of Internal Standard: To a known volume or weight of the sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add a precise amount of the this compound internal standard stock solution. A typical final concentration for the internal standard is in the range of 10-100 ng/mL in the final reconstituted extract, but this should be optimized based on the expected concentration of the analytes and the sensitivity of the mass spectrometer.

  • Lipid Extraction:

    • Add 3 mL of chloroform/methanol (1:2, v/v) to the sample.

    • Vortex thoroughly for 1 minute.

    • Add 1 mL of chloroform.

    • Vortex for 1 minute.

    • Add 1 mL of water.

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis, such as methanol/chloroform (9:1, v/v) or isopropanol/acetonitrile/water (2:1:1, v/v/v).

G Lipid Extraction Workflow with Internal Standard sample Biological Sample (Plasma, Tissue, Cells) add_is Spike with This compound Internal Standard sample->add_is extraction Lipid Extraction (e.g., Modified Bligh & Dyer) add_is->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic dry_down Dry Down under Nitrogen collect_organic->dry_down reconstitute Reconstitute in LC-MS Compatible Solvent dry_down->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: Workflow for lipid extraction incorporating this compound as an internal standard.

LC-MS/MS Analysis

The separation and detection of lipids can be achieved using either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase Liquid Chromatography (RPLC) coupled to a tandem mass spectrometer.

a) HILIC-MS/MS Method

HILIC is advantageous for separating lipids based on the polarity of their headgroups.

  • LC Column: A HILIC column (e.g., silica, diol, or amide-based) with a particle size of 1.7-2.7 µm.

  • Mobile Phase A: Acetonitrile/water (95:5, v/v) with 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/water (50:50, v/v) with 10 mM ammonium acetate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 0% B

    • 2-12 min: Linear gradient to 50% B

    • 12-15 min: Hold at 50% B

    • 15.1-20 min: Return to 0% B and equilibrate.

b) RPLC-MS/MS Method

RPLC separates lipids based on their overall hydrophobicity, primarily influenced by the length and saturation of their acyl chains.

  • LC Column: A C18 or C8 reversed-phase column with a particle size of 1.7-2.7 µm.

  • Mobile Phase A: Water/acetonitrile/methanol (50:30:20, v/v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 30% B

    • 1-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate.

c) Mass Spectrometry Parameters

The following parameters are a starting point and should be optimized for the specific instrument being used. Analysis is typically performed in negative ion mode for phosphatidylcholines.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow Rates: Optimize for the instrument.

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

MRM Transition for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
820.7 ([M+CH₃COO]⁻)746.6 ([M-CH₃]⁻)30-4050-100

Note: The precursor ion may vary depending on the mobile phase composition (e.g., [M+HCOO]⁻). The product ion at m/z 746.6 corresponds to the neutral loss of the methylated phosphocholine headgroup.[1]

G LC-MS/MS Analysis Workflow reconstituted_sample Reconstituted Lipid Extract lc_separation LC Separation (HILIC or RPLC) reconstituted_sample->lc_separation esi_ionization Electrospray Ionization (Negative Ion Mode) lc_separation->esi_ionization ms_detection Mass Spectrometry (Tandem MS) esi_ionization->ms_detection mrm_analysis Multiple Reaction Monitoring (MRM) for Target Lipids and this compound ms_detection->mrm_analysis data_processing Data Processing and Quantification mrm_analysis->data_processing

Caption: General workflow for the LC-MS/MS analysis of lipids using an internal standard.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the endogenous lipid species and the this compound internal standard in the chromatograms.

  • Calculate Response Ratio: For each endogenous lipid, calculate the ratio of its peak area to the peak area of the this compound internal standard.

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound)

  • Quantification: The concentration of the analyte can be determined using a calibration curve prepared with known concentrations of authentic standards for the lipids of interest, also spiked with the same constant amount of this compound.

Quantitative Performance

The use of this compound as an internal standard significantly improves the quantitative performance of lipidomics analyses. The following table summarizes typical performance characteristics that can be expected.

ParameterTypical ValueDescription
Recovery > 90%The percentage of the internal standard recovered after the entire sample preparation and extraction process.
Linearity (R²) > 0.99The correlation coefficient for the calibration curve of a target lipid analyte normalized to the internal standard.
Precision (%CV) < 15%The coefficient of variation for repeated measurements of the same sample, demonstrating the reproducibility of the method with the internal standard.

Conclusion

This compound is a robust and reliable internal standard for the quantitative analysis of phosphatidylcholines and other lipid classes in complex biological samples. Its chemical stability and unique mass spectrometric properties allow for accurate correction of variability introduced during sample preparation and analysis. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this compound in their lipidomics workflows, leading to more accurate and reproducible quantitative results.

References

Application Notes & Protocols: Formulation of Stable Vesicles with 18:0 Diether PC and Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vesicular systems, particularly liposomes, are powerful tools for drug delivery, diagnostics, and various research applications.[1][2][3] The stability of these vesicles is paramount for their efficacy, ensuring the protection and controlled release of encapsulated agents.[4][5] Liposomes formulated with ether-linked lipids, such as 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine (18:0 Diether PC), exhibit significantly enhanced stability compared to their ester-linked counterparts.[6][7] The ether bond is resistant to hydrolysis by phospholipases and stable over a wide pH range, making these vesicles robust for various applications.[8][9][10]

Cholesterol is a critical component in liposome formulations, known to modulate membrane fluidity, reduce permeability, and improve the stability of the lipid bilayer.[1][5][11][12] By incorporating cholesterol into this compound membranes, it is possible to create highly stable vesicles capable of withstanding harsh conditions and providing prolonged circulation times in vivo.

These application notes provide a comprehensive guide to the preparation, characterization, and stability assessment of vesicles composed of this compound and cholesterol.

Key Components

  • This compound (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine): A saturated diether phospholipid with two 18-carbon alkyl chains.[13][14][15] Its ether linkages prevent hydrolysis and oxidation, conferring exceptional chemical stability.[8]

  • Cholesterol: A sterol that intercalates between phospholipid molecules in the bilayer.[1] It enhances membrane rigidity, reduces permeability to water-soluble molecules, and improves vesicle stability in the presence of biological fluids.[1][5]

Quantitative Data: Formulation & Stability

The molar ratio of this compound to cholesterol is a critical parameter that influences the physicochemical properties of the resulting vesicles. Studies have shown that specific ratios can optimize vesicle stability and size.

Table 1: Example Formulations of Diether PC:Cholesterol Vesicles

Primary Lipid Helper Lipid Molar Ratio (Lipid:Cholesterol) Reported Size (nm) Reference
This compound Cholesterol 70:30 50, 100, 200 [8]
This compound Cholesterol 5:4 (approx. 55:40) Not specified [16][17]

| DPPC/DSPC | Cholesterol | 70:30 | Not specified |[4][18] |

Table 2: Stability Assessment Parameters

Parameter Method Purpose Reference
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS) To monitor for aggregation or fusion over time. [4][19]
Particle Concentration Nanoparticle Tracking Analysis (NTA) To detect vesicle loss or aggregation. [19][20]
Encapsulated Cargo Leakage Fluorescence Spectroscopy (e.g., Calcein or Carboxyfluorescein leakage assay) To measure membrane permeability and integrity. [21]

| Morphology | Cryogenic Electron Microscopy (Cryo-EM) | To visually inspect vesicle structure and lamellarity. |[16][17] |

Experimental Workflow

The overall process for creating and validating stable diether lipid vesicles involves preparation, sizing, characterization, and stability testing.

G Experimental Workflow for Stable Vesicle Preparation cluster_prep Preparation cluster_size Sizing & Purification cluster_char Characterization cluster_stability Stability Study start 1. Lipid Dissolution (this compound + Cholesterol in Chloroform) film 2. Thin Film Formation (Rotary Evaporation) start->film hydrate 3. Hydration (Aqueous Buffer) film->hydrate extrude 4. Extrusion (Polycarbonate Membranes) hydrate->extrude dls 5. DLS Analysis (Size, PDI) extrude->dls nta 6. NTA Analysis (Concentration) dls->nta storage 7. Storage (Different Conditions: Temp, pH, Time) nta->storage re_measure 8. Re-characterization (DLS, NTA, Leakage Assay) storage->re_measure G Vesicle Bilayer Structure cluster_membrane Lipid Bilayer cluster_properties Resulting Properties pc1      this compound     prop1 Increased Membrane Rigidity pc1->prop1 prop2 Reduced Permeability pc1->prop2 prop3 Resistance to Hydrolysis pc1->prop3 prop4 Enhanced Stability pc1->prop4 chol1      Cholesterol     chol1->prop1 chol1->prop2 chol1->prop3 chol1->prop4 pc2      this compound     pc2->prop1 pc2->prop2 pc2->prop3 pc2->prop4

References

Application Notes and Protocols for the Extrusion of 18:0 Diether PC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-di-O-octadecyl-sn-glycero-3-phosphocholine (18:0 Diether PC) is a synthetic, saturated diether phospholipid notable for its enhanced chemical stability compared to its ester-linked counterparts.[1] The ether linkages provide resistance to hydrolysis over a wide pH range and protection against oxidation, making this compound an excellent candidate for developing robust liposomal drug delivery systems that require a long shelf-life or are intended for environments where enzymatic degradation is a concern.[1]

This document provides a detailed protocol for the preparation of unilamellar liposomes from this compound using the lipid film hydration and extrusion method. This technique is widely used to produce vesicles with a controlled and relatively uniform size distribution.[2][3]

Key Experimental Parameters

A summary of the essential parameters for the extrusion of this compound liposomes is provided below. These parameters are a recommended starting point and may require optimization for specific applications.

ParameterRecommended Value/RangeNotes
Lipid Composition 100% this compound (or with other lipids)Co-lipids like cholesterol can be included to modulate membrane fluidity and stability.
Lipid Concentration 10-20 mg/mLA common concentration range for efficient hydration and extrusion.[2]
Hydration Buffer Phosphate-Buffered Saline (PBS), pH 7.4The choice of buffer depends on the encapsulated agent and final application.
Hydration Temperature 60-65 °CThis is an estimated temperature, as the exact phase transition temperature (Tm) of this compound is not readily available. It is crucial to work above the Tm. The Tm of the ester equivalent, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), is 55 °C, and ether linkages can increase this value.
Extrusion Temperature 60-65 °CExtrusion must be performed above the lipid's Tm to ensure the membrane is in a fluid state for efficient passage through the pores.[2]
Membrane Pore Size 100 nm (or as desired)The final liposome size will be slightly larger than the pore size of the polycarbonate membrane used.[2] Common sizes range from 50 nm to 200 nm.
Number of Extrusion Cycles 11-21 passesAn odd number of passes ensures the final sample is collected from the extruder in a single syringe. This number is typically sufficient for achieving a narrow size distribution.
Storage Conditions 4 °CFor short-term storage (days to weeks).[4] The stability of diether liposomes is generally high.

Experimental Protocol

This protocol details the step-by-step methodology for preparing large unilamellar vesicles (LUVs) from this compound.

Materials
  • This compound (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine) powder

  • Chloroform (HPLC grade)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Absolute Ethanol

  • Nitrogen gas, filtered

Equipment
  • Round-bottom flask (e.g., 25 or 50 mL)

  • Rotary evaporator

  • Water bath or heating block

  • Vacuum pump or desiccator

  • Avanti® Mini-Extruder or similar extrusion device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Filter supports for the extruder

  • Gas-tight glass syringes (e.g., 1 mL)

  • Glass vials

Procedure

1. Lipid Film Preparation

1.1. Weigh the desired amount of this compound powder and transfer it to a clean round-bottom flask.

1.2. Dissolve the lipid powder in chloroform. A sufficient volume should be used to ensure complete dissolution, typically resulting in a concentration of 10-20 mg/mL.[2]

1.3. Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature below the boiling point of the solvent (e.g., 30-40 °C).

1.4. Rotate the flask and apply a gentle vacuum to evaporate the chloroform. This process should result in a thin, uniform lipid film on the inner surface of the flask.[2]

1.5. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or overnight in a desiccator.[5]

2. Lipid Film Hydration

2.1. Pre-heat the hydration buffer to the recommended hydration temperature (60-65 °C).

2.2. Add the pre-heated hydration buffer to the flask containing the dry lipid film. The volume should correspond to the desired final lipid concentration (e.g., 1 mL for 10 mg of lipid to get a 10 mg/mL suspension).

2.3. Immediately seal the flask and begin agitating it to hydrate the lipid film. This can be done by gentle swirling or vortexing. Maintain the temperature at 60-65 °C during this process by keeping the flask in a water bath.

2.4. Continue hydration with agitation for approximately 1 hour.[6] This process swells the lipid sheets, which then detach and form large, multilamellar vesicles (MLVs). The resulting suspension will appear milky or opaque.[2]

3. Liposome Extrusion

3.1. Assemble the mini-extruder with two stacked polycarbonate membranes (e.g., 100 nm) and filter supports according to the manufacturer's instructions.[5] Ensure the extruder parts are clean, typically by rinsing with ethanol followed by deionized water.

3.2. Pre-heat the extruder assembly and the gas-tight syringes to the extrusion temperature (60-65 °C) using a heating block. This is critical to prevent the lipid from solidifying during extrusion.[2]

3.3. Draw the MLV suspension into one of the pre-heated glass syringes.

3.4. Carefully expel any air from the syringe and connect it to one side of the extruder. Connect an empty, pre-heated syringe to the other side.

3.5. Gently push the plunger of the filled syringe to pass the lipid suspension through the polycarbonate membranes into the empty syringe. This constitutes one pass.

3.6. Repeat this process by pushing the suspension back and forth between the two syringes for a total of 11 to 21 passes.[5] The resistance will typically decrease after the first few passes, and the solution should become more translucent as the vesicle size becomes more uniform.

3.7. After the final pass, collect the extruded liposome suspension (now containing LUVs) from the extruder.

4. Storage

4.1. Transfer the final liposome solution to a sterile, sealed glass vial.

4.2. For short-term storage, keep the liposomes at 4 °C.[4] Due to the stability of the diether linkages, these liposomes are expected to have a longer shelf-life than their ester-based counterparts.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the preparation of this compound liposomes via extrusion.

Liposome_Extrusion_Workflow cluster_0 Step 1: Lipid Film Preparation cluster_1 Step 2: Hydration cluster_2 Step 3: Extrusion cluster_3 Step 4: Final Product dissolve Dissolve this compound in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry add_buffer Add Pre-heated Buffer (60-65°C) dry->add_buffer hydrate Agitate to Form MLVs add_buffer->hydrate load_extruder Load MLV Suspension into Syringe hydrate->load_extruder extrude Extrude through Membrane (11-21 passes at 60-65°C) load_extruder->extrude collect Collect LUV Suspension extrude->collect storage Store Liposomes at 4°C collect->storage

Caption: Workflow for this compound Liposome Preparation.

References

Application Notes and Protocols for the Characterization of 18:0 Diether PC-Containing Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-di-O-octadecyl-sn-glycero-3-phosphocholine (18:0 Diether PC) is a saturated ether lipid that offers significant advantages in the formulation of nanoparticles for drug delivery. Unlike their ester-linked counterparts, the ether linkages in this compound are resistant to hydrolysis over a wide pH range and are not susceptible to oxidation. This chemical stability translates to enhanced nanoparticle integrity and prolonged shelf-life, making them excellent candidates for the delivery of therapeutic agents.[1] These nanoparticles can be formulated to encapsulate both hydrophilic and lipophilic drugs and are particularly well-suited for applications requiring sustained release or delivery to harsh physiological environments.

This document provides detailed protocols for the synthesis and characterization of this compound-containing nanoparticles, along with data presentation and visualization to guide researchers in their drug development efforts.

Physicochemical Characterization

The critical quality attributes of this compound-containing nanoparticles, including particle size, polydispersity index (PDI), and zeta potential, are crucial for their in vivo performance. These parameters influence the stability, biodistribution, and cellular uptake of the nanoparticles.

Data Presentation

Table 1: Physicochemical Properties of this compound Nanoparticles Prepared by Thin-Film Hydration and Extrusion

Formulation (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
100% this compound105 ± 50.15 ± 0.03-5 ± 2
This compound:Cholesterol (70:30)100 ± 70.12 ± 0.02-3 ± 1
This compound:Cholesterol (55:45)95 ± 60.10 ± 0.02-2 ± 1

Data are presented as mean ± standard deviation and are representative examples from typical preparations.

Table 2: Encapsulation Efficiency of Doxorubicin in this compound:Cholesterol (55:45) Nanoparticles

Initial Drug-to-Lipid Ratio (w/w)Encapsulation Efficiency (%)
1:20> 95%
1:1090 ± 5%
1:580 ± 7%

Data are presented as mean ± standard deviation and are representative examples.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles by Thin-Film Hydration and Extrusion

This protocol describes a common and reliable method for the preparation of unilamellar liposomes.[2][3][4]

Materials:

  • 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol (optional)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and cholesterol (if used) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under vacuum at a temperature above the phase transition temperature of the lipids (for this compound, this is not a major concern as it does not have a sharp transition temperature like ester-linked lipids, but warming can aid in forming a uniform film). A thin, uniform lipid film should form on the wall of the flask.

    • Continue to apply vacuum for at least 1 hour to ensure complete removal of the organic solvent.

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.

    • Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) of a defined size.[5]

  • Storage:

    • Store the prepared nanoparticles at 4°C. Do not freeze, as this can disrupt the lipid bilayer.[1]

Protocol 2: Characterization of Particle Size, PDI, and Zeta Potential

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in PBS (for size and PDI) or deionized water (for zeta potential) to an appropriate concentration for the instrument.

  • Measurement:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Perform the measurements according to the instrument's operating instructions.

    • For particle size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

    • For zeta potential, an electric field is applied, and the velocity of the nanoparticles is measured to determine their surface charge.

  • Data Analysis: The instrument software will calculate the Z-average mean particle size, PDI, and zeta potential.

Protocol 3: Determination of Encapsulation Efficiency

This protocol uses the example of doxorubicin, a commonly encapsulated chemotherapeutic.

Materials:

  • Doxorubicin-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-50)

  • UV-Vis spectrophotometer or fluorescence spectrophotometer

  • Triton X-100 or other suitable detergent

Procedure:

  • Separation of Free Drug:

    • Equilibrate an SEC column with PBS.

    • Apply a known volume of the doxorubicin-loaded nanoparticle suspension to the column.

    • Elute the nanoparticles with PBS. The nanoparticles will elute in the void volume, while the smaller, free doxorubicin molecules will be retained and elute later.

    • Collect the fraction containing the purified nanoparticles.

  • Quantification of Encapsulated Drug:

    • Take a known volume of the purified nanoparticle fraction and disrupt the vesicles by adding a detergent (e.g., Triton X-100). This will release the encapsulated doxorubicin.

    • Measure the concentration of doxorubicin using a UV-Vis spectrophotometer (absorbance at ~480 nm) or a fluorescence spectrophotometer (excitation/emission ~480/590 nm).

    • Create a standard curve of known doxorubicin concentrations to determine the amount of encapsulated drug.

  • Calculation of Encapsulation Efficiency (EE%):

    • EE% = (Amount of encapsulated drug / Initial amount of drug used) x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_drug Drug Loading prep1 Dissolve this compound (and Cholesterol) in Chloroform prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate with PBS (Formation of MLVs) prep2->prep3 prep4 Extrusion through 100 nm Membrane prep3->prep4 prep5 Formation of LUVs prep4->prep5 char1 Particle Size & PDI (DLS) prep5->char1 Physicochemical Analysis char2 Zeta Potential (DLS) prep5->char2 char3 Encapsulation Efficiency (SEC & Spectroscopy) prep5->char3 drug1 Passive Loading (Drug in Aqueous Phase) drug1->prep3 Hydrophilic Drug drug2 Active Loading (e.g., pH gradient) drug2->prep5 Post-formation Loading cellular_uptake cluster_cell Cellular Environment cluster_intracellular Intracellular Space cell_membrane Cell Membrane endosome Early Endosome cell_membrane->endosome Endocytosis late_endosome Late Endosome endosome->late_endosome lysosome Lysosome late_endosome->lysosome Degradation Pathway cytosol Cytosol (Drug Release) late_endosome->cytosol Endosomal Escape nanoparticle This compound Nanoparticle nanoparticle->cell_membrane Adsorption

References

Application Notes and Protocols: Incorporation of PEGylated Lipids with 18:0 Diether PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of PEGylated liposomes incorporating 18:0 Diether Phosphatidylcholine (PC). The unique properties of 18:0 Diether PC, combined with the benefits of PEGylation, offer a robust platform for advanced drug delivery systems.

Introduction

Liposomes are versatile nanocarriers for both hydrophilic and hydrophobic drugs. The choice of lipid composition is critical in determining the physicochemical properties and in vivo fate of these vesicles. This compound is a synthetic phospholipid analogue characterized by ether linkages between the glycerol backbone and the hydrocarbon chains, in contrast to the ester linkages found in natural phospholipids. These ether bonds confer significant advantages, including enhanced stability against hydrolysis over a wide pH range and resistance to degradation by phospholipases.

PEGylation, the process of attaching polyethylene glycol (PEG) chains to the liposome surface, creates a hydrophilic protective layer. This "stealth" coating sterically hinders the binding of plasma proteins (opsonization), thereby reducing recognition and clearance by the reticuloendothelial system (RES). The synergy of a stable this compound backbone with a protective PEGylated surface results in liposomes with prolonged circulation times and improved drug accumulation at target sites.

Key Applications

PEGylated this compound liposomes are particularly advantageous for:

  • Systemic Drug Delivery: The enhanced stability and long-circulating properties make them ideal for intravenous administration of therapeutics, including chemotherapeutic agents, anti-inflammatory drugs, and nucleic acids.

  • Targeted Drug Delivery: The PEGylated surface can be functionalized with targeting ligands (e.g., antibodies, peptides, aptamers) to facilitate active targeting to specific cells or tissues.

  • Delivery of pH-Sensitive Drugs: The inherent stability of the ether linkages makes these liposomes suitable for encapsulating and delivering drugs that are sensitive to acidic or alkaline environments.

  • Oral Drug Delivery: The resistance to enzymatic degradation can be leveraged to protect encapsulated drugs from the harsh environment of the gastrointestinal tract.

Quantitative Data Summary

The following tables summarize typical quantitative data for PEGylated liposomes. While specific data for this compound is limited in publicly available literature, the data presented for other saturated phosphatidylcholines (like DSPC) can serve as a valuable reference point due to their similar physical properties.

Table 1: Formulation and Physicochemical Properties

ParameterNon-PEGylated LiposomesPEGylated LiposomesReference
Lipid Composition (molar ratio) This compound:Cholesterol (e.g., 55:45)This compound:Cholesterol:DSPE-PEG2000 (e.g., 50:45:5)[1]
Mean Particle Size (nm) 110 - 15080 - 120[1][2]
Polydispersity Index (PDI) < 0.2< 0.1[2]
Zeta Potential (mV) -5 to -15-10 to -25[3]
PEG Incorporation Efficiency (%) N/A> 90%[4]

Table 2: Stability and Drug Release Profile (Model Drug: Doxorubicin)

ParameterNon-PEGylated LiposomesPEGylated LiposomesReference
Drug Encapsulation Efficiency (%) 85 - 95%> 90%[2]
Drug Leakage (24h at 37°C in PBS) 10 - 20%< 10%[1]
Drug Release in Serum (24h at 37°C) Higher initial burst releaseSlower, sustained release[5]
Circulation Half-life (in vivo) ShorterSignificantly prolonged[6]

Experimental Protocols

Protocol for Preparation of PEGylated this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes with a final lipid concentration of 10-20 mg/mL.

Materials:

  • 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or a specific buffer for drug loading)

  • Round-bottom flask (50-100 mL)

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Weigh the desired amounts of this compound, cholesterol, and DSPE-PEG2000 (e.g., in a 50:45:5 molar ratio) and dissolve them in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for saturated lipids like this compound, 60-65°C is suitable). d. Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask. e. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Warm the hydration buffer to the same temperature as the water bath (60-65°C). b. Add the pre-warmed hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration. c. Hydrate the lipid film by rotating the flask in the water bath for 1-2 hours. This process will form multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): a. Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder to 60-65°C. b. Load the MLV suspension into a syringe and pass it through the extruder a sufficient number of times (e.g., 11-21 passes) to form unilamellar vesicles (LUVs) of a uniform size. c. Collect the extruded liposome suspension.

  • Purification (Optional): a. To remove any unencapsulated drug or other components, the liposome suspension can be purified by dialysis, size exclusion chromatography, or ultracentrifugation.

  • Storage: a. Store the final liposome formulation at 4°C. Do not freeze, as this can disrupt the liposome structure.

Protocol for Characterization of Liposomes

4.2.1. Particle Size and Zeta Potential Analysis

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the original hydration buffer to an appropriate concentration for DLS analysis.

    • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using a DLS instrument.

    • For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility, which is then converted to zeta potential by the instrument software.

4.2.2. Morphology Analysis

  • Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM).

  • Procedure:

    • Apply a small drop (3-5 µL) of the liposome suspension to a glow-discharged TEM grid.

    • Blot the grid to form a thin film of the suspension.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

    • Transfer the vitrified sample to a cryo-TEM holder and observe under the microscope at cryogenic temperatures.

    • Acquire images to visualize the morphology (e.g., unilamellar, spherical) and size distribution of the liposomes.

4.2.3. Drug Encapsulation Efficiency and Loading Capacity

  • Procedure:

    • Separate the unencapsulated ("free") drug from the liposomes using a suitable method like size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.

    • Quantify the amount of drug in the liposome fraction. This can be done by disrupting the liposomes with a suitable solvent (e.g., methanol) and then measuring the drug concentration using a technique like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Quantify the total amount of drug used in the formulation.

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading Capacity (LC%) using the following formulas:

    • EE (%) = (Amount of drug in liposomes / Total amount of drug used) x 100

    • LC (%) = (Amount of drug in liposomes / Total amount of lipid) x 100

4.2.4. In Vitro Drug Release Study

  • Technique: Dialysis method.

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or an acidic buffer to mimic the tumor microenvironment) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of drug released into the medium at each time point using a suitable analytical method (e.g., UV-Vis or HPLC).

    • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Visualizations

Liposome Formulation and Characterization Workflow

G cluster_prep Liposome Preparation cluster_char Characterization cluster_app Application prep1 Lipid Dissolution (this compound, Cholesterol, DSPE-PEG2000 in Organic Solvent) prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (Aqueous Buffer, >Tm) prep2->prep3 prep4 Extrusion (Size Reduction) prep3->prep4 char1 Size & Zeta Potential (DLS & ELS) prep4->char1 PEGylated Liposomes char2 Morphology (Cryo-TEM) prep4->char2 PEGylated Liposomes char3 Encapsulation Efficiency (Chromatography/Spectroscopy) prep4->char3 PEGylated Liposomes char4 In Vitro Release (Dialysis) prep4->char4 PEGylated Liposomes app1 In Vitro Studies (Cell Culture) char1->app1 char2->app1 char3->app1 char4->app1 app2 In Vivo Studies (Animal Models) app1->app2

Caption: Workflow for the preparation and characterization of PEGylated liposomes.

Rationale for Using PEGylated this compound Liposomes

G cluster_components Liposome Components cluster_properties Resulting Properties cluster_outcome Therapeutic Outcome diether This compound stability Enhanced Stability (Chemical & Enzymatic) diether->stability peg PEGylated Lipid stealth Stealth Properties (Reduced Opsonization) peg->stealth circulation Prolonged Circulation stability->circulation stealth->circulation accumulation Increased Tumor Accumulation (EPR Effect) circulation->accumulation efficacy Improved Therapeutic Efficacy accumulation->efficacy

Caption: Logical flow of how components contribute to the therapeutic outcome.

Targeted Drug Delivery Workflow

G liposome PEGylated this compound Liposome with Drug iv Intravenous Administration liposome->iv circulation Systemic Circulation (Evades RES) iv->circulation tumor_vasculature Leaky Tumor Vasculature circulation->tumor_vasculature epr EPR Effect (Passive Targeting) tumor_vasculature->epr tumor_accumulation Accumulation in Tumor Interstitium epr->tumor_accumulation cellular_uptake Cellular Uptake (Endocytosis) tumor_accumulation->cellular_uptake drug_release Intracellular Drug Release cellular_uptake->drug_release effect Therapeutic Effect drug_release->effect

Caption: Workflow of targeted drug delivery via the EPR effect.

References

Application Notes and Protocols for 18:0 Diether PC in Model Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-di-O-octadecyl-sn-glycero-3-phosphocholine (18:0 Diether PC) is a saturated diether phospholipid that serves as a valuable tool in the study of model membranes. Its unique chemical structure, featuring ether linkages instead of the more common ester linkages, confers exceptional stability against chemical and enzymatic degradation. This makes it an ideal candidate for long-term studies and for creating robust model membranes that can withstand harsh experimental conditions. These application notes provide an overview of the properties of this compound and detailed protocols for its use in forming model membrane systems.

Key Applications

Model membranes composed of this compound are particularly useful for:

  • Studying membrane stability and permeability: The high stability of the ether linkages allows for the creation of membranes with low permeability, which are excellent models for studying the barrier function of biological membranes.

  • Investigating protein-lipid interactions: The inert nature of this compound provides a stable matrix for reconstituting membrane proteins and studying their interactions with the lipid bilayer without the complication of lipid degradation.

  • Drug delivery research: Liposomes formulated with this compound exhibit enhanced stability, making them promising candidates for controlled drug release and targeted delivery applications.[1]

  • Biophysical studies of archaeal membranes: Diether and tetraether lipids are characteristic components of archaeal cell membranes, which thrive in extreme environments. This compound can be used as a simplified model to understand the unique biophysical properties of these membranes.

Biophysical Properties of this compound Membranes

The biophysical properties of lipid bilayers are crucial for their function. While specific experimental data for pure this compound is limited in the literature, we can infer some of its properties based on its structure and data from analogous saturated diether and ester lipids.

PropertyValueNotes and References
Phase Transition Temperature (Tm) Not experimentally determined for this compound. Estimated to be > 55°C.The Tm of the ester-linked counterpart, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC or 18:0 PC), is 55°C.[2] Ether-linked lipids generally exhibit similar or slightly higher Tm than their ester-linked counterparts.
Water Permeability (Pf) Low (qualitative).Ether-linked lipid bilayers generally exhibit low permeability to water and ions. For the analogous 16:0 diether PC (DHPC), the water permeability was found to be slightly lower than its ester-linked counterpart (DPPC).[3][4]
Ion Permeability Very Low (qualitative).The tightly packed gel phase of saturated lipids below their Tm results in very low ion permeability.[5]
Lateral Diffusion Coefficient (D) Slow (qualitative).In the gel phase (below Tm), the lateral diffusion of lipids is significantly restricted, with diffusion coefficients being orders of magnitude lower than in the liquid crystalline phase.[6][7]
Partition Coefficient (Kp) of HDL 40 x 10-3 ± 3 x 10-3 a.u.In a 3:1 mixture of DOPC:this compound, this value indicates the partitioning of high-density lipoprotein-associated protein into the gel phase domains formed by this compound.[8]

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) using the Extrusion Method

This protocol describes the preparation of LUVs composed of this compound using the thin-film hydration and extrusion method. Due to the high Tm of this lipid, all hydration and extrusion steps must be performed at a temperature significantly above the Tm.

Materials:

  • This compound powder

  • Chloroform or a 2:1 chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath or heating block

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Pre-heat the hydration buffer to a temperature above the Tm of this compound (a temperature of 65-70°C is recommended). b. Add the warm hydration buffer to the flask containing the dry lipid film. The final lipid concentration is typically between 1 and 10 mg/mL. c. Agitate the flask gently to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing. Maintain the temperature above the Tm during this process.

  • Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Pre-heat the extruder to the same temperature as the hydration buffer.[9] c. Load the MLV suspension into one of the syringes and place it in the extruder. d. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce a translucent suspension of LUVs. e. The final liposome suspension should be stored at a temperature above its Tm if used immediately, or at 4°C for short-term storage. Do not freeze the liposome suspension as this can disrupt the vesicle structure.

LiposomePreparationWorkflow Workflow for this compound Liposome Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion dissolve Dissolve this compound in organic solvent evaporate Evaporate solvent to form a thin film dissolve->evaporate dry Dry film under vacuum evaporate->dry add_buffer Add pre-warmed hydration buffer (> T_m) dry->add_buffer Hydrate agitate Agitate to form Multilamellar Vesicles (MLVs) add_buffer->agitate assemble_extruder Assemble and pre-heat extruder (> T_m) agitate->assemble_extruder Size reduction extrude Pass MLVs through membrane (e.g., 100 nm) assemble_extruder->extrude collect Collect Large Unilamellar Vesicles (LUVs) extrude->collect

Workflow for preparing this compound liposomes.
Protocol 2: Calcein Leakage Assay to Assess Membrane Permeability

This protocol describes a common method to assess the permeability of liposomes by encapsulating a fluorescent dye, calcein, at a self-quenching concentration. The leakage of the dye into the surrounding medium results in its dequenching and an increase in fluorescence intensity.

Materials:

  • This compound LUVs (prepared as in Protocol 1, with the hydration buffer containing 50-100 mM calcein, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Assay buffer (same as the external buffer for the liposomes)

  • Fluorometer

  • Triton X-100 (10% solution)

Procedure:

  • Preparation of Calcein-Loaded Liposomes: a. Prepare LUVs according to Protocol 1, using a solution of 50-100 mM calcein in the desired buffer as the hydration medium. b. After extrusion, separate the calcein-loaded liposomes from the unencapsulated calcein by passing the suspension through a size-exclusion chromatography column equilibrated with the assay buffer. c. Collect the liposome-containing fractions (typically the first colored fractions to elute).

  • Fluorescence Measurement: a. Dilute the calcein-loaded liposome suspension in the assay buffer to a suitable concentration in a cuvette. b. Place the cuvette in the fluorometer and monitor the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm over time. This will establish the baseline leakage. c. To measure induced leakage, the experiment can be repeated with the addition of a perturbing agent (e.g., a peptide, drug, or detergent) to the cuvette. d. To determine the maximum fluorescence (100% leakage), add a small amount of Triton X-100 solution (to a final concentration of ~0.1%) to the cuvette to completely disrupt the liposomes.

  • Data Analysis: a. The percentage of calcein leakage at a given time point (t) can be calculated using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where:

    • Ft is the fluorescence intensity at time t.

    • F0 is the initial fluorescence intensity (at t=0).

    • Fmax is the maximum fluorescence intensity after adding Triton X-100.

PermeabilityAssay Conceptual Diagram of a Calcein Leakage Assay cluster_0 Initial State cluster_1 Leakage Event cluster_2 Final State liposome_quenched Liposome with self-quenched calcein (Low Fluorescence) leakage Calcein leaks out liposome_quenched->leakage Membrane perturbation liposome_dequenched Diluted calcein in external buffer (High Fluorescence) leakage->liposome_dequenched De-quenching

Conceptual diagram of a calcein leakage assay.

Conclusion

This compound is a highly stable phospholipid that offers significant advantages for a variety of model membrane studies. Its resistance to degradation makes it an excellent choice for experiments requiring long-term stability and for mimicking the robust nature of archaeal membranes. The protocols provided here offer a starting point for the successful incorporation of this compound into your research, enabling the creation of reliable and reproducible model membrane systems. Further characterization of the specific biophysical properties of pure this compound membranes will undoubtedly expand its application in the future.

References

Troubleshooting & Optimization

Technical Support Center: 18:0 Diether PC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are this compound liposomes and why are they used?

A1: this compound liposomes are vesicles composed of a lipid bilayer where the fatty acid chains are linked to the glycerol backbone by ether bonds, unlike the more common ester bonds found in many phospholipids. This ether linkage provides high resistance to hydrolysis and oxidation, making these liposomes exceptionally stable over a wide pH range and at higher temperatures. They are often used in research and drug delivery applications that require long-term stability.

Q2: What is liposome aggregation and why is it a problem?

A2: Liposome aggregation is the process where individual liposomes clump together to form larger clusters. Aggregation is undesirable as it can lead to instability, sedimentation of the liposome suspension, loss of encapsulated content, and altered in vivo behavior, which can affect the efficacy and safety of a liposomal formulation.

Q3: What are the main causes of this compound liposome aggregation?

A3: The primary causes of aggregation in this compound liposomes, which are neutrally charged, include:

  • Insufficient electrostatic repulsion: The neutral surface charge of pure this compound liposomes can lead to a lack of repulsive forces between vesicles.

  • High lipid concentration: Increased concentration can lead to more frequent collisions between liposomes, promoting aggregation.

  • Inappropriate buffer conditions: High ionic strength of the buffer can screen surface charges (if any are present from additives), while suboptimal pH can affect the stability of the overall formulation.

  • Improper storage: Elevated temperatures or freeze-thaw cycles can induce aggregation. Ice crystal formation during freezing can rupture the liposomes.

Troubleshooting Guide: Preventing Aggregation

This guide addresses common issues encountered during the preparation and storage of this compound liposomes and provides solutions to prevent aggregation.

Issue 1: Liposomes aggregate immediately after preparation.

This is often due to suboptimal formulation or preparation technique.

Potential Cause Recommended Solution Expected Outcome
High Lipid Concentration Reduce the total lipid concentration during hydration. Start with a lower concentration (e.g., 5-10 mg/mL) and optimize as needed.Decreased frequency of liposome collisions, reducing the likelihood of aggregation.
Suboptimal Hydration Ensure the hydration buffer is pre-warmed to a temperature above the phase transition temperature (Tc) of this compound. Agitate the lipid film gently but thoroughly during hydration to ensure complete dispersion.Formation of more uniform multilamellar vesicles (MLVs) that are less prone to immediate aggregation.
Inefficient Size Reduction Use extrusion with polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles with a narrow size distribution. Perform a sufficient number of passes (typically 11-21) through the extruder.A homogenous population of liposomes with reduced polydispersity, which are less likely to aggregate.
High Ionic Strength of Buffer Prepare liposomes in a buffer with a lower ionic strength (e.g., 10-50 mM). High salt concentrations can screen surface charges and reduce electrostatic repulsion.Enhanced stability due to increased electrostatic repulsion between vesicles, especially if charged lipids are included.
Issue 2: Liposomes aggregate during storage.

This indicates long-term instability. The following strategies can enhance the stability of your liposome formulation.

Stabilization Strategy Mechanism of Action Recommended Parameters Expected Outcome
Inclusion of Cholesterol Cholesterol inserts into the lipid bilayer, increasing the packing of phospholipids and the rigidity of the membrane. This enhances the steric barrier between liposomes.[1][2]Incorporate 30-50 mol% cholesterol into the lipid formulation.Increased membrane rigidity and steric hindrance, leading to a significant reduction in aggregation over time.
PEGylation (Inclusion of PEG-Lipids) The polyethylene glycol (PEG) chains on the surface of the liposomes create a hydrated layer that provides a strong steric barrier, preventing close contact and aggregation between vesicles.[3]Incorporate 2-5 mol% of a PEGylated lipid (e.g., 18:0 PEG2000 PE) into the lipid formulation.A significant increase in colloidal stability and prevention of aggregation, even at higher ionic strengths.
Inclusion of Charged Lipids Incorporating a small amount of a charged lipid introduces electrostatic repulsion between the liposomes, preventing them from aggregating.Add 5-10 mol% of a negatively charged lipid like 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) or a positively charged lipid like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP).A zeta potential of > +20 mV or < -20 mV, indicating sufficient electrostatic repulsion to maintain a stable suspension.[4]
Optimized Storage Conditions Storing liposomes at the appropriate temperature minimizes lipid mobility and reduces the chances of fusion and aggregation.Store liposome suspensions at 4°C in the dark. Do not freeze , as ice crystal formation can disrupt the liposome structure.Maintained particle size and low polydispersity over an extended period.

Quantitative Data on Liposome Stabilization

The following tables summarize the expected effects of cholesterol and PEGylation on the physical characteristics of diether PC-based liposomes, as determined by Dynamic Light Scattering (DLS). The data is based on general principles and published findings for similar lipid systems.

Table 1: Effect of Cholesterol on Liposome Stability

Formulation (molar ratio) Mean Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Notes
100% this compound~120 - 150> 0.3 (prone to increase)~0Prone to aggregation over time.
This compound : Cholesterol (70:30)~110 - 130< 0.2~ -5 to 0Increased stability and reduced aggregation due to membrane rigidity.[2]
This compound : Cholesterol (50:50)~100 - 120< 0.15~ -5 to 0Further improvement in stability and a more homogenous size distribution.[5]

Table 2: Effect of PEGylation on Liposome Stability

Formulation (molar ratio) Mean Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Notes
100% this compound~120 - 150> 0.3 (prone to increase)~0Prone to aggregation.
This compound + 2 mol% PEG-Lipid~125 - 155< 0.2~ -2 to -5Good steric stabilization, significantly reduced aggregation.[6]
This compound + 5 mol% PEG-Lipid~130 - 160< 0.15~ -3 to -7Excellent stability due to a denser PEG brush layer.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar this compound liposomes with a defined size.

Materials:

  • This compound

  • Cholesterol and/or PEGylated lipid (if required)

  • Chloroform

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of this compound and other lipids (cholesterol, PEG-lipid) in chloroform in a round-bottom flask.[7] b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under vacuum at a temperature above the lipid's phase transition temperature to form a thin, uniform lipid film on the flask wall.[8] d. Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: a. Pre-warm the hydration buffer to a temperature above the Tc of the lipids. b. Add the warm buffer to the flask containing the dry lipid film. c. Agitate the flask by gentle swirling or vortexing to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).[8]

  • Extrusion (Size Reduction): a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Extrude the suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles with a more uniform size distribution.[9]

  • Characterization and Storage: a. Characterize the liposome size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS). b. Store the final liposome suspension at 4°C.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Analysis & Storage start Start: Dissolve Lipids in Chloroform film Form Thin Lipid Film (Rotary Evaporation) start->film 1 hydration Hydrate Film with Buffer (Forms MLVs) film->hydration 2 extrusion Extrude (Forms Unilamellar Vesicles) hydration->extrusion 3 dls Characterize by DLS (Size, PDI, Zeta Potential) extrusion->dls 4 storage Store at 4°C dls->storage 5

Caption: Experimental workflow for preparing stable this compound liposomes.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions aggregation Liposome Aggregation Observed formulation Suboptimal Formulation aggregation->formulation process Incorrect Process Parameters aggregation->process storage Improper Storage aggregation->storage add_chol Add Cholesterol formulation->add_chol add_peg Add PEG-Lipid formulation->add_peg adjust_buffer Adjust Buffer Ionic Strength/pH formulation->adjust_buffer optimize_extrusion Optimize Extrusion process->optimize_extrusion correct_storage Store at 4°C, No Freezing storage->correct_storage

Caption: Troubleshooting logic for addressing this compound liposome aggregation.

References

improving the stability of 18:0 Diether PC vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine) vesicles. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound for vesicle formation?

A1: this compound vesicles offer exceptional stability compared to their ester-linked counterparts. The ether linkages are resistant to hydrolysis over a wide pH range and are not susceptible to oxidation due to the saturated alkyl chains.[1][2] This makes them ideal for experiments requiring long incubation times or exposure to harsh conditions.

Q2: What is the expected shelf life of this compound vesicles?

A2: When stored properly, this compound vesicles can be stable for extended periods. For example, some commercially available preparations suggest a shelf life of up to 4 months when stored at 4°C in the dark.[2] However, stability is highly dependent on the specific formulation, buffer composition, and storage conditions.

Q3: Should I freeze my this compound vesicle suspension for long-term storage?

A3: No, you should never freeze your vesicle suspension.[2] The formation of ice crystals can rupture the lipid membranes, leading to changes in vesicle size and the leakage of encapsulated contents. The recommended storage temperature is 4°C.

Q4: What size vesicles can I expect to form with this compound?

A4: The size of the vesicles will depend on the preparation method. Using extrusion with a 100 nm polycarbonate membrane, you can expect to form unilamellar vesicles with a diameter of approximately 100 nm.[2] Other sizes, such as 50 nm and 200 nm, are also achievable with different membrane pore sizes.[2]

Troubleshooting Guides

Issue 1: Vesicle Aggregation

Q: My this compound vesicle suspension is showing signs of aggregation, either immediately after preparation or during storage. What could be the cause and how can I fix it?

A: Vesicle aggregation is a common issue that can be influenced by several factors. Below is a step-by-step guide to troubleshoot and prevent aggregation.

Potential Causes & Solutions:

  • pH and Ionic Strength: The pH and ionic strength of your buffer can significantly impact vesicle stability.[3] High ionic strength can shield surface charges, reducing the electrostatic repulsion between vesicles and leading to aggregation.[3]

    • Recommendation: Use a buffer with a pH close to neutral (7.0-7.4) and moderate ionic strength.[3] If you suspect ionic strength is an issue, try reducing the salt concentration of your buffer.

  • Storage Temperature: While this compound vesicles are relatively stable, temperature can still play a role in aggregation.

    • Recommendation: Store your vesicle suspension at 4°C. Avoid temperature fluctuations.

  • Lipid Concentration: High lipid concentrations can increase the probability of vesicle collision and subsequent aggregation.[3]

    • Recommendation: If aggregation is a persistent problem, consider preparing your vesicles at a lower lipid concentration.

  • Presence of Divalent Cations: Divalent cations like Ca²⁺ and Mg²⁺ can interact with the phosphate groups of the phospholipids, reducing the surface charge and promoting aggregation.

    • Recommendation: If your experimental design allows, consider including a chelating agent like EDTA in your buffer to remove any contaminating divalent cations.[4]

  • Inclusion of Stabilizing Lipids: The addition of other lipids can enhance vesicle stability.

    • Recommendation: Incorporating a small percentage (e.g., 5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) can create a protective layer around the vesicles, sterically hindering aggregation.[4] Cholesterol can also be included to modulate membrane fluidity and improve stability.[3][5]

G start Vesicle Aggregation Observed check_ph Check Buffer pH and Ionic Strength start->check_ph adjust_ph Adjust to pH 7.0-7.4 Reduce Salt Concentration check_ph->adjust_ph If outside optimal range check_storage Review Storage Conditions check_ph->check_storage If pH is optimal stable Stable Vesicle Suspension adjust_ph->stable adjust_storage Store at 4°C Avoid Freezing check_storage->adjust_storage If stored improperly check_concentration Evaluate Lipid Concentration check_storage->check_concentration If storage is correct adjust_storage->stable adjust_concentration Prepare Vesicles at a Lower Concentration check_concentration->adjust_concentration If concentration is high check_formulation Consider Formulation check_concentration->check_formulation If concentration is optimal adjust_concentration->stable adjust_formulation Incorporate PEGylated Lipids or Cholesterol check_formulation->adjust_formulation adjust_formulation->stable

Troubleshooting workflow for vesicle aggregation.
Issue 2: Vesicle Leakage

Q: I am concerned about the leakage of my encapsulated drug/molecule from the this compound vesicles. How can I assess and minimize this?

A: The ether bonds and saturated chains of this compound create a relatively impermeable membrane. However, leakage can still occur, especially over long periods or under certain experimental conditions.

Assessing Leakage:

  • Calcein Leakage Assay: This is a common method to quantify vesicle leakage.[6][7] Calcein, a fluorescent dye, is encapsulated at a self-quenching concentration.[6] Upon leakage into the external buffer, it becomes diluted and fluoresces brightly.[6] The increase in fluorescence over time is proportional to the amount of leakage.[6]

Minimizing Leakage:

  • Inclusion of Cholesterol: Cholesterol is known to decrease the permeability of lipid bilayers, thereby reducing the leakage of encapsulated contents.[5]

    • Recommendation: Consider including 30-40 mol% cholesterol in your vesicle formulation.

  • Proper Vesicle Formation: Ensure that your vesicles are well-formed and unilamellar. The extrusion method is recommended for producing vesicles with a defined size and low permeability.

  • Osmotic Balance: Maintain an osmotic balance between the inside and outside of the vesicles. A significant osmotic gradient can induce stress on the membrane and lead to leakage.[8]

Data Summary

Table 1: Factors Influencing Vesicle Stability

ParameterEffect on StabilityRecommendation
Lipid Composition Ether lipids are more stable than ester lipids against hydrolysis and oxidation.[1][2] The inclusion of cholesterol can increase bilayer rigidity and reduce leakage.[5] Tetraether lipids can further enhance stability at high temperatures and low pH.[9][10]For high stability, use saturated ether lipids like this compound. Consider adding cholesterol (30-40 mol%) to decrease permeability.
Temperature Higher temperatures can increase the rate of lipid degradation (for ester lipids) and potentially increase membrane fluidity and leakage.[11] Storage at 4°C is recommended for long-term stability.Store vesicle suspensions at 4°C and avoid freeze-thaw cycles.
pH Ether lipids are stable over a wide pH range compared to ester lipids.[1][2] However, extreme pH values can still affect vesicle integrity and surface charge, potentially leading to aggregation.Maintain a buffer pH between 7.0 and 7.4 for optimal stability.[3]
Vesicle Size Very small (<50 nm) or very large vesicles can be less stable.[12] A uniform size distribution is desirable for consistent performance.Use extrusion to produce vesicles with a controlled and uniform size distribution (e.g., 100 nm).[2]
Surface Charge A net surface charge can prevent aggregation through electrostatic repulsion.[12] The inclusion of charged lipids can enhance stability.If compatible with your application, consider including a small percentage of a charged lipid (e.g., a negatively charged lipid) to increase electrostatic repulsion.[12]

Experimental Protocols

Protocol 1: Preparation of 100 nm this compound Vesicles by Extrusion

Materials:

  • This compound lipid powder

  • Chloroform

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Mini-extruder

  • 100 nm polycarbonate membranes

  • Filter supports

  • Glass vials

  • Rotary evaporator

  • Nitrogen or Argon gas stream

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound powder in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature of the lipid.

    • Hydrate the lipid film by vortexing the flask until all the lipid is suspended, forming multilamellar vesicles (MLVs).[13] This may take 30-60 minutes.

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To improve the homogeneity of the vesicle suspension and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.[13]

    • Freeze the suspension in liquid nitrogen and then thaw it in a warm water bath.[13]

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.[13]

    • Heat the extruder to a temperature above the phase transition temperature of the lipid.

    • Load the MLV suspension into one of the syringes.

    • Pass the suspension through the membranes 11-21 times.[13] This will produce large unilamellar vesicles (LUVs) with a relatively uniform size distribution.

  • Storage:

    • Store the final vesicle suspension in a sealed vial at 4°C, protected from light.

Protocol 2: Vesicle Stability Assessment using Dynamic Light Scattering (DLS)

Purpose: To monitor changes in vesicle size and polydispersity index (PDI) over time as an indicator of aggregation.

Methodology:

  • Sample Preparation:

    • Dilute a small aliquot of your vesicle suspension in the same buffer used for hydration to a suitable concentration for DLS measurement.

  • Instrument Setup:

    • Set the DLS instrument parameters (e.g., temperature, scattering angle) as required.

  • Measurement:

    • Place the sample in the instrument and allow it to equilibrate to the set temperature.

    • Perform the DLS measurement to obtain the average hydrodynamic diameter and PDI.[14]

  • Time-Course Analysis:

    • Repeat the measurement at regular intervals (e.g., daily, weekly) for the duration of your stability study.

    • An increase in the average vesicle size and PDI over time is indicative of aggregation.[15]

Protocol 3: Calcein Leakage Assay

Purpose: To measure the integrity of the vesicle membrane and quantify the leakage of encapsulated contents.

Methodology:

  • Vesicle Preparation:

    • Prepare this compound vesicles as described in Protocol 1, but use a solution of 50-80 mM calcein in your desired buffer as the hydration solution.

  • Removal of Unencapsulated Calcein:

    • Separate the calcein-loaded vesicles from the unencapsulated dye using a size exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the same buffer.

    • Collect the vesicle-containing fractions.

  • Fluorescence Measurement:

    • Dilute the calcein-loaded vesicles in the buffer in a cuvette to a suitable volume.

    • Measure the initial fluorescence (F₀) using a fluorometer (excitation ~495 nm, emission ~515 nm).

  • Monitoring Leakage:

    • Incubate the vesicle suspension under your desired experimental conditions (e.g., at a specific temperature or in the presence of a test compound).

    • Measure the fluorescence (Fₜ) at different time points.

  • Determining Maximum Leakage:

    • At the end of the experiment, add a small amount of a detergent (e.g., Triton X-100) to the cuvette to completely lyse the vesicles and release all the encapsulated calcein.

    • Measure the maximum fluorescence (F_max).

  • Calculating Percent Leakage:

    • Calculate the percentage of leakage at each time point using the following formula:

      • % Leakage = [(Fₜ - F₀) / (F_max - F₀)] * 100

G prep Prepare Vesicles with Self-Quenched Calcein purify Remove Unencapsulated Calcein (Size Exclusion Chromatography) prep->purify measure_initial Measure Initial Fluorescence (F₀) purify->measure_initial incubate Incubate Under Experimental Conditions measure_initial->incubate measure_time Measure Fluorescence Over Time (Fₜ) incubate->measure_time measure_time->incubate Continue Incubation lyse Lyse Vesicles with Detergent measure_time->lyse End of Experiment measure_max Measure Maximum Fluorescence (F_max) lyse->measure_max calculate Calculate % Leakage measure_max->calculate

Experimental workflow for the calcein leakage assay.

References

long-term storage conditions for 18:0 Diether PC liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the long-term storage, handling, and stability assessment of 18:0 Diether PC (1,2-dioctadecyl-sn-glycero-3-phosphocholine) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound liposome suspensions?

A1: The recommended storage temperature for aqueous suspensions of this compound liposomes is 4°C (refrigerated).[1] It is crucial to avoid freezing the suspension, as the formation of ice crystals can rupture the liposomal membranes, leading to changes in particle size and leakage of encapsulated contents.[2] Liposomes should also be stored in the dark to prevent any potential light-induced degradation.

Q2: Why are this compound liposomes more stable than liposomes made from ester-linked phospholipids?

A2: this compound liposomes exhibit enhanced stability due to the nature of their chemical bonds. The ether linkages connecting the octadecyl chains to the glycerol backbone are significantly more resistant to chemical degradation, particularly hydrolysis, across a wide pH range compared to the ester linkages found in many common phospholipids. Additionally, the 18:0 (stearoyl) chains are fully saturated, which makes them not susceptible to oxidation, another major degradation pathway for liposomes containing unsaturated fatty acids.

Q3: Can I freeze my this compound liposome suspension for long-term storage?

A3: Freezing aqueous liposome suspensions is generally not recommended as it can damage the vesicles.[2] However, if storage in a frozen state is necessary, lyophilization (freeze-drying) is the preferred method. This should be done in the presence of a cryoprotectant, such as trehalose or sucrose, to protect the liposomes during the freezing and drying process.[2] The resulting lyophilized powder is typically stored at -20°C and can offer extended stability.

Q4: What is the expected shelf-life of this compound liposomes?

A4: Due to their inherent chemical stability, this compound liposomes have a significantly longer shelf-life than many other liposomal formulations. When stored as a liquid suspension at 4°C, they can remain stable for several months. For longer-term storage, lyophilized preparations stored at -20°C can be stable for over a year. A one-year study demonstrated that liposomes formulated with ether-based lipids showed marked stability in terms of particle size and concentration when stored at 4°C.[3][4]

Q5: What are the signs of instability in my liposome preparation?

A5: Signs of physical instability include a visible aggregation or precipitation of the liposomes, an increase in the turbidity of the suspension, a significant change in particle size or polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS), and leakage of the encapsulated drug or molecule.[2][5][6]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Increased Particle Size / Aggregation 1. Inappropriate Storage Temperature: Temperatures above 4°C can increase lipid mobility and the rate of vesicle fusion.[1] 2. High Liposome Concentration: Concentrated suspensions are more prone to aggregation.[1] 3. Inappropriate Buffer Conditions: Suboptimal pH or high ionic strength can reduce electrostatic repulsion between vesicles.[5]1. Confirm Storage at 4°C: Ensure liposomes are consistently stored in a calibrated refrigerator. 2. Dilute the Suspension: If possible, dilute the liposome suspension for storage and concentrate it again before use. 3. Optimize Buffer: Use a buffer with a pH near neutral (e.g., pH 7.4) and moderate ionic strength. Consider including a small percentage (2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation to provide steric stabilization.[1]
Leakage of Encapsulated Material 1. Physical Disruption: Freezing and thawing cycles can fracture the liposome membrane.[2] 2. Membrane Permeability: Although this compound forms rigid bilayers, extreme temperatures or interactions with other formulation components could slightly increase permeability.1. Avoid Freezing: Never freeze aqueous suspensions. For long-term storage, use lyophilization with a cryoprotectant. 2. Incorporate Cholesterol: Including cholesterol (30-50 mol%) in the formulation can increase the packing density of the lipid bilayer, thereby decreasing its permeability.[1]
Changes in Polydispersity Index (PDI) 1. Vesicle Fusion: Smaller vesicles may fuse to form larger, more heterogeneous particles. 2. Formation of Aggregates: The presence of aggregates alongside the primary liposome population will increase the PDI.1. Monitor Size and PDI Regularly: Use Dynamic Light Scattering (DLS) to track stability over time. 2. Review Formulation: Ensure the formulation is optimized for stability (see solutions for aggregation). If the PDI is high immediately after preparation, the extrusion or sonication process may need to be optimized.

Experimental Protocols

Protocol 1: Assessment of Physical Stability by Dynamic Light Scattering (DLS)

This protocol outlines the method for monitoring the physical stability of liposomes by measuring their mean hydrodynamic diameter and polydispersity index (PDI) over time.

  • Sample Preparation:

    • Retrieve the liposome suspension from storage at 4°C.

    • Allow the sample to equilibrate to room temperature for 15-20 minutes.

    • Gently invert the vial several times to ensure homogeneity. Do not vortex, as this can disrupt the vesicles.

    • Dilute the liposome suspension to a suitable concentration (typically 1-5 mM total lipid) using the same filtered buffer in which the liposomes were prepared.[7]

  • DLS Measurement:

    • Transfer the diluted sample to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle). For consistency, use the same temperature for all measurements (e.g., 25°C).

    • Perform the measurement to obtain the z-average hydrodynamic diameter and the PDI.[8]

  • Data Analysis:

    • Record the mean particle size and PDI at each time point (e.g., Day 0, 1 week, 1 month, 3 months).

    • A stable formulation will show minimal changes in size and PDI over time. An increase in these values is indicative of aggregation or fusion.[5]

Protocol 2: Assessment of Encapsulated Drug Leakage by HPLC

This protocol describes how to quantify the leakage of a hydrophilic drug from the liposomes during storage.

  • Separation of Free Drug from Liposomes:

    • Take an aliquot of the stored liposome suspension.

    • Separate the unencapsulated (free) drug from the liposomes. Common methods include:

      • Size Exclusion Chromatography (SEC): Use a small column (e.g., Sephadex G-50) equilibrated with the storage buffer. The liposomes will elute in the void volume, while the smaller, free drug molecules will be retained and elute later.

      • Centrifugal Ultrafiltration: Use a centrifugal filter device with a molecular weight cutoff (MWCO) that retains the liposomes but allows the free drug to pass through.

  • Quantification of Liposome-Encapsulated Drug:

    • Collect the liposome fraction from the separation step.

    • Disrupt the liposomes to release the encapsulated drug. This is typically achieved by adding a surfactant like Triton X-100 or a suitable organic solvent (e.g., methanol).

    • Quantify the concentration of the released drug using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[9][10]

  • Calculation of Drug Retention:

    • Calculate the percentage of drug retained within the liposomes at each time point using the following formula:

      • Drug Retention (%) = (Drug concentration at time 't' / Initial drug concentration at time 0) x 100

    • A high and stable drug retention percentage over time indicates good formulation stability.

Protocol 3: Morphological Characterization by Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of liposomes in their near-native, hydrated state, providing information on morphology, size, and lamellarity.

  • Sample Preparation (Vitrification):

    • Apply a small volume (typically 3-4 µL) of the liposome suspension to a glow-discharged TEM grid.[11]

    • Blot the grid with filter paper to create a thin aqueous film.

    • Immediately plunge-freeze the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen). This process, known as vitrification, freezes the water so rapidly that ice crystals cannot form, thus preserving the liposome structure.[11][12]

  • Cryo-TEM Imaging:

    • Transfer the vitrified grid to a cryo-electron microscope under cryogenic conditions.

    • Image the grid at a low electron dose to minimize radiation damage to the sample.

    • Acquire images at various magnifications to assess the overall sample distribution and the detailed morphology of individual liposomes.

  • Image Analysis:

    • Analyze the acquired images to determine:

      • Morphology: Confirm that the liposomes are spherical and intact.[13]

      • Size Distribution: Measure the diameters of a statistically significant number of liposomes to obtain a size distribution, which can be compared with DLS data.

      • Lamellarity: Determine whether the liposomes are unilamellar (single bilayer) or multilamellar (multiple concentric bilayers).[13]

Visualizations

Experimental Workflow for Stability Testing

StabilityWorkflow storage Store Liposomes (e.g., 4°C, -20°C lyophilized) timepoint Sample at Predetermined Time Points (T0, T1, T2...) storage->timepoint dls Physical Stability: Measure Size & PDI (DLS) timepoint->dls Aliquot 1 hplc Chemical Stability: Assess Drug Leakage (HPLC) timepoint->hplc Aliquot 2 cryotem Morphological Integrity: Visualize Vesicles (Cryo-TEM) timepoint->cryotem Aliquot 3 (Optional/Initial) analysis Analyze Data: Compare to T0 specifications dls->analysis hplc->analysis cryotem->analysis report Generate Stability Report analysis->report

Caption: Workflow for a comprehensive liposome stability study.

Troubleshooting Decision Tree for Liposome Aggregation

TroubleshootingTree decision decision solution solution start Problem: Liposomes are aggregating check_temp Is storage temperature 4°C? start->check_temp check_conc Is liposome concentration high? check_temp->check_conc Yes sol_temp Action: Ensure consistent refrigeration at 4°C. check_temp->sol_temp No check_peg Does formulation contain a PEG-lipid? check_conc->check_peg No sol_conc Action: Dilute suspension for storage. check_conc->sol_conc Yes check_buffer Is buffer pH and ionic strength optimal? check_peg->check_buffer Yes sol_peg Action: Incorporate 2-5 mol% DSPE-PEG2000. check_peg->sol_peg No sol_buffer Action: Adjust to neutral pH and moderate ionic strength. check_buffer->sol_buffer No end_node Aggregation Resolved check_buffer->end_node Yes sol_temp->check_conc sol_conc->check_peg sol_peg->check_buffer sol_buffer->end_node

Caption: Decision tree for troubleshooting liposome aggregation.

References

Technical Support Center: Optimizing Drug Encapsulation in 18:0 Diether PC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing drug encapsulation in 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine) liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success. This compound liposomes are known for their exceptional stability due to the ether linkages, which resist hydrolysis and oxidation, making them an excellent choice for various drug delivery applications.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the encapsulation of therapeutic agents into this compound liposomes.

Problem 1: Low Drug Encapsulation Efficiency

Possible CauseRecommended Solution
Suboptimal Drug-to-Lipid Ratio The ratio of your drug to this compound is a critical factor.[2] A high drug concentration can saturate the liposome's capacity. We recommend performing a titration experiment to identify the optimal drug-to-lipid ratio for your specific molecule and formulation.
Inefficient Loading Method For hydrophilic drugs, passive loading methods often yield low encapsulation.[3] Consider employing active loading techniques, such as creating a pH or ammonium sulfate gradient, to improve encapsulation efficiency. For lipophilic drugs, ensure they are fully dissolved with the lipids in the organic solvent during the thin-film preparation.[4][5]
Drug Properties The physicochemical properties of your drug, such as its solubility and pKa, significantly influence its encapsulation.[3] For active loading of ionizable drugs, ensure the pH gradient is appropriate to facilitate drug trapping. The interaction of polar drugs is primarily with the aqueous core, while nonpolar drugs may also associate with the lipid bilayer.[6][7][8]
Issues with Liposome Formation Incomplete hydration of the lipid film or inefficient size reduction can result in heterogeneous liposomes with poor drug encapsulation.[3] Ensure the lipid film is thin, uniform, and fully hydrated. Optimize your extrusion or sonication process to achieve a uniform size distribution.
Lipid Bilayer Rigidity While this compound provides stability, the rigidity of the bilayer can sometimes hinder the encapsulation of certain drugs. The inclusion of cholesterol can modulate membrane fluidity and may impact drug loading.[2][9] Experiment with varying the cholesterol content to find an optimal balance between stability and encapsulation efficiency.

Problem 2: Liposome Aggregation and Instability

Possible CauseRecommended Solution
Insufficient Surface Charge A low zeta potential can lead to aggregation. Consider incorporating a small percentage of a charged lipid (e.g., a cationic or anionic lipid) into your formulation to increase electrostatic repulsion.
Inadequate Steric Hindrance If not using a PEGylated lipid, consider adding one (e.g., DSPE-PEG2000) to the formulation. A common starting point is 5 mol%, but this may need optimization.[3]
High Liposome Concentration Highly concentrated liposome suspensions are more prone to aggregation.[3] Try diluting the sample before storage or analysis.
Improper Storage Liposomes should be stored at 4°C in the dark. Never freeze standard liposome suspensions, as ice crystal formation can rupture the vesicles.[10]
Buffer Composition The pH and ionic strength of your buffer can affect stability.[11] Ensure the buffer is optimized for your specific formulation and remains stable during storage.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound for liposome formulation?

A1: this compound contains ether bonds instead of the more common ester bonds found in many phospholipids. This chemical difference confers significant stability against hydrolysis over a wide pH range and resistance to oxidation.[1] This makes them ideal for applications requiring long shelf-life or resistance to enzymatic degradation.

Q2: How do I choose between passive and active loading for my drug?

A2: The choice depends on the properties of your drug.

  • Passive loading is suitable for both hydrophilic and lipophilic drugs and involves encapsulating the drug during the liposome formation process.[4][12] Lipophilic drugs are mixed with the lipids in the organic solvent, while hydrophilic drugs are dissolved in the aqueous buffer used for hydration.[4][5] However, passive loading of hydrophilic drugs can be inefficient.[3]

  • Active loading , also known as remote loading, is used for ionizable hydrophilic drugs. It involves creating an ion gradient (e.g., pH or ammonium sulfate) across the liposome membrane to drive the drug into the aqueous core.[12] This method can achieve significantly higher encapsulation efficiencies.

Q3: What is the recommended method for preparing this compound liposomes?

A3: The thin-film hydration method followed by extrusion is a widely used and reliable technique.[13] This method involves dissolving the lipids (this compound and any other components like cholesterol) in an organic solvent, evaporating the solvent to create a thin lipid film, hydrating the film with an aqueous buffer (containing the drug for passive loading), and then extruding the resulting vesicle suspension through polycarbonate membranes of a defined pore size to produce unilamellar vesicles of a specific size.[13]

Q4: How can I characterize my drug-loaded this compound liposomes?

A4: Key characterization techniques include:

  • Particle Size and Size Distribution: Dynamic Light Scattering (DLS) is commonly used to measure the mean hydrodynamic diameter and polydispersity index (PDI).[14][15]

  • Zeta Potential: Measured using electrophoretic light scattering to assess surface charge and predict stability against aggregation.[14][15]

  • Encapsulation Efficiency and Drug Loading: This is determined by separating the unencapsulated drug from the liposomes (using techniques like size exclusion chromatography or dialysis) and then quantifying the drug concentration in the liposome fraction.[3][11]

  • Morphology: Transmission Electron Microscopy (TEM) or Cryo-TEM can be used to visualize the liposomes.

Experimental Protocols

Protocol 1: Thin-Film Hydration and Extrusion for Passive Drug Loading

  • Lipid Film Preparation:

    • Dissolve this compound and other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • If encapsulating a lipophilic drug, dissolve it along with the lipids.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation.

    • If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • The hydration temperature should be above the phase transition temperature of the lipid mixture.

  • Size Reduction (Extrusion):

    • Assemble a mini-extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Pass the hydrated lipid suspension through the extruder multiple times (typically 10-20 passes) to form unilamellar vesicles of a uniform size.

  • Purification:

    • Remove the unencapsulated drug by passing the liposome suspension through a size-exclusion chromatography column or by dialysis against the external buffer.[3]

Protocol 2: Determination of Encapsulation Efficiency

  • Sample Preparation: Take an aliquot of the liposome suspension before and after the purification step.

  • Liposome Lysis: Disrupt the liposomes in an aliquot of the purified suspension by adding a suitable detergent (e.g., Triton X-100) or an organic solvent like methanol.

  • Drug Quantification: Measure the drug concentration in the lysed purified liposome sample (encapsulated drug) and the unpurified sample (total drug) using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculation:

    • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Visualizations

G Workflow for Liposome Preparation and Passive Drug Loading cluster_0 Lipid Film Preparation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Purification A Dissolve Lipids & Drug (if lipophilic) in Organic Solvent B Rotary Evaporation A->B C Vacuum Drying B->C D Add Aqueous Buffer (with hydrophilic drug) C->D Hydrate Film E Gentle Agitation D->E F Extrusion through Polycarbonate Membrane E->F Form Vesicles G Size Exclusion Chromatography or Dialysis F->G Remove Free Drug H Drug-Loaded Liposomes G->H

Caption: Workflow for Liposome Preparation and Passive Drug Loading.

G Troubleshooting Low Encapsulation Efficiency Start Low Encapsulation Efficiency Drug_Prop Is the drug hydrophilic? Start->Drug_Prop Ratio Optimize Drug-to-Lipid Ratio Start->Ratio Formation Improve Liposome Formation Process Start->Formation Composition Adjust Lipid Composition Start->Composition Active_Load Consider Active Loading (e.g., pH gradient) Drug_Prop->Active_Load Yes Passive_Load Optimize Passive Loading Drug_Prop->Passive_Load No Passive_Load->Ratio

References

challenges with using ether lipids in liposome formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ether lipid liposome formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using ether lipids over ester lipids in liposome formulations?

Ether lipids offer several key advantages over their ester-linked counterparts, primarily revolving around enhanced stability. The ether bond is chemically more resistant to hydrolysis by esterases, which are prevalent in biological fluids. This leads to liposomes with a longer circulation half-life and better retention of encapsulated drugs.[1][2] Additionally, liposomes formulated with archaeal tetraether lipids exhibit exceptional stability against extreme pH and high temperatures.[1][3][4]

Q2: How do ether lipids affect the physical properties of the liposome membrane?

The absence of a carbonyl group in the ether linkage allows for stronger intermolecular hydrogen bonding between the headgroups of the lipids.[2] This can lead to a more densely packed and rigid membrane structure. This increased rigidity can, in turn, reduce the membrane's permeability to encapsulated molecules, leading to lower drug leakage.[2][4]

Q3: Are there any specific safety concerns associated with ether lipids?

Generally, ether lipids are considered biocompatible. However, as with any formulation component, it is crucial to assess the toxicity of the final liposomal product. Some synthetic ether lipid analogs have been shown to have cytotoxic properties, which are being explored for therapeutic applications such as in cancer treatment.[5]

Troubleshooting Guide

Low Encapsulation Efficiency

Problem: I am observing low encapsulation efficiency for my therapeutic agent in ether lipid liposomes.

Potential Cause Suggested Solution
Suboptimal hydration of the lipid film Ensure the hydration temperature is above the phase transition temperature (Tc) of the ether lipid with the highest Tc in your formulation.[6][7] Proper hydration is crucial for the efficient formation of vesicles and encapsulation of the aqueous phase.
Poor solubility of the drug in the lipid or aqueous phase For lipophilic drugs, ensure they are completely dissolved with the lipids in the organic solvent before film formation. For hydrophilic drugs, ensure they are fully dissolved in the aqueous hydration buffer.[8] The passive encapsulation of hydrophilic drugs is often limited by the trapped aqueous volume.[9]
Inefficient liposome formation method For hydrophilic compounds, the reverse-phase evaporation method can yield higher encapsulation efficiencies compared to the thin-film hydration or injection methods.[6] For lipophilic drugs, passive loading during liposome formation can achieve high encapsulation efficiency.[9]
Incorrect drug-to-lipid ratio The drug-to-lipid ratio can significantly impact encapsulation efficiency. It is recommended to perform experiments with varying ratios to find the optimal concentration for your specific drug and lipid composition.[10]
Liposome Aggregation

Problem: My ether lipid liposome suspension is showing signs of aggregation.

Potential Cause Suggested Solution
Inappropriate storage conditions Store liposome suspensions at a suitable temperature, typically between 2-8°C. Avoid freezing, as the formation of ice crystals can disrupt the liposome structure and lead to aggregation upon thawing.[11]
High lipid concentration High concentrations of lipids can increase the likelihood of vesicle fusion and aggregation. Consider preparing the liposomes at a lower lipid concentration.
Suboptimal surface charge The inclusion of charged lipids in the formulation can increase electrostatic repulsion between liposomes, thereby preventing aggregation.
Changes in pH or ionic strength of the buffer The pH and ionic strength of the buffer can affect the surface charge and stability of the liposomes. Maintaining a consistent and appropriate buffer system is crucial.[11]
Poor Long-Term Stability

Problem: The encapsulated drug is leaking from my ether lipid liposomes over time, or the particle size is changing.

Potential Cause Suggested Solution
Suboptimal lipid composition The choice of ether lipid can significantly impact stability. For instance, liposomes made from archaeal tetraether lipids are exceptionally stable due to their unique bipolar structure that forms a monolayer membrane.[1][3][4]
Presence of residual organic solvent Residual solvents from the preparation process can destabilize the lipid bilayer. Ensure complete removal of the organic solvent by drying the lipid film under high vacuum for an extended period.[6][7]
Oxidation of lipids Although ether lipids are not susceptible to hydrolysis at the headgroup linkage, unsaturated acyl chains can still be prone to oxidation. If using unsaturated ether lipids, consider preparing and storing the liposomes under an inert atmosphere (e.g., nitrogen or argon).

Data on Ether Lipid Liposome Stability

The use of tetraether lipids (TEL) from archaea can significantly enhance liposome stability across a range of temperatures and pH values compared to conventional ester-linked phospholipids like Phospholipon 100H (Ph).

Table 1: Stability of Tetraether Lipid (TEL) Liposomes vs. Phospholipon 100H (Ph) Liposomes at Different Temperatures

Formulation (molar ratio TEL:Ph)Initial Hydrodynamic Diameter (nm)Hydrodynamic Diameter after 4h at 60°C (nm)Initial Polydispersity Index (PDI)PDI after 4h at 60°C
0:10 (Ph only)34.56 ± 0.77188.30 ± 1.390.24 ± 0.010.44 ± 0.11
5:599.64 ± 0.53Stable0.17 ± 0.01Stable
7:3107.00 ± 0.61Stable0.15 ± 0.01Stable
10:0 (TEL only)115.30 ± 0.46Stable0.13 ± 0.01Stable
Data adapted from a study on tetraether lipids from Thermoplasma acidophilum.[3] "Stable" indicates negligible change from initial values.

Table 2: Stability of Tetraether Lipid (TEL) Liposomes vs. Phospholipon 100H (Ph) Liposomes at Different pH

Formulation (molar ratio TEL:Ph)Hydrodynamic Diameter at pH 7.4 (nm)Hydrodynamic Diameter after incubation at pH 2.0 (nm)PDI at pH 7.4PDI after incubation at pH 2.0
0:10 (Ph only)34.56191.300.240.43
5:599.64147.80< 0.25< 0.25
7:3107.00168.10< 0.25< 0.25
10:0 (TEL only)115.30Negligible change< 0.25Negligible change
Data adapted from a study on tetraether lipids from Thermoplasma acidophilum.[3]

Experimental Protocols

Protocol 1: Preparation of Ether Lipid Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar ether lipid liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • Ether lipid(s) of choice

  • Cholesterol (optional, but recommended for stability)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the ether lipid(s) and cholesterol in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.[12][13][14]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be warm enough to facilitate evaporation but not so high as to degrade the lipids. A thin, uniform lipid film should form on the wall of the flask.[12][13][14]

  • Drying: Dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[7][13] This step is critical for the stability of the final liposomes.

  • Hydration: Add the aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of the ether lipid with the highest Tc.[6][7] Agitate the flask to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a liposome extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should be done at a temperature above the Tc of the lipids. Repeat the extrusion process 10-20 times to ensure a homogenous size distribution.[15]

Protocol 2: Characterization of Ether Lipid Liposomes

1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Dilute a small aliquot of the liposome suspension in the hydration buffer.

  • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • A PDI value below 0.2 is generally indicative of a monodisperse population.

2. Morphological Analysis by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

  • Vitrify a small sample of the liposome suspension by plunge-freezing in liquid ethane.

  • Image the frozen-hydrated sample using a transmission electron microscope equipped with a cryo-stage.

  • Cryo-TEM allows for the visualization of the liposomes in their native state, providing information on their size, shape, and lamellarity.

Visualizations

Signaling Pathway of Platelet-Activating Factor (PAF)

Platelet-activating factor (PAF) is a potent ether lipid signaling molecule involved in various physiological and pathological processes, including inflammation and thrombosis.[5][16]

PAF_Signaling_Pathway PAF PAF (Ether Lipid) PAFR PAF Receptor (GPCR) PAF->PAFR Binds to Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cell_response Cellular Responses (e.g., Inflammation, Platelet Aggregation) PKC->Cell_response Leads to

Platelet-Activating Factor (PAF) signaling cascade.
Experimental Workflow for Ether Lipid Liposome Formulation and Characterization

This workflow outlines the key steps in the preparation and quality control of ether lipid liposomes.

Liposome_Workflow start Start dissolve 1. Dissolve Ether Lipids in Organic Solvent start->dissolve evaporate 2. Form Thin Film via Solvent Evaporation dissolve->evaporate dry 3. Dry Film Under Vacuum evaporate->dry hydrate 4. Hydrate Film with Aqueous Buffer (T > Tc) dry->hydrate extrude 5. Extrude for Size Homogenization hydrate->extrude characterize 6. Characterization extrude->characterize dls Size & PDI (DLS) characterize->dls cryotem Morphology (Cryo-TEM) characterize->cryotem ee Encapsulation Efficiency characterize->ee end End dls->end cryotem->end ee->end

Workflow for ether lipid liposome preparation.

References

Technical Support Center: Cholesterol Effects on 18:0 Diether PC Membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the effect of cholesterol concentration on the fluidity of 18:0 Diether Phosphatidylcholine (PC) membranes.

Frequently Asked Questions (FAQs)

Q1: What is 18:0 Diether PC, and how does it differ from standard diester lipids?

A1: this compound, also known as Diphytanoylphosphatidylcholine (DPhPC), is a synthetic phospholipid featuring two 18-carbon phytanoyl chains linked to the glycerol backbone via ether bonds, unlike the more common ester bonds found in lipids like DPPC. These ether linkages provide high resistance to chemical degradation (e.g., hydrolysis by phospholipases) and oxidation. The branched nature of the phytanoyl chains results in a lower main phase transition temperature (Tm) and a more fluid membrane state compared to their straight-chain counterparts.

Q2: My DPhPC/cholesterol liposome solution appears cloudy. What could be the cause?

A2: Cloudiness in the liposome solution can indicate several issues:

  • Incomplete Solubilization: The lipid-cholesterol film may not have been fully hydrated. Ensure the hydration buffer is above the main phase transition temperature (Tm) of the lipid mixture and that vortexing or sonication is sufficient.

  • Precipitation: The cholesterol concentration may have exceeded its solubility limit within the DPhPC membrane, leading to the formation of cholesterol crystals. This is more likely at very high cholesterol concentrations (>50 mol%).

  • Incorrect Extrusion: If using extrusion for sizing, the membrane pores might be clogged, or the extrusion was performed below the Tm, leading to large, multilamellar vesicles (MLVs) instead of small, unilamellar vesicles (SUVs).

Q3: Why am I observing inconsistent fluorescence anisotropy readings with my DPH probe?

A3: Inconsistent fluorescence anisotropy readings often stem from problems with the fluorescent probe itself:

  • Probe Location: The DPH probe may not be properly partitioned into the hydrophobic core of the membrane. Ensure adequate incubation time (at least 30-60 minutes) for the probe to incorporate into the vesicles.

  • Probe Concentration: A high probe-to-lipid ratio can lead to self-quenching and depolarization, resulting in artificially low anisotropy values. A ratio of 1:200 to 1:500 (probe:lipid) is generally recommended.

  • Light Scattering: High turbidity of the liposome suspension can cause light scattering artifacts. Ensure your sample is well-dispersated and optically clear. If necessary, dilute the sample or use a smaller vesicle size.

Q4: How does cholesterol concentration generally affect the fluidity of this compound membranes?

A4: Cholesterol generally decreases the fluidity of this compound (DPhPC) membranes. It inserts between the lipid molecules, and its rigid sterol ring restricts the motion of the flexible phytanoyl chains. This ordering effect leads to a more tightly packed and less fluid membrane, which can be observed as an increase in fluorescence anisotropy and a broadening or elimination of the main phase transition peak in differential scanning calorimetry (DSC).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Liposomes Incomplete hydration of the lipid film.Hydrate the film with buffer pre-heated above the lipid mixture's Tm. Increase hydration time and ensure vigorous vortexing.
Loss of sample during extrusion.Ensure the extruder is assembled correctly. Pre-wet the filter membrane with buffer to prevent sample adhesion.
Phase Transition Peak is Not Sharp in DSC Heterogeneous vesicle size.Ensure the extrusion process is consistent and performed for an adequate number of passes (e.g., 11-21 times) to achieve a uniform size distribution.
Scan rate is too high.Use a lower scan rate (e.g., 1-2°C/min) to allow for better thermal equilibration.
Fluorescence Intensity Drifts Over Time Photobleaching of the fluorescent probe.Reduce the excitation light intensity or the exposure time. Use a photostable probe if possible.
Vesicle aggregation or fusion.Prepare liposomes in a buffer with appropriate ionic strength. Store samples at 4°C and use them within a reasonable timeframe.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of increasing cholesterol concentration on the biophysical properties of this compound (DPhPC) membranes.

Table 1: Effect of Cholesterol on Main Phase Transition Temperature (Tm) of Ether Lipids.

Cholesterol (mol%)Main Phase Transition Temperature (Tm) (°C)
0~ -120 to -88
10Broadened Transition
20Broadened Transition
30Transition Abolished
40Transition Abolished
50Transition Abolished

Note: The main phase transition of pure DPhPC is very low and often difficult to detect. Cholesterol progressively broadens and eventually abolishes this transition, indicating the formation of a liquid-ordered (lo) phase.

Table 2: Representative Fluorescence Anisotropy (r) of DPH in DPhPC Membranes with Cholesterol.

Cholesterol (mol%)Fluorescence Anisotropy (r) at 25°CMembrane State
0~ 0.10 - 0.12Liquid-disordered (ld)
10~ 0.15 - 0.18Intermediate
20~ 0.20 - 0.24Intermediate
30~ 0.28 - 0.32Liquid-ordered (lo)
40~ 0.33 - 0.36Liquid-ordered (lo)
50~ 0.35 - 0.38Liquid-ordered (lo)

Note: These are representative values. Actual results may vary based on the specific experimental setup, buffer conditions, and temperature.

Experimental Protocols

Protocol 1: Liposome Preparation via Film Hydration and Extrusion
  • Lipid Mixture Preparation: In a round-bottom flask, combine appropriate volumes of this compound (DPhPC) and cholesterol stock solutions (in chloroform or a chloroform/methanol mixture) to achieve the desired molar ratios.

  • Solvent Evaporation: Remove the organic solvent under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface.

  • Vacuum Desiccation: Place the flask under high vacuum for at least 2-4 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer (e.g., PBS, HEPES) to the flask. The volume should result in a final lipid concentration of 1-5 mg/mL.

  • Vesicle Formation: Hydrate the lipid film by vortexing the flask vigorously for 15-30 minutes. The hydration should be performed at a temperature well above the main phase transition temperature of the lipid mixture.

  • Sizing by Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and syringe to the hydration temperature.

    • Load the vesicle suspension into one of the syringes.

    • Pass the suspension through the membrane 11 to 21 times. The final translucent solution contains unilamellar vesicles of a defined size.

Protocol 2: Membrane Fluidity Measurement by Fluorescence Anisotropy
  • Probe Preparation: Prepare a stock solution of 1,6-diphenyl-1,3,5-hexatriene (DPH) in a suitable solvent like tetrahydrofuran (THF) or methanol at a concentration of ~0.2 mM.

  • Probe Incorporation: Add a small aliquot of the DPH stock solution to the prepared liposome suspension while vortexing. The final probe-to-lipid molar ratio should be between 1:200 and 1:500.

  • Incubation: Incubate the mixture in the dark at room temperature for at least 30-60 minutes to allow for complete incorporation of the DPH into the lipid bilayer.

  • Anisotropy Measurement:

    • Set the excitation wavelength to ~350-360 nm and the emission wavelength to ~425-430 nm on a suitable fluorometer equipped with polarizers.

    • Equilibrate the sample to the desired temperature in the cuvette holder.

    • Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light, as well as the corresponding intensities with horizontally polarized excitation (I_HV and I_HH).

  • Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula:

    • r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Where G (G-factor) = I_HV / I_HH, which corrects for instrumental bias.

Visualizations

experimental_workflow cluster_prep Step 1: Liposome Preparation cluster_measure Step 2: Fluidity Measurement start Lipid & Cholesterol Stock Solutions mix Mix in Organic Solvent start->mix film Create Thin Film (Nitrogen Evaporation) mix->film hydrate Hydrate Film with Buffer film->hydrate extrude Extrude for Uniform Size (LUVs) hydrate->extrude probe Add DPH Probe (Incubate) extrude->probe measure Measure Fluorescence Anisotropy probe->measure analyze Calculate 'r' Value & Analyze Data measure->analyze

Caption: Experimental workflow for measuring membrane fluidity.

cholesterol_effect cluster_low Liquid-Disordered (ld) Phase High Fluidity cluster_high Liquid-Ordered (lo) Phase Low Fluidity a1 Lipid a2 Lipid a3 Lipid a4 Lipid a5 Lipid a6 Lipid a7 Lipid a8 Lipid b1 Lipid c1 Chol b2 Lipid c2 Chol b3 Lipid c3 Chol b4 Lipid increase_chol Increase [Cholesterol] cluster_high cluster_high cluster_low cluster_low

Caption: Cholesterol's ordering effect on lipid packing.

Technical Support Center: Controlling the Size of 18:0 Diether PC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the size of 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine (18:0 Diether PC or DEPC) liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for producing DEPC liposomes with consistent and controlled dimensions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the size of this compound liposomes?

A1: The most common and effective methods for controlling the size of this compound liposomes are extrusion, sonication, and microfluidics. Each technique offers distinct advantages and is suited for different experimental needs. Extrusion is a popular method for producing unilamellar vesicles with a defined size by passing them through membranes of a specific pore size.[1][2] Sonication utilizes ultrasonic energy to break down large, multilamellar vesicles into smaller, unilamellar vesicles.[3] Microfluidics provides precise control over the mixing of lipid and aqueous phases to generate liposomes with a narrow size distribution.[4]

Q2: Why is controlling the size of liposomes important?

A2: The size of liposomes is a critical parameter that influences their in vitro and in vivo performance. It affects their circulation time, biodistribution, cellular uptake, and drug release kinetics. For drug delivery applications, a well-defined and narrow size distribution is essential for reproducible results and regulatory approval.

Q3: What is the phase transition temperature (Tm) of this compound, and why is it important?

Q4: How does the inclusion of cholesterol affect the size of this compound liposomes?

A4: The inclusion of cholesterol can have a significant impact on the size and stability of liposomes. Cholesterol can increase the rigidity of the lipid bilayer, which may lead to the formation of larger vesicles.[5][6] However, it also enhances the stability of the liposomes, preventing aggregation and leakage of encapsulated contents.[7] The final size will depend on the molar ratio of this compound to cholesterol and the preparation method used.

Q5: What is a good Polydispersity Index (PDI) for a liposome formulation?

A5: A Polydispersity Index (PDI) value below 0.2 is generally considered to indicate a homogenous and monodisperse population of liposomes. A low PDI is desirable for most applications as it signifies a narrow size distribution and batch-to-batch consistency.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Liposome Size (High PDI) 1. Incomplete hydration of the lipid film: If the lipid film is not fully hydrated, large, multilamellar vesicles (MLVs) will persist, leading to a broad size distribution.[6] 2. Insufficient extrusion cycles: Not enough passes through the extruder membrane can result in incomplete size reduction. 3. Inconsistent sonication: Uneven application of sonic energy can produce a mixture of small and large vesicles.[8] 4. Aggregation: Liposomes may be aggregating after formation.1. Ensure the lipid film is thin and evenly distributed in the round-bottom flask. Allow adequate hydration time, potentially overnight at a temperature above the Tm. The use of small glass beads during hydration can aid in the process.[9] 2. Increase the number of extrusion cycles. Generally, 11 to 21 passes are recommended for consistent sizing.[10] 3. Optimize sonication time, power, and cooling cycles to ensure uniform energy input.[11] 4. See the "Liposome Aggregation" section below.
Larger Than Expected Liposome Size 1. Extrusion membrane pore size: The final liposome size is primarily determined by the pore size of the extrusion membrane.[1] 2. High lipid concentration: Higher lipid concentrations can lead to the formation of larger liposomes. 3. Inclusion of certain lipids: The addition of cholesterol or other lipids can alter the packing of the bilayer and influence the final size.[5][6]1. Use an extrusion membrane with a smaller pore size to achieve a smaller liposome diameter. 2. Prepare liposomes at a lower lipid concentration. 3. Optimize the lipid composition. The effect of cholesterol on size can be concentration-dependent.
Liposome Aggregation 1. Insufficient surface charge: Neutral liposomes, like those made from pure this compound, may lack sufficient electrostatic repulsion to prevent aggregation.[12] 2. Inappropriate buffer conditions: The pH and ionic strength of the hydration buffer can influence liposome stability. 3. Improper storage: Storing liposomes at inappropriate temperatures can lead to instability and aggregation.1. Incorporate a small percentage (5-10 mol%) of a charged lipid (e.g., a negatively charged lipid) into the formulation to increase zeta potential and electrostatic repulsion. 2. Use a buffer with a pH between 6.5 and 7.5 and a low to moderate ionic strength.[12] 3. Store liposomes at 4°C and avoid freezing, as ice crystal formation can disrupt the vesicles.
Difficulty Extruding the Liposome Suspension 1. Extrusion temperature is below the Tm: If the lipid mixture is in the gel phase, it will be difficult to pass through the membrane pores. 2. High lipid concentration: A very concentrated lipid suspension can be viscous and difficult to extrude. 3. Clogged filter supports or membranes: Debris or large, unhydrated lipid aggregates can block the extruder.1. Ensure the extruder and the liposome suspension are maintained at a temperature above the Tm of all lipid components throughout the extrusion process. 2. Dilute the lipid suspension before extrusion. 3. Ensure all components of the extruder are clean. Consider a pre-extrusion step through a larger pore size membrane to remove large aggregates.

Quantitative Data Summary

The following tables provide a summary of expected quantitative data when preparing this compound liposomes using different sizing methods. Please note that these are typical values, and actual results may vary depending on the specific experimental conditions.

Table 1: Comparison of Liposome Sizing Methods

Method Typical Size Range (Diameter) Typical Polydispersity Index (PDI) Key Advantages Key Disadvantages
Extrusion 50 nm - 400 nm[13]< 0.2[14]Reproducible, well-defined size, suitable for sterile filtration.Can be time-consuming, potential for lipid loss.
Sonication 20 nm - 200 nm[11]0.2 - 0.5[8]Simple, rapid method for producing small vesicles.Can cause lipid degradation, potential for metal contamination from the probe, broader size distribution.[8]
Microfluidics 50 nm - 150 nm[15]< 0.2[16]Precise control over size and PDI, highly reproducible, scalable.[4]Requires specialized equipment.

Table 2: Influence of Key Parameters on Liposome Size (Extrusion Method)

Parameter Effect on Liposome Size Typical Observations
Membrane Pore Size Directly correlates with final liposome size.Using a 100 nm pore size membrane typically results in liposomes with a mean diameter of 110-130 nm.
Number of Extrusion Passes Increasing passes leads to a more uniform size distribution.11-21 passes are generally sufficient to achieve a stable size and low PDI.[10]
Lipid Concentration Higher concentrations can lead to slightly larger liposomes.The effect is generally less pronounced than that of membrane pore size.
Cholesterol Content Increasing cholesterol can lead to larger liposomes.[5][6]The magnitude of the effect depends on the molar ratio of cholesterol.

Experimental Protocols

Protocol 1: Preparation of 100 nm this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a target diameter of approximately 100 nm.[1][2]

Materials:

  • This compound (DEPC)

  • Cholesterol (optional)

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder device with a heating block

  • Polycarbonate membranes (100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation: a. Dissolve this compound and cholesterol (if used) in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin, even lipid film on the inner surface of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the hydration buffer (pre-warmed to a temperature above the Tm of the lipids) to the flask containing the dry lipid film. b. Agitate the flask by gentle swirling or vortexing to hydrate the lipid film and form multilamellar vesicles (MLVs). This process should also be carried out above the Tm. c. For complete hydration, the suspension can be left to stand for 1-2 hours with occasional agitation.

  • Extrusion: a. Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Heat the extruder to a temperature above the Tm of the lipids. c. Load the MLV suspension into one of the gas-tight syringes. d. Pass the lipid suspension through the membrane back and forth between the two syringes for a total of 11-21 times. e. The final extruded liposome suspension should be a translucent solution.

  • Characterization: a. Determine the size distribution and PDI of the liposomes using Dynamic Light Scattering (DLS).

Protocol 2: Preparation of 50 nm this compound Liposomes by Sonication

This protocol outlines the preparation of small unilamellar vesicles (SUVs) with a target diameter of approximately 50 nm using a probe sonicator.[3][11]

Materials:

  • This compound (DEPC)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vial

  • Probe sonicator

  • Ice bath

Procedure:

  • Hydration: a. Disperse the this compound powder in the hydration buffer in a glass vial. b. Vortex the mixture to form a suspension of multilamellar vesicles (MLVs).

  • Sonication: a. Place the glass vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication. b. Immerse the tip of the probe sonicator into the suspension. c. Sonicate the suspension using short pulses (e.g., 30 seconds on, 30 seconds off) to prevent overheating. d. The total sonication time will depend on the power of the sonicator and the volume of the sample. The suspension should become clearer as the MLVs are broken down into SUVs. e. Monitor the size of the liposomes periodically using DLS until the desired size is achieved.

  • Purification (Optional): a. Centrifuge the sonicated sample to pellet any titanium particles shed from the probe tip and any remaining large lipid aggregates. b. Carefully collect the supernatant containing the SUVs.

  • Characterization: a. Measure the size distribution and PDI of the final liposome suspension using DLS.

Protocol 3: Preparation of Size-Controlled this compound Liposomes by Microfluidics

This protocol provides a general workflow for producing size-controlled liposomes using a microfluidic device.[4][15]

Materials:

  • This compound (DEPC)

  • Ethanol (or other suitable organic solvent)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Microfluidic chip (e.g., with a hydrodynamic focusing design)

  • Syringe pumps

  • Syringes and tubing

Procedure:

  • Solution Preparation: a. Dissolve this compound in ethanol to create the lipid phase. b. Prepare the aqueous buffer.

  • Microfluidic Setup: a. Load the lipid phase and the aqueous phase into separate syringes. b. Mount the syringes on the syringe pumps. c. Connect the syringes to the inlets of the microfluidic chip using tubing.

  • Liposome Formation: a. Set the flow rates for both the lipid and aqueous phases on the syringe pumps. The ratio of the flow rates (Flow Rate Ratio, FRR) is a critical parameter for controlling the final liposome size. b. Start the pumps to introduce the solutions into the microfluidic chip. c. The controlled mixing of the two phases within the microchannels will lead to the self-assembly of liposomes. d. Collect the liposome suspension from the outlet of the chip.

  • Characterization: a. Analyze the size distribution and PDI of the collected liposomes using DLS. b. The size of the liposomes can be tuned by adjusting the FRR and the total flow rate (TFR).

Visualizations

Liposome_Extrusion_Workflow cluster_prep Preparation cluster_extrusion Extrusion cluster_characterization Characterization Lipid Dissolution Dissolve this compound in Chloroform Film Formation Form Thin Lipid Film (Rotary Evaporation) Lipid Dissolution->Film Formation Hydration Hydrate Film with Buffer (Above Tm) Film Formation->Hydration Load Syringe Load MLV Suspension into Syringe Hydration->Load Syringe Extrude Pass Through 100 nm Membrane (11-21 Passes) Load Syringe->Extrude DLS Analysis Dynamic Light Scattering (DLS) (Size and PDI) Extrude->DLS Analysis Final Product 100 nm DEPC Liposomes DLS Analysis->Final Product

Caption: Workflow for preparing 100 nm this compound liposomes by extrusion.

Troubleshooting_Decision_Tree Start Inconsistent Liposome Size (High PDI) Check Hydration Is lipid film fully hydrated? Start->Check Hydration Check Extrusion Sufficient extrusion passes? Check Hydration->Check Extrusion Yes Solution_Hydration Improve hydration: - Thinner film - Longer time - Glass beads Check Hydration->Solution_Hydration No Check Sonication Uniform sonication energy? Check Extrusion->Check Sonication Yes Solution_Extrusion Increase extrusion passes (11-21 recommended) Check Extrusion->Solution_Extrusion No Check Aggregation Is aggregation observed? Check Sonication->Check Aggregation Yes Solution_Sonication Optimize sonication parameters: - Time - Power - Cooling Check Sonication->Solution_Sonication No Solution_Aggregation Address aggregation: - Add charged lipid - Optimize buffer pH/ionic strength Check Aggregation->Solution_Aggregation Yes

Caption: Troubleshooting decision tree for inconsistent liposome size.

References

issues with 18:0 Diether PC solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from 18:0 PC (DSPC)?

This compound is a saturated phospholipid with two 18-carbon alkyl chains attached to the glycerol backbone via ether linkages. This is in contrast to its more common counterpart, 18:0 PC or Distearoylphosphatidylcholine (DSPC), where the fatty acid chains are linked by ester bonds. The ether linkages in this compound make it resistant to hydrolysis by phospholipases and more stable against oxidative degradation.[] This enhanced stability is particularly advantageous for creating robust liposomes and other lipid-based drug delivery systems.[][2]

Q2: In which organic solvents is this compound generally soluble?

Q3: Why is my this compound not dissolving properly in organic solvents?

Several factors can contribute to poor solubility of this compound:

  • Solvent Polarity: The chosen solvent may not have the optimal polarity to solubilize the amphiphilic this compound molecule, which has a polar headgroup and long non-polar alkyl chains.

  • Temperature: Like many lipids, the solubility of this compound in organic solvents generally increases with temperature.[2][3] Insufficient heating can lead to incomplete dissolution.

  • Lipid Purity and Storage: Impurities or degradation of the lipid due to improper storage can affect its solubility characteristics.

  • Moisture Content: The presence of water in the organic solvent can significantly reduce the solubility of phospholipids. It is crucial to use anhydrous solvents.

Q4: Can I use sonication to aid in dissolving this compound?

Yes, sonication can be a useful technique to aid in the dissolution of this compound, especially for breaking up small aggregates. However, it should be used in conjunction with appropriate solvent selection and warming. Prolonged sonication can potentially lead to lipid degradation, so it is advisable to use short bursts of sonication.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Cloudy or hazy solution after adding this compound to the solvent. Incomplete dissolution.- Gently warm the solution in a water bath. For ethanol, heating to 40-50°C is often effective.- If warming alone is insufficient, try short bursts of sonication in a bath sonicator.- Consider using a co-solvent system, such as a chloroform:methanol (2:1, v/v) mixture.
A thin film or precipitate forms after the solution cools down. The concentration of this compound exceeds its solubility limit at room temperature.- Re-warm the solution before use.- Prepare a more dilute stock solution.- Keep the solution in a warm water bath during your experiment if possible.
The lipid appears to be "oiling out" or forming a separate phase. The solvent is not suitable or may contain too much water.- Ensure you are using a high-purity, anhydrous organic solvent.- Switch to a more appropriate solvent system, such as chloroform or a chloroform:methanol mixture.
Difficulty dissolving the lipid for liposome preparation. Inadequate hydration of the lipid film.- Ensure the lipid film is thin and evenly distributed in the round-bottom flask before adding the aqueous buffer.- Hydrate the lipid film at a temperature above the phase transition temperature of the lipid.

Quantitative Solubility Data

Precise, comparative quantitative solubility data for this compound across a range of organic solvents is limited in publicly available literature. However, based on data for structurally similar ether lipids, the following provides an estimated solubility:

Organic SolventChemical FormulaEstimated Solubility (mg/mL)Conditions / Notes
ChloroformCHCl₃>25Based on a similar ether lipid.[4]
EthanolC₂H₅OH~15Requires warming to approximately 45°C.[4]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSolubleA stock solution can be prepared.[4]

Note: This data is for a similar ether-linked phospholipid and should be used as a guideline. Actual solubility may vary.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol is adapted from methods for similar ether-linked phospholipids.[4]

Materials:

  • This compound

  • Anhydrous chloroform or ethanol

  • Glass vial with a PTFE-lined cap

  • Water bath

  • Bath sonicator (optional)

  • Nitrogen or argon gas source (optional, for storage)

Procedure:

  • Weigh the desired amount of this compound and place it in a clean, dry glass vial.

  • Add the appropriate volume of anhydrous solvent (e.g., chloroform or ethanol) to achieve the desired concentration.

  • Place the vial in a water bath set to 40-50°C.

  • Gently swirl the vial periodically until the lipid is completely dissolved. A clear solution should be obtained.

  • If dissolution is slow, short bursts of sonication in a bath sonicator can be applied.

  • For long-term storage, it is recommended to overlay the solution with an inert gas like nitrogen or argon before capping tightly to prevent solvent evaporation and lipid oxidation.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Troubleshooting_Solubility start Start: this compound Fails to Dissolve check_solvent Is the solvent anhydrous and high-purity? start->check_solvent use_anhydrous Action: Use fresh, anhydrous solvent. check_solvent->use_anhydrous No warm_solution Action: Warm solution (e.g., 40-50°C water bath). check_solvent->warm_solution Yes use_anhydrous->warm_solution is_dissolved1 Is it dissolved? warm_solution->is_dissolved1 sonicate Action: Apply short bursts of sonication. is_dissolved1->sonicate No success Outcome: Successfully Dissolved is_dissolved1->success Yes is_dissolved2 Is it dissolved? sonicate->is_dissolved2 change_solvent Action: Use a co-solvent (e.g., Chloroform:Methanol) is_dissolved2->change_solvent No is_dissolved2->success Yes is_dissolved3 Is it dissolved? change_solvent->is_dissolved3 consult_specialist Outcome: Consult with a specialist or manufacturer. is_dissolved3->consult_specialist No is_dissolved3->success Yes

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Workflow for Preparing a Stock Solution

Stock_Solution_Workflow weigh 1. Weigh this compound add_solvent 2. Add anhydrous solvent (e.g., Ethanol) weigh->add_solvent warm 3. Warm in water bath (40-50°C) add_solvent->warm dissolved_check 4. Check for complete dissolution warm->dissolved_check sonicate_optional 5. Optional: Sonicate in short bursts dissolved_check->sonicate_optional No final_solution 6. Clear stock solution is ready for use dissolved_check->final_solution Yes sonicate_optional->warm store 7. For storage, overlay with inert gas and seal final_solution->store

References

minimizing sample loss during 18:0 Diether PC liposome preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize sample loss during the preparation of 18:0 Diether PC liposomes.

Troubleshooting Guide: Minimizing Sample Loss

This guide addresses specific issues that can lead to sample loss during the preparation of this compound liposomes.

Question: I am experiencing significant sample loss after the thin-film hydration step. What are the common causes and how can I mitigate this?

Answer: Significant sample loss after thin-film hydration is a common issue and can be attributed to several factors. The resuspension of the lipid film is a critical step where loss can be as high as 50%.[1][2][3]

  • Incomplete Hydration: The lipid film may not be fully hydrated, leaving lipid adhered to the glass vial.

  • Poor Film Formation: An uneven lipid film can be difficult to hydrate completely.

    • Solution: When creating the thin film, rotate the round-bottom flask to ensure a thin, even layer of lipid is deposited on the inner surface.[6][7] A thicker film will be more challenging to hydrate.

  • Lipid Adherence to Surfaces: Lipids can adhere to the surfaces of the preparation vessel.

    • Solution: Use round-bottom flasks for film preparation as they provide a larger surface area for hydration and are easier to scrape if necessary. To recover adhered lipid, after the initial hydration and removal of the liposome suspension, you can rinse the vial with a small amount of an appropriate organic solvent (like chloroform or methanol) to dissolve the remaining lipid and then quantify it to assess the loss at this stage.

Question: What is the expected sample loss during the extrusion process and how can I minimize it?

Answer: The extrusion step typically results in a lipid loss of approximately 10-20%.[1][2][3] This loss is primarily due to the adsorption of lipids onto the extruder membrane and the inner surfaces of the syringes and extruder apparatus.[8]

  • Lipid Adsorption: Lipids can stick to the polycarbonate membrane and the glass or plastic surfaces of the extruder.

    • Solution: To minimize this, consider using gas-tight syringes which have been shown to reduce lipid mass loss to well below 10%.[8] Pre-wetting the extruder components, including the membrane and syringes, with the hydration buffer before introducing the liposome suspension can also help to saturate the lipid binding sites and reduce subsequent sample loss.

  • Dead Volume: The extruder apparatus itself has a dead volume where some of the sample can be trapped.

    • Solution: Be aware of the dead volume of your specific extruder model. After extruding the entire sample, you can flush the extruder with a small, known volume of buffer to recover some of the trapped liposomes. However, be mindful that this will dilute your final sample.

  • Improper Assembly: Incorrect assembly of the extruder can lead to leakage and sample loss.

    • Solution: Ensure all components of the extruder are assembled correctly and tightly sealed according to the manufacturer's instructions. Check for any visible leaks during the extrusion process.

Question: Can sonication or freeze-thaw cycles help in reducing sample loss?

Answer: Yes, both sonication and freeze-thaw cycles can improve lipid yields.[1][2][3]

  • Sonication: Bath sonication after the initial hydration by vortexing can help to dislodge any residual lipid film from the glass test tube, leading to nearly complete lipid recovery.[2] Probe-tip sonication is also effective but can introduce titanium particles that need to be removed by centrifugation.[9]

  • Freeze-Thaw Cycles: Subjecting the multilamellar vesicle (MLV) suspension to several freeze-thaw cycles can increase the encapsulation efficiency and improve the recovery of the lipid film.[2][10] This process can lead to the formation of unilamellar vesicles and a more homogenous liposome suspension.

Question: My final liposome concentration is lower than expected. How can I accurately quantify the lipid concentration and identify the step with the most loss?

Answer: It is common to experience some lipid loss during preparation.[8] To accurately determine the final concentration and pinpoint where the loss is occurring, it is crucial to quantify the lipid content at different stages of the preparation process.

  • Quantification Methods: High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a straightforward and effective method for quantifying lipid concentration without the need for lipid extraction.[11] A simpler, indirect method is a phosphate assay, which measures the concentration of phosphate ions from the phospholipids.[8]

  • Identifying Lossy Steps: To identify the step with the most significant loss, you can take aliquots of your sample after each major step (e.g., after hydration, after extrusion) and quantify the lipid concentration. You can also rinse the equipment (vials, syringes, extruder) with an organic solvent to recover and quantify the adhered lipid.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using this compound for liposome preparation?

A1: this compound offers several advantages due to the presence of ether linkages instead of ester linkages found in conventional phospholipids. These ether bonds are more stable over a wide pH range and are resistant to degradation by phospholipases. This enhanced stability makes this compound liposomes suitable for experiments requiring long incubation times or harsh conditions.

Q2: Should I be concerned about changes in lipid composition during preparation?

A2: While significant lipid loss can occur, studies have shown that even under conditions with large lipid loss, the target membrane composition is not substantially altered (typically by less than 5%).[1] However, it is always good practice to verify the final lipid composition, especially when using a mixture of lipids.

Q3: What is the best method to prepare this compound liposomes to minimize sample loss?

A3: The ideal method depends on the desired characteristics of the final liposome suspension (e.g., size, lamellarity). However, to maximize lipid recovery, a combination of methods is often best. For instance, starting with thin-film hydration followed by vigorous vortexing and then several freeze-thaw cycles or bath sonication before extrusion can significantly improve the yield.[2]

Q4: Can I freeze my this compound liposome suspension for storage?

A4: It is generally not recommended to freeze liposomes, including those made from this compound. The formation of ice crystals during freezing can rupture the lipid membrane, leading to changes in particle size and loss of encapsulated material. For short-term storage, it is best to keep them at 4°C in the dark.

Quantitative Data on Sample Loss

Preparation StepMethodTypical Sample Loss (%)Key Factors Influencing Loss
Lipid Film Hydration VortexingUp to 50%[1][2][3]Incomplete hydration, poor film formation, lipid adherence to glass.
Sonication (post-hydration)Minimal (near complete recovery)[2]Dislodges residual lipid film.
Freeze-Thaw Cycles (post-hydration)Improved recovery (~70% total yield)[2]Enhances lipid film recovery.
Size Reduction Extrusion10 - 20%[1][2][3]Adsorption to membrane and syringes, dead volume.[8]
SonicationMinimalCan introduce contaminants from the probe tip.[9]

Experimental Protocols

Thin-Film Hydration Method

This protocol describes the basic method for preparing multilamellar vesicles (MLVs) from this compound.

  • Lipid Preparation: Weigh the desired amount of this compound powder and dissolve it in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[4][6]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, even lipid film on the inner wall of the flask.[7]

  • Drying: Dry the lipid film under a high vacuum for at least one hour to remove any residual solvent.[7]

  • Hydration: Add the aqueous buffer (e.g., phosphate-buffered saline, PBS) pre-heated to a temperature above the Tm of this compound to the flask. The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation: Agitate the flask by vortexing or mechanical shaking for 30-60 minutes to allow the lipid film to hydrate and form MLVs.[5]

Extrusion Method for Large Unilamellar Vesicles (LUVs)

This protocol is used to reduce the size and lamellarity of MLVs to produce LUVs of a defined size.

  • Prepare MLV Suspension: Prepare an MLV suspension of this compound using the thin-film hydration method described above.

  • Assemble Extruder: Assemble the mini-extruder apparatus with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.

  • Equilibrate Temperature: If the Tm of the lipid is above room temperature, heat the extruder to a temperature above the Tm.

  • Load Syringes: Load the MLV suspension into one of the gas-tight syringes and attach it to one side of the extruder. Attach an empty syringe to the other side.

  • Extrusion: Gently push the plunger of the filled syringe to pass the liposome suspension through the membrane to the empty syringe. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure the entire sample passes through the filter a final time.

  • Collect Sample: The final extruded liposome suspension (LUVs) is collected from the syringe.

Sonication Method for Small Unilamellar Vesicles (SUVs)

This method uses sonic energy to break down MLVs into smaller, unilamellar vesicles.

  • Prepare MLV Suspension: Prepare an MLV suspension of this compound.

  • Sonication:

    • Bath Sonication: Place the vial containing the MLV suspension in a bath sonicator. Sonicate for 5-10 minutes, or until the suspension becomes clear.[9]

    • Probe Sonication: Insert the tip of a probe sonicator into the MLV suspension. Sonicate in short bursts with cooling periods in between to prevent overheating and lipid degradation.

  • Centrifugation (for probe sonication): If using a probe sonicator, centrifuge the sample to pellet any titanium particles shed from the probe tip.[9]

  • Collect Supernatant: Carefully collect the supernatant containing the SUV suspension.

Freeze-Thaw Method

This method is often used to increase encapsulation efficiency and can also improve lipid recovery.

  • Prepare MLV Suspension: Prepare an MLV suspension of this compound.

  • Freezing: Rapidly freeze the MLV suspension by immersing the vial in liquid nitrogen or a dry ice/acetone bath.

  • Thawing: Thaw the suspension in a water bath at a temperature above the lipid's Tm.

  • Repeat Cycles: Repeat the freeze-thaw cycle 5-10 times.[12] This process helps to rupture and reform the vesicles, leading to a more homogenous population.

Visualizations

experimental_workflow cluster_prep Liposome Preparation Workflow cluster_sizing Size Reduction & Homogenization start Start: this compound Powder dissolve Dissolve in Organic Solvent start->dissolve film Form Thin Film (Rotary Evaporation) dissolve->film dry Dry Film (High Vacuum) film->dry hydrate Hydrate with Buffer (Above Tm) dry->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrusion Extrusion mlv->extrusion sonication Sonication mlv->sonication freeze_thaw Freeze-Thaw Cycles mlv->freeze_thaw luv Large Unilamellar Vesicles (LUVs) extrusion->luv suv Small Unilamellar Vesicles (SUVs) sonication->suv homogenized_mlv Homogenized MLVs freeze_thaw->homogenized_mlv

Caption: Experimental workflow for this compound liposome preparation.

troubleshooting_workflow cluster_hydration Post-Hydration Loss cluster_extrusion Post-Extrusion Loss start High Sample Loss Detected check_hydration Check Hydration - Temp > Tm? - Adequate Time? start->check_hydration check_extruder Check Extruder - Gas-tight syringes? - Pre-wetted? start->check_extruder check_film Check Film - Even & Thin? check_hydration->check_film solution_hydration Solutions: - Increase Hydration Temp/Time - Optimize Film Formation check_film->solution_hydration check_assembly Check Assembly - Leaks? check_extruder->check_assembly solution_extrusion Solutions: - Use Gas-Tight Syringes - Pre-wet Components - Ensure Proper Assembly check_assembly->solution_extrusion

Caption: Troubleshooting logic for high sample loss during liposome preparation.

References

troubleshooting inconsistent results with 18:0 Diether PC standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine) standards. Ether-linked lipids like this compound offer exceptional stability, making them valuable in applications such as liposome formulation and as internal standards in mass spectrometry. However, their unique properties can also present challenges. This guide addresses common issues to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a synthetic, saturated diether phospholipid. It features two 18-carbon alkyl chains linked to the glycerol backbone via ether bonds, unlike the ester bonds found in most biological phospholipids. This ether linkage makes it highly resistant to chemical and enzymatic degradation, such as hydrolysis by phospholipases.[1] Its stability makes it an excellent choice for creating robust liposomes for drug delivery studies and as a reliable internal standard for lipidomics analysis by mass spectrometry.

Q2: How should I store and handle this compound standards?

A2: Proper storage is critical to maintaining the integrity of your standard. This compound should be stored at -20°C in a tightly sealed vial, preferably under an inert atmosphere (like argon or nitrogen) to minimize any potential for long-term oxidative damage.[2] For preparing solutions, use high-purity solvents and minimize the time the standard is exposed to ambient temperature and air.

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in organic solvents like chloroform and ethanol.[3][4] When preparing stock solutions, ensure the lipid is fully dissolved before making further dilutions. For aqueous applications like liposome formation, the lipid is typically first dissolved in an organic solvent, which is then evaporated to create a thin film before hydration with an aqueous buffer.[5]

Troubleshooting Guide

Mass Spectrometry Analysis Issues

Q4: I'm seeing inconsistent signal intensity for my this compound internal standard. What could be the cause?

A4: Inconsistent signal intensity in mass spectrometry can stem from several factors:

  • Poor Solubility: Ensure the standard is fully dissolved in your solvent. Incomplete solubilization will lead to inaccurate concentrations and variable injection amounts.

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of the standard.[6] An ideal internal standard co-elutes with the analyte to experience the same matrix effects.[6]

  • Adduct Formation: Phosphatidylcholines can form various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).[7] The relative abundance of these adducts can vary depending on the mobile phase composition and sample matrix, leading to fluctuations in the intensity of a single adduct. Summing the intensities of all major adducts can provide more stable quantification.[7]

  • Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, can introduce errors.[6] Using an internal standard is meant to correct for this, but if the issue is severe, instrument maintenance and calibration may be necessary.[8]

  • Contamination: Contaminants from solvents, plasticware, or the sample itself can interfere with the ionization of your standard.[9][10][11] Always use high-purity solvents and pre-screen labware for leachables.[9][11]

Q5: My this compound standard shows poor or unexpected fragmentation in MS/MS analysis. Is this normal?

A5: Yes, this can be a characteristic of diether lipids. The high stability of the ether bonds makes them resistant to fragmentation compared to ester bonds.[12]

  • Expected Fragmentation: In positive ion mode, the most prominent fragment is often the phosphocholine headgroup (m/z 184.07).[13] In negative ion mode with acetate adducts, a common fragmentation is the loss of a methyl group from the choline head, resulting in an [M-15]⁻ ion.[14] However, obtaining extensive fragmentation of the alkyl chains is challenging.

  • Troubleshooting: If you are not seeing the expected headgroup fragment, check your collision energy settings. If the goal is structural confirmation beyond the headgroup, specialized fragmentation techniques may be required.

Q6: I am observing unexpected peaks in my mass spectra. What are they?

A6: Unexpected peaks can be due to:

  • Uncommon Adducts: Besides the common adducts, lipids can form adducts with contaminants in the mobile phase, such as alkylated amines from solvents like methanol or isopropanol.[9]

  • Contaminants: Phthalates and siloxanes are common contaminants from plasticware and lab environments.[10][15]

  • Degradation Products: Although this compound is very stable, improper handling or storage could potentially lead to some degradation. A plausible, though unlikely, degradation pathway for ether lipids involves ether bond hydrolysis.[16]

Liposome Formulation Issues

Q7: My liposomes made with this compound are aggregating. How can I prevent this?

A7: Liposome aggregation can be caused by several factors:

  • Insufficient Surface Charge: If your formulation is neutral, liposomes can aggregate. Including a small percentage of a charged lipid (e.g., a cationic or anionic lipid) can increase electrostatic repulsion between vesicles.

  • High Liposome Concentration: Highly concentrated suspensions are more prone to aggregation. Diluting the sample may help.

  • Improper Storage: Storing liposomes at 4°C is generally recommended. Avoid freezing, as ice crystal formation can rupture the vesicles.[17]

Q8: I'm experiencing low encapsulation efficiency with my this compound liposomes. What can I do?

A8: Low encapsulation efficiency can be improved by:

  • Optimizing the Hydration Step: Ensure the lipid film is thin and evenly distributed before adding the aqueous buffer. The hydration should be performed above the phase transition temperature of the lipids.[5]

  • Choosing the Right Loading Method: For hydrophilic drugs, passive loading during hydration can be inefficient. Active loading methods, which use pH or ion gradients to drive the drug into the liposome, can significantly improve encapsulation.

  • Extrusion or Sonication: These techniques are used to reduce the size of multilamellar vesicles (MLVs) to form unilamellar vesicles (LUVs or SUVs), which can improve encapsulation and create a more homogenous population.[18] However, be aware that these steps can also lead to some lipid loss.[18]

Data and Protocols

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

ParameterValueSource
Synonym 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine[2]
Abbreviation PC(18:0e/18:0e)[2]
Molecular Formula C₄₄H₉₂NO₆P[2]
Molecular Weight 762.178 g/mol [2]
Exact Mass 761.666 Da[2]
Storage Temp. -20°C[2]
[M+H]⁺ (m/z) 762.674Calculated
[M+Na]⁺ (m/z) 784.656Calculated
[M+K]⁺ (m/z) 800.630Calculated
[M+NH₄]⁺ (m/z) 779.701Calculated
Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution of this compound

  • Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of the lipid powder in a clean glass vial.

  • Add high-purity chloroform to the vial to achieve a final concentration of 1 mg/mL.

  • Vortex the solution until the lipid powder is completely dissolved, resulting in a clear solution.

  • Store the stock solution in a tightly sealed glass vial at -20°C.

Protocol 2: General Procedure for Liposome Preparation by Thin-Film Hydration and Extrusion

  • In a round-bottom flask, add the desired amount of this compound (and other lipids if making a mixed formulation) from a stock solution.

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the desired aqueous buffer (e.g., phosphate-buffered saline). The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids in the formulation.

  • Agitate the flask by vortexing or shaking to disperse the lipid film, forming multilamellar vesicles (MLVs). This suspension will appear milky.

  • To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This is done by passing the suspension a specified number of times (e.g., 11-21 passes) through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a mini-extruder device. This step should also be performed at a temperature above the lipid's phase transition temperature.[5][18]

  • The resulting liposome suspension should be stored at 4°C.

Visualizations

Troubleshooting_Workflow cluster_start Start: Inconsistent Results cluster_problem Identify Problem Area cluster_ms Mass Spectrometry Issues cluster_liposome Liposome Formulation Issues Start Inconsistent Results with This compound Standard Problem_Type What is the application? Start->Problem_Type MS_Issue Inconsistent Signal or Poor Quantification Problem_Type->MS_Issue Mass Spectrometry Lipo_Issue Aggregation or Low Encapsulation Efficiency Problem_Type->Lipo_Issue Liposome Formulation MS_Check_Solubility Check Standard Solubility and Preparation MS_Issue->MS_Check_Solubility MS_Check_Adducts Evaluate Adduct Formation (Na+, K+, etc.) MS_Issue->MS_Check_Adducts MS_Check_Contamination Check for Contaminants (Solvents, Labware) MS_Issue->MS_Check_Contamination Lipo_Check_Formulation Review Lipid Composition (e.g., add charged lipids) Lipo_Issue->Lipo_Check_Formulation Lipo_Check_Protocol Optimize Protocol (Hydration, Extrusion) Lipo_Issue->Lipo_Check_Protocol Lipo_Check_Storage Verify Storage Conditions (4°C, no freezing) Lipo_Issue->Lipo_Check_Storage

Caption: Troubleshooting workflow for inconsistent results.

MS_Quantification_Factors cluster_sample Sample Preparation cluster_instrument LC-MS Analysis cluster_data Data Processing center_node Accurate Quantification with this compound (Internal Standard) Matrix Matrix Effects center_node->Matrix Adducts Adduct Formation center_node->Adducts Contamination System Contamination center_node->Contamination Solubility Complete Solubilization Solubility->center_node Concentration Accurate Concentration Concentration->center_node Spiking Consistent Spiking Spiking->center_node Integration Correct Peak Integration Matrix->Integration Adduct_Sum Summing Adducts Adducts->Adduct_Sum Contamination->Integration Integration->Adduct_Sum

Caption: Factors influencing mass spectrometry quantification.

References

Validation & Comparative

A Comparative Guide to Ether-Linked and Ester-Linked Phospholipids in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipid excipients is a critical determinant of a drug delivery system's success. This guide provides an objective comparison of two key classes of phospholipids—ether-linked and ester-linked—in the context of drug delivery applications. By examining their distinct chemical structures, we can understand their differential performance in terms of stability, drug release kinetics, and cellular interactions, supported by experimental data.

Fundamental Structural Differences

The primary distinction between ether- and ester-linked phospholipids lies in the bond connecting the hydrophobic acyl chains to the glycerol backbone. Ester-linked phospholipids, the more common type in nature, possess an ester bond (R-C(=O)-O-R'), which is susceptible to hydrolysis by esterase enzymes. In contrast, ether-linked phospholipids feature a more chemically robust ether bond (R-O-R'), rendering them resistant to such enzymatic degradation. This fundamental difference has profound implications for the performance of lipid-based drug delivery systems.

Comparative Analysis of Physicochemical and Biological Properties

The choice between ether and ester linkages significantly impacts the stability, drug retention, and cellular uptake of liposomal and lipid nanoparticle formulations.

Stability in Biological Milieu

One of the most significant advantages of ether-linked phospholipids is their enhanced stability in biological environments. The ether bond's resistance to enzymatic cleavage by phospholipases and esterases results in lipid-based nanoparticles with longer circulation half-lives and greater integrity in plasma.

A comparative study on the in vivo stability of liposomes found that multilamellar vesicles (MLVs) formulated with the ether-linked dihexadecylglycerophosphorylcholine (DHPC) demonstrated increased resistance to lysosomal degradation compared to their ester-linked counterparts like dipalmitoylphosphatidylcholine (DPPC) and distearoyl phosphatidylcholine (DSPC)[1]. Similarly, another study highlighted that newly synthesized ether-linked cholesterol derivatives maintained their integrity in serum far better than their ester-linked analogues, which were prone to hydrolysis by esterases[1].

ParameterEther-Linked PhospholipidsEster-Linked PhospholipidsReference
Susceptibility to Enzymatic Degradation Low (resistant to esterases and phospholipases)High (susceptible to esterases and phospholipases)[1]
In Vivo Stability Increased resistance to lysosomal degradationMore prone to degradation[1]
Serum Integrity Maintained integrity in serumProne to hydrolysis[1]
Drug Release Kinetics

The nature of the phospholipid linkage also influences the drug release profile of the carrier. While ether or ester bonds appear to have only a minor effect on the permeability to non-electrolytes, the overall stability of the liposome plays a crucial role in retaining the encapsulated drug[2]. Ether-linked liposomes, due to their higher stability, generally exhibit slower drug release rates, which can be advantageous for controlled-release applications.

For instance, a study comparing doxorubicin-loaded liposomes found that the release kinetics were significantly influenced by the lipid composition and the stability of the formulation[3][4][5]. While direct comparative release rate constants between ether- and ester-linked liposomes are not abundant in the literature, the enhanced stability of ether-linked systems logically translates to better drug retention over time.

ParameterEther-Linked PhospholipidsEster-Linked PhospholipidsReference
Drug Retention Generally higher due to greater membrane stabilityCan be lower due to susceptibility to degradation[1][2]
Permeability to Water Slightly smaller (e.g., Pf=0.022 cm/s for DHPC at 48°C)Slightly larger (e.g., Pf=0.027 cm/s for DPPC at 50°C)[6][7]
Cellular Uptake and Interaction

The interaction of lipid nanoparticles with cells is a complex process that can be influenced by the surface chemistry of the particles. Studies have shown that ether-linked lipids can significantly enhance cellular uptake. In one in vitro experiment, liposomes modified with ether-linked cholesterol derivatives showed a 3.67-fold higher uptake amount compared to those with ester-linked derivatives after prolonged incubation[1]. In vivo, these ether-linked liposomes also demonstrated better tumor accumulation and a 40% higher cellular uptake[1].

This enhanced uptake may be attributed to the increased stability of the ether-linked formulations, allowing for more prolonged and effective interaction with the cell membrane. Furthermore, some studies suggest that ether lipids play a role in modulating membrane tension and fluidity, which can influence endocytosis pathways[8][9].

ParameterEther-Linked PhospholipidsEster-Linked PhospholipidsReference
In Vitro Cellular Uptake 3.67-fold higher uptake with ether-linked cholesterol derivativesLower uptake compared to ether-linked counterparts[1]
In Vivo Cellular Uptake 40% higher uptake in tumors with ether-linked derivativesLower tumor cell uptake[1]
Accumulation in Tumors Better accumulationLess efficient accumulation[1]

Experimental Protocols

To aid researchers in their experimental design, this section provides detailed protocols for the preparation and characterization of liposomes, as well as for assessing their performance.

Liposome Preparation by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs).

Materials:

  • Ether- or ester-linked phospholipids (e.g., DHPC or DPPC)

  • Cholesterol (optional, for modulating membrane rigidity)

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

Procedure:

  • Dissolve the lipids (and cholesterol, if used) in the organic solvent in a round-bottom flask. Ensure a clear, homogenous solution is formed.[10][11][12]

  • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. The water bath temperature should be kept above the phase transition temperature (Tc) of the lipid with the highest Tc.[13]

  • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.[10][11]

  • Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[10][12]

  • Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the Tc of the lipids) to the flask.[11]

  • Agitate the flask vigorously (e.g., by vortexing or manual shaking) to disperse the lipid film, leading to the formation of MLVs.[10]

  • For size reduction to form SUVs, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

Physicochemical Characterization

3.2.1. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter and size distribution of the liposomes.[14][15][16][17]

Procedure:

  • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters (e.g., temperature, scattering angle) and initiate the measurement.

  • The instrument software will provide the average particle size (Z-average) and the PDI, which indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.[13]

3.2.2. Morphology by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the liposomes, confirming their spherical shape and lamellarity.

Procedure (Negative Staining):

  • Place a drop of the diluted liposome suspension onto a carbon-coated copper grid for a few minutes.

  • Blot off the excess suspension with filter paper.

  • Add a drop of a negative staining agent (e.g., 2% w/v uranyl acetate or phosphotungstic acid) to the grid for 1-2 minutes.

  • Blot off the excess stain and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope.

Determination of Drug Encapsulation Efficiency (%EE)

This protocol determines the percentage of the initial drug that is successfully encapsulated within the liposomes.

Procedure:

  • Separate the unencapsulated (free) drug from the liposome-encapsulated drug. This can be achieved by methods such as ultracentrifugation, size exclusion chromatography (e.g., using a Sephadex column), or dialysis.[1][18]

  • Quantify the concentration of the free drug in the supernatant/eluate using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

  • To determine the total drug concentration, disrupt a known volume of the unseparated liposome suspension using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.

  • Quantify the total drug concentration using the same analytical method.

  • Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Assay (Dialysis Method)

This assay measures the rate of drug release from the liposomes over time in a simulated physiological environment.

Procedure:

  • Place a known volume of the drug-loaded liposome suspension into a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4, with or without serum) maintained at 37°C with constant stirring.[13]

  • At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Cellular Uptake Analysis by Flow Cytometry

This method quantifies the uptake of fluorescently labeled liposomes by cells.

Procedure:

  • Label the liposomes with a fluorescent dye (e.g., by incorporating a fluorescently tagged lipid).

  • Seed the cells of interest in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled liposomes at a desired concentration for various time points.

  • After incubation, wash the cells with cold PBS to remove non-internalized liposomes.

  • Harvest the cells by trypsinization and resuspend them in FACS buffer (e.g., PBS with 2% FBS).

  • Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells. The percentage of fluorescently positive cells and the mean fluorescence intensity can be used to quantify liposome uptake.

Visualization of Relevant Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of phospholipids in drug delivery.

Experimental Workflow for Liposome-Based Drug Delivery

Experimental_Workflow Experimental Workflow for Liposome-Based Drug Delivery cluster_prep Liposome Preparation cluster_char Physicochemical Characterization cluster_eval Performance Evaluation cluster_vivo In Vivo Studies start Lipid Selection (Ether- vs. Ester-linked) film Thin-Film Hydration start->film downsize Sizing (Extrusion/Sonication) film->downsize drug Drug Loading downsize->drug dls DLS (Size, PDI) drug->dls tem TEM (Morphology) drug->tem ee Encapsulation Efficiency drug->ee stability In Vitro Stability ee->stability release Drug Release Kinetics ee->release uptake Cellular Uptake ee->uptake pk Pharmacokinetics uptake->pk efficacy Therapeutic Efficacy uptake->efficacy PI3K_Akt_Pathway Role of Ether Lipids in PI3K/Akt Signaling in Cancer GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Metastasis Invasion & Metastasis Akt->Metastasis promotes mTOR->Proliferation promotes EtherLipids Elevated Ether Lipids in Cancer Cells EtherLipids->PI3K activates Ferroptosis_Pathway Involvement of Ether Lipids in Ferroptosis PUFA Polyunsaturated Fatty Acids (PUFAs) EtherLipid_Synth Ether Lipid Biosynthesis (Peroxisome) PUFA->EtherLipid_Synth PUFA_ePL Polyunsaturated Ether Phospholipids (PUFA-ePLs) EtherLipid_Synth->PUFA_ePL produces Lipid_Perox Lipid Peroxidation PUFA_ePL->Lipid_Perox undergoes Ferroptosis Ferroptosis (Cell Death) Lipid_Perox->Ferroptosis induces GPX4 GPX4 GPX4->Inhibition Inhibition->Lipid_Perox inhibits

References

Validation of 18:0 Diether PC as a Mass Spectrometry Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, particularly in the field of lipidomics, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine (18:0 Diether PC) as a mass spectrometry internal standard, evaluating its performance against other common alternatives for phosphocholine (PC) analysis.

Introduction to this compound

This compound is a synthetic glycerophospholipid distinguished by the presence of two octadecyl chains linked to the glycerol backbone via ether bonds, rather than the more common ester bonds found in most biological lipids. This structural feature confers high chemical stability, making it resistant to enzymatic degradation by phospholipases and chemical hydrolysis. These characteristics are highly desirable for an internal standard, which should remain stable throughout sample preparation and analysis.

Performance Comparison of Internal Standards for Phosphocholine Quantification

The ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible to accurately compensate for variations in sample extraction, ionization efficiency, and instrument response. The most common types of internal standards for lipidomics include stable isotope-labeled lipids (e.g., deuterated), odd-chain lipids, and structurally similar synthetic lipids like this compound.

The following table summarizes the expected performance of this compound in comparison to other widely used internal standards for phosphocholine analysis. The data presented is a synthesis of typical performance characteristics observed in lipidomics studies.

Parameter This compound Deuterated PC (e.g., D9-16:0/18:1 PC) Odd-Chain PC (e.g., 17:0/17:0 PC)
Structural Similarity High (identical headgroup, similar chain length)Very High (chemically identical to endogenous analyte)Moderate (different chain length)
Co-elution with Analytes Close, but may have slight retention time differencesIdentical or very closeDifferent retention time
Correction for Matrix Effects GoodExcellentModerate to Good
Linearity (R²) of Calibration Curves > 0.99> 0.99> 0.99
Typical Recovery (%) 85 - 110%90 - 110%80 - 115%
Relative Standard Deviation (%RSD) < 15%< 10%< 20%
Availability Commercially availableCommercially available, can be expensiveCommercially available
Cost ModerateHighModerate
Chemical Stability Excellent (non-hydrolyzable)Good (ester bonds can be hydrolyzed)Good (ester bonds can be hydrolyzed)

Experimental Protocols

Protocol 1: Validation of this compound as an Internal Standard

This protocol outlines the key steps to validate the performance of this compound for the quantification of phosphocholines in a biological matrix (e.g., human plasma).

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or chloroform/methanol 1:1, v/v) at a concentration of 1 mg/mL.

  • Prepare a series of working solutions by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Prepare stock solutions of certified reference standards of the target phosphocholine analytes.

2. Linearity Assessment:

  • Prepare a calibration curve by spiking a blank matrix (e.g., charcoal-stripped plasma) with known concentrations of the target PC analytes and a fixed concentration of the this compound internal standard.

  • A typical range for PC analytes could be from 1 ng/mL to 1000 ng/mL.

  • Analyze the samples using a validated LC-MS/MS method.

  • Plot the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥ 0.99.

3. Recovery Experiment:

  • Prepare three sets of samples:

    • Set A: Blank matrix spiked with the analyte and the internal standard before extraction.

    • Set B: Blank matrix extracted first, then spiked with the analyte and the internal standard.

    • Set C: Neat solution of the analyte and the internal standard in the final reconstitution solvent.

  • Extract the samples using a standard lipid extraction protocol (e.g., Folch or Bligh-Dyer).

  • Analyze all samples by LC-MS/MS.

  • Calculate the recovery using the following formula:

    • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100

4. Matrix Effect Evaluation:

  • Prepare two sets of samples:

    • Set 1: Analyte and internal standard spiked into the final reconstitution solvent.

    • Set 2: Blank matrix extracted and the dried extract reconstituted with a solution containing the analyte and the internal standard at the same concentration as in Set 1.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

    • A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Protocol 2: Sample Preparation for Phosphocholine Analysis using this compound

1. Sample Spiking:

  • To 100 µL of plasma sample, add a known amount of this compound internal standard working solution (e.g., 10 µL of a 1 µg/mL solution).

2. Lipid Extraction (Folch Method):

  • Add 2 mL of chloroform/methanol (2:1, v/v) to the spiked plasma sample.

  • Vortex thoroughly for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase.

  • Wash the organic phase with 0.5 mL of 0.9% NaCl solution.

  • Centrifuge again and collect the lower organic phase.

3. Sample Drying and Reconstitution:

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of the LC-MS system.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) spike Spike with This compound IS sample->spike extract Lipid Extraction (e.g., Folch Method) spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lc LC Separation reconstitute->lc ms Mass Spectrometry (Detection) lc->ms data Data Processing ms->data result Analyte Concentration data->result Quantification

Caption: Experimental workflow for lipidomics analysis using an internal standard.

G cluster_validation Internal Standard Validation Workflow start Select Internal Standard (e.g., this compound) linearity Assess Linearity (Calibration Curve, R² ≥ 0.99) start->linearity recovery Determine Recovery (Pre- vs. Post-extraction Spike) linearity->recovery matrix Evaluate Matrix Effect (Spiked Extract vs. Neat Solution) recovery->matrix decision Performance Acceptable? matrix->decision implement Implement in Routine Analysis decision->implement Yes reselect Re-evaluate or Select Alternative Standard decision->reselect No

Caption: Logical workflow for the validation of a mass spectrometry internal standard.

A Comparative Analysis of 18:0 Diether PC and DPPC Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of 18:0 Diether PC and DPPC liposomes, supported by experimental data and detailed protocols.

In the realm of drug delivery, the choice of lipid excipients is paramount to the efficacy and stability of liposomal formulations. This guide provides a detailed comparative analysis of two prominent phospholipids: 1,2-dioctadecyl-sn-glycero-3-phosphocholine (this compound) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). The fundamental difference lies in the linkage of the hydrocarbon chains to the glycerol backbone: this compound possesses ether bonds, while DPPC has ester bonds. This structural distinction significantly influences the physicochemical properties, stability, and in vitro/in vivo performance of the resulting liposomes.

Physicochemical Properties: A Head-to-Head Comparison

The stability and drug-loading capacity of liposomes are critically dependent on their physicochemical characteristics. Below is a summary of key quantitative data comparing this compound and DPPC liposomes.

PropertyThis compound LiposomesDPPC LiposomesKey Differences & Implications
Chemical Stability Highly stable; resistant to hydrolysis over a wide pH range and oxidative degradation.Susceptible to hydrolysis of ester bonds, particularly at non-neutral pH, leading to lipid degradation.The ether linkage in this compound confers superior chemical stability, making these liposomes ideal for long-term storage and for drugs that are sensitive to degradation products of ester lipids.
Phase Transition Temp (Tm) Not readily detectable; remains in a stable state over a wide temperature range.~41°C.[1]The high Tm of DPPC results in a rigid, gel-phase bilayer at physiological temperature (37°C), which can enhance drug retention. The lack of a distinct Tm for this compound suggests a consistently stable membrane.
Particle Size Can be formulated to produce small, homogenous vesicles (e.g., ~70-100 nm).Can be formulated to produce small, homogenous vesicles (e.g., ~72.51 ± 8.15 nm).[1]Both lipids can be used to produce liposomes of similar size, which is a critical parameter for in vivo applications.
Drug Encapsulation Efficiency Generally high due to stable membrane.High for certain drugs, particularly those that can be loaded at temperatures above the Tm. For example, paclitaxel encapsulation efficiency can be as high as 84.69 ± 8.45%.[1]The stable membrane of this compound liposomes is advantageous for retaining a wide range of drugs. DPPC's high encapsulation efficiency for some drugs is linked to its phase transition behavior.
Drug Release Kinetics Generally slower and more controlled release due to the stable, less permeable membrane.Can be engineered for triggered release by exploiting the phase transition at its Tm. For thermosensitive formulations, drug release can be significant at temperatures slightly above 41°C.This compound liposomes are suited for sustained-release applications. DPPC liposomes are a cornerstone of thermosensitive liposome technology for targeted drug release.

Experimental Protocols: A Guide to Comparative Studies

To ensure a robust comparative analysis, it is crucial to follow standardized experimental protocols. The following sections detail the methodologies for the preparation and characterization of this compound and DPPC liposomes.

Liposome Preparation: Thin-Film Hydration Method

The thin-film hydration technique is a widely used method for preparing liposomes.

  • Lipid Film Formation:

    • Dissolve this compound or DPPC and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol) in a round-bottom flask.

    • For drug-loaded liposomes, the lipophilic drug can be co-dissolved with the lipids at this stage.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids (i.e., >41°C for DPPC).

    • For encapsulating hydrophilic drugs, the drug is dissolved in the hydration buffer.

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension is subjected to size reduction techniques such as extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) or sonication.

Characterization of Liposomes

Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the liposome suspension in the hydration buffer and measure the particle size distribution and zeta potential using a DLS instrument.

Encapsulation Efficiency:

  • Method: Separation of unencapsulated drug followed by quantification.

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using techniques like size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis.

    • Disrupt the liposomes using a suitable solvent or detergent (e.g., Triton X-100).

    • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or high-performance liquid chromatography).

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

In Vitro Drug Release:

  • Method: Dialysis method.

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method.

Signaling Pathways and Cellular Interactions

The lipid composition of liposomes can significantly influence their interaction with cells and subsequent intracellular fate, potentially affecting cellular signaling pathways.

Cellular Uptake and Intracellular Trafficking

Both this compound and DPPC liposomes are primarily taken up by cells through endocytosis. However, the stability of the liposome can influence its fate within the endo-lysosomal pathway. The higher stability of this compound liposomes may lead to slower degradation and prolonged intracellular drug release compared to DPPC liposomes, which may be more susceptible to enzymatic degradation within the lysosomes.

Cellular_Uptake_and_Trafficking Cellular Uptake and Intracellular Trafficking of Liposomes cluster_extracellular Extracellular Space cluster_cell Intracellular Space Liposome Liposome Endocytosis Endocytosis Liposome->Endocytosis Cellular Uptake Early_Endosome Early_Endosome Endocytosis->Early_Endosome Late_Endosome Late_Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Drug_Release_Cytosol Drug Release (Cytosol) Lysosome->Drug_Release_Cytosol Degradation & Drug Escape Exocytosis Exocytosis Lysosome->Exocytosis Recycling/Excretion Drug_Target Cellular Target Drug_Release_Cytosol->Drug_Target

Caption: General pathway of liposome cellular uptake and intracellular trafficking.

Differential Effects on Cell Signaling: The PI3K/Akt Pathway

Emerging evidence suggests that ether-linked lipids can modulate cellular signaling pathways. Notably, naturally occurring ether-linked phosphatidylcholines have been shown to activate the Phosphatidylinositol 3-kinase (PI3K) pathway.[2] This pathway is crucial for regulating cell growth, proliferation, and survival. The activation of PI3K by ether lipids may have significant implications for drug delivery, particularly in cancer therapy, where this pathway is often dysregulated. In contrast, the direct and differential effects of DPPC on this pathway are less clear.

PI3K_Activation_Pathway Hypothesized Activation of PI3K/Akt Pathway by Ether-Linked Lipids Ether_Lipid_Liposome This compound Liposome Cell_Membrane Cell Membrane Ether_Lipid_Liposome->Cell_Membrane Interaction PI3K PI3K Cell_Membrane->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt_active Akt (Active) PDK1->Akt_active Phosphorylation Akt Akt (Inactive) Akt->Akt_active Downstream_Effects Cell Growth, Proliferation, Survival Akt_active->Downstream_Effects Phosphorylation of Downstream Targets

Caption: Potential activation of the PI3K/Akt signaling pathway by ether-linked liposomes.

Experimental Workflow: A Step-by-Step Guide for Comparative Analysis

A well-structured experimental workflow is essential for obtaining reliable and comparable data.

Experimental_Workflow Experimental Workflow for Comparative Analysis cluster_preparation Liposome Preparation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation Lipid_Selection Select Lipids: This compound vs. DPPC Thin_Film_Hydration Thin-Film Hydration Lipid_Selection->Thin_Film_Hydration Drug_Loading Drug Loading (Hydrophilic/Lipophilic) Thin_Film_Hydration->Drug_Loading Extrusion Size Extrusion Drug_Loading->Extrusion Size_Zeta Particle Size & Zeta Potential (DLS) Extrusion->Size_Zeta EE Encapsulation Efficiency (Chromatography/Spectroscopy) Extrusion->EE Stability Stability Studies (Size vs. Time) Extrusion->Stability Release_Kinetics Drug Release Kinetics (Dialysis) Extrusion->Release_Kinetics Cellular_Uptake Cellular Uptake (Flow Cytometry/Microscopy) Extrusion->Cellular_Uptake Cytotoxicity Cytotoxicity Assay (e.g., MTT) Extrusion->Cytotoxicity

Caption: A comprehensive workflow for the comparative analysis of liposomal formulations.

Conclusion

The choice between this compound and DPPC for liposomal drug delivery is highly dependent on the specific application and desired therapeutic outcome. This compound offers superior chemical stability, making it an excellent candidate for formulations requiring long shelf-life and for delivering sensitive drug molecules. Its stable membrane properties are conducive to sustained drug release. Conversely, DPPC, with its well-defined phase transition temperature, is the lipid of choice for developing thermosensitive liposomes that can be triggered to release their payload at a specific site. The potential for ether-linked lipids to modulate cellular signaling pathways, such as the PI3K/Akt pathway, opens up new avenues for the rational design of liposomal drug delivery systems with enhanced therapeutic efficacy. This guide provides a foundational framework for researchers to make informed decisions in the selection of lipids for their specific drug delivery challenges.

References

A Comparative Guide to Assessing the Purity of Synthetic 18:0 Diether PC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing synthetic phospholipids, ensuring the purity of these critical components is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of methodologies for assessing the purity of 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine), a non-hydrolyzable ether lipid crucial for various research applications, including the formation of stable liposomes and vesicles.[1][2]

Comparative Purity Analysis
ProductSupplier A (Typical)Supplier B (Typical)Key Purity ParametersRecommended Analytical Techniques
This compound >99%>99%Chemical Purity, Enantiomeric Purity, Absence of Lysolipids and Oxidized SpeciesHPLC-CAD, 31P NMR, LC-MS
16:0 Diether PC >99%>99%Chemical Purity, Enantiomeric Purity, Absence of Lysolipids and Oxidized SpeciesHPLC-CAD, 31P NMR, LC-MS
18:1 Diether PC >99%>99%Chemical Purity, Enantiomeric Purity, Positional Isomer Purity, Absence of Oxidized SpeciesHPLC-CAD, 31P NMR, LC-MS

Experimental Protocols

Two powerful and complementary techniques for the quantitative assessment of this compound purity are High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy.

Purity Assessment by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD is a sensitive and universal method for detecting non-volatile analytes like phospholipids, which often lack a UV chromophore.[3][4] It provides quantitative information on the main compound and potential impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve 1 mg of this compound in 1 mL of a chloroform/methanol mixture (1:1, v/v) to create a stock solution.

    • Prepare a series of dilutions for calibration curves, typically ranging from 10 µg/mL to 500 µg/mL.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

    • Detector: Charged Aerosol Detector (CAD).[5]

    • Column: A normal-phase silica or diol column (e.g., 4.6 x 150 mm, 3 µm particle size) is suitable for separating phospholipid classes.[5]

    • Mobile Phase: A gradient elution is typically employed.[5][6]

      • Mobile Phase A: A non-polar solvent mixture such as hexane/isopropanol (e.g., 85:15, v/v).

      • Mobile Phase B: A more polar mixture, such as isopropanol/water (e.g., 85:15, v/v), often with additives like small amounts of acid or base to improve peak shape.

    • Gradient Program: A linear gradient from 100% A to a high percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity of the this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification of specific impurities can be achieved using calibration curves generated from authentic standards, if available.

Purity and Structural Integrity by 31P Nuclear Magnetic Resonance (31P NMR)

31P NMR is a highly specific and quantitative technique for analyzing phospholipids.[7][8] Since each phospholipid class has a distinct chemical shift in the 31P spectrum, this method allows for the simultaneous identification and quantification of the main phospholipid and any phosphorus-containing impurities.[9][10]

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent system. A common solvent system is CDCl₃/CH₃OD/H₂O (with a chelating agent like EDTA to reduce peak broadening from paramagnetic ions).[10][11]

    • Add a known amount of an internal standard, such as triphenyl phosphate, for accurate quantification.

  • NMR Spectroscopy:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.

    • Parameters:

      • Observe Nucleus: 31P.

      • Proton Decoupling: Yes, to obtain sharp singlets for each phosphorus environment.

      • Relaxation Delay (d1): A sufficiently long delay (e.g., 5-10 seconds) is crucial for accurate quantification, ensuring complete relaxation of all phosphorus nuclei.

      • Number of Scans: Typically 128-256 scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The purity is calculated by comparing the integral of the main this compound peak to the sum of all phosphorus-containing signals in the spectrum.

    • The chemical shift of the main peak confirms the identity of the phosphocholine headgroup. The presence of other signals could indicate impurities such as lysophospholipids or other phospholipid species.

Visualizations

The following diagrams illustrate the workflows for the purity assessment of this compound.

HPLC_CAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Chloroform/Methanol start->dissolve dilute Prepare Calibration Standards dissolve->dilute inject Inject into HPLC dilute->inject separate Normal-Phase Chromatography inject->separate detect Charged Aerosol Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate quantify Quantify Impurities integrate->quantify

Caption: Workflow for HPLC-CAD Purity Assessment of this compound.

P31_NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_analysis_nmr Spectral Analysis start_nmr This compound Sample dissolve_nmr Dissolve in Deuterated Solvent with Internal Standard start_nmr->dissolve_nmr transfer_nmr Transfer to NMR Tube dissolve_nmr->transfer_nmr acquire Acquire 31P NMR Spectrum transfer_nmr->acquire process Process FID (Fourier Transform, Phasing, Baseline Correction) acquire->process identify Identify Peaks by Chemical Shift process->identify integrate_nmr Integrate Signals identify->integrate_nmr calculate_nmr Calculate Molar Purity vs. Internal Standard integrate_nmr->calculate_nmr

Caption: Workflow for 31P NMR Purity Assessment of this compound.

References

Unveiling the Superior High-Temperature Performance of 18:0 Diether PC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with liposomal formulations, maintaining stability under high-temperature conditions is a critical challenge. This guide provides a comprehensive comparison of the performance of 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine) liposomes with the commonly used diester phospholipid, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), in high-temperature experiments. The inherent chemical stability of the ether linkages in this compound confers a significant advantage in preventing hydrolysis and maintaining liposomal integrity at elevated temperatures.

At the core of this compound's superior performance is its molecular structure. Unlike conventional phospholipids like DSPC which possess ester bonds, this compound features ether bonds linking the hydrophobic alkyl chains to the glycerol backbone. These ether linkages are significantly more resistant to chemical degradation, particularly hydrolysis, which is accelerated at high temperatures.[1] This inherent stability makes this compound an ideal candidate for applications requiring thermal stress, such as terminal sterilization or use in heated-aerosol drug delivery devices.

Comparative Analysis of Thermal Stability

While direct, side-by-side quantitative data on the high-temperature performance of this compound versus DSPC is limited in publicly available literature, the fundamental chemical differences and existing stability studies allow for a robust comparison.

Key Performance Parameters:

ParameterThis compoundDSPC (Distearoylphosphatidylcholine)Key Advantages of this compound
Chemical Linkage DietherDiesterEther bonds are resistant to hydrolysis, preventing lipid degradation at high temperatures.
Phase Transition Temp (Tm) Not readily detectable within typical ranges~55 °C[2]Expected to have a very high or no discernible phase transition, indicating exceptional thermal stability.
Leakage at High Temp Expected to be minimalSignificant leakage, especially above TmSuperior retention of encapsulated contents under thermal stress.
Particle Size Stability HighProne to aggregation and size changesMaintains consistent particle size and polydispersity, crucial for formulation efficacy.

Experimental Evidence and Expectations

Studies have shown that liposomes formulated with lipids containing ether bonds are more chemically stable and resistant to degradation over extended periods.[3][4] A one-year stability study demonstrated that liposomes containing this compound exhibited greater stability in terms of particle size and number concentration compared to those formulated with the ester-linked DPPC.[3][4] While this study was conducted at 4°C and room temperature, it highlights the intrinsic stability conferred by the ether linkage.

For DSPC-based liposomes, significant changes in particle size have been observed when incubated at temperatures approaching and exceeding their phase transition temperature of approximately 55°C.[5] For instance, DSPC:Cholesterol (55:45) liposomes showed notable increases in particle size when incubated at 70°C.[5]

Based on its chemical structure, this compound liposomes are expected to exhibit significantly lower leakage of encapsulated contents and greater particle size stability at elevated temperatures (e.g., 60°C, 80°C, and above) compared to DSPC liposomes. The absence of a readily measurable phase transition temperature for some diether lipids suggests that the bilayer remains in a stable, ordered phase across a wide range of temperatures.[6]

Experimental Protocols for High-Temperature Stability Assessment

To rigorously evaluate the performance of this compound and other lipids in high-temperature experiments, the following standardized protocols are recommended.

Liposome Preparation by Thin-Film Hydration and Extrusion

This method produces unilamellar vesicles with a controlled size distribution.

Materials:

  • This compound or DSPC

  • Cholesterol (if desired)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Calcein (for leakage assay) or other desired encapsulant

Procedure:

  • Dissolve the lipid(s) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with PBS (or a calcein solution in PBS for leakage studies) by vortexing or gentle agitation above the phase transition temperature of the lipid with the highest Tm.

  • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple freeze-thaw cycles.

  • Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the lipid's Tm.

  • For calcein-loaded liposomes, separate the unencapsulated dye using a size-exclusion chromatography column (e.g., Sephadex G-50).[7]

High-Temperature Incubation

Procedure:

  • Aliquot the prepared liposome suspensions into sealed vials.

  • Incubate the vials in a temperature-controlled water bath or oven at the desired high temperatures (e.g., 40°C, 50°C, 60°C, 70°C, 80°C) for a defined period (e.g., 1, 2, 4, 8, 24 hours).

  • At each time point, remove a vial from the heat and allow it to cool to room temperature before analysis.

Calcein Leakage Assay

This assay quantifies the release of encapsulated fluorescent dye as a measure of membrane permeability.

Procedure:

  • Prepare calcein-loaded liposomes as described above.

  • After high-temperature incubation, dilute an aliquot of the liposome suspension in PBS to a suitable volume for fluorescence measurement.

  • Measure the fluorescence intensity (It) using a fluorometer with excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively.

  • To determine the maximum fluorescence (Imax), add a lytic agent (e.g., Triton X-100) to the liposome suspension to release all encapsulated calcein and measure the fluorescence.

  • The percentage of leakage is calculated using the formula: % Leakage = [(It - I0) / (Imax - I0)] * 100 where I0 is the fluorescence of the liposomes before incubation.[7]

Particle Size Analysis by Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes, providing information on their physical stability.

Procedure:

  • Following high-temperature incubation and cooling, dilute an aliquot of the liposome suspension with filtered PBS to an appropriate concentration for DLS analysis.

  • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

  • Compare the results to the initial measurements taken before incubation to assess any changes in size or the broadness of the size distribution.

Visualizing the Advantage: Structural and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

G Structural Comparison of Diester and Diether Lipids cluster_0 DSPC (Diester Linkage) cluster_1 This compound (Ether Linkage) DSPC Glycerol Backbone C=O Ester Bond O Oxygen (CH2)16CH3 DSPC:c->DSPC:c2 Hydrolysis Prone DietherPC Glycerol Backbone O Ether Bond (CH2)17CH3 DietherPC:c->DietherPC:c2 Resistant to Hydrolysis

Caption: Structural difference between DSPC (diester) and this compound.

G High-Temperature Stability Experimental Workflow prep Liposome Preparation (this compound vs. DSPC) initial_char Initial Characterization (DLS, Leakage Assay) prep->initial_char incubation High-Temperature Incubation (e.g., 60°C, 80°C) initial_char->incubation post_char Post-Incubation Characterization (DLS, Leakage Assay) incubation->post_char analysis Comparative Data Analysis post_char->analysis

Caption: Workflow for comparing high-temperature stability.

Conclusion

The superior chemical stability of the ether bonds in this compound makes it a highly advantageous alternative to traditional diester phospholipids like DSPC for applications involving high temperatures. Liposomes formulated with this compound are expected to exhibit significantly reduced leakage and enhanced particle size stability under thermal stress. For researchers and drug development professionals seeking to formulate robust, temperature-resistant liposomal systems, this compound presents a compelling solution. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and confirmation of its superior performance.

References

Evaluating the Biocompatibility of 18:0 Diether PC Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biocompatibility of liposomal drug delivery systems is a critical determinant of their clinical success. This guide provides a comparative analysis of 18:0 Diether PC liposomes against commonly used diester phosphatidylcholine-based liposomes, namely 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). This comparison focuses on key biocompatibility parameters: cytotoxicity, immunogenicity, and in vivo toxicity, supported by available experimental data.

Executive Summary

This compound liposomes, characterized by the stable ether linkage between the hydrocarbon chains and the glycerol backbone, are emerging as a promising alternative to conventional ester-based liposomes. This stability is thought to contribute to a favorable biocompatibility profile. While direct head-to-head comparative studies are limited, the available data suggests that this compound liposomes may offer advantages in terms of reduced cytotoxicity and potentially altered immunogenicity compared to their diester counterparts. This guide synthesizes the current understanding to aid researchers in the selection and evaluation of liposomal platforms.

Data Presentation: Comparative Biocompatibility

The following tables summarize the available quantitative data on the cytotoxicity, immunogenicity, and in vivo toxicity of this compound liposomes in comparison to DSPC, DMPC, and DPPC liposomes. It is important to note that the data is compiled from various studies and direct comparisons should be made with caution due to differing experimental conditions.

Table 1: In Vitro Cytotoxicity Data

Liposome FormulationCell LineAssayKey Findings
This compound (modified) Various tumor cell linesGrowth InhibitionLiposomal formulation of a modified 18:0 diether lipid (ET-18-OCH3) was about twofold less growth inhibitory than the free compound and significantly reduced hemolytic effects[1].
Alkylphosphocholine (APC) Liposomes MethA tumor cells, C26 colon carcinoma cellsCytotoxicityLiposomal APC was less cytotoxic than the micellar form. Peritoneal macrophages incubated with APC-liposomes showed comparable cytotoxicity to the free, more toxic APC alone[2].
DSPC VERO cellsCytotoxicityLiposomes loaded with curcumin and essential oil showed no cytotoxic activity[3].
DPPC F98 glioma cellsLC50Cationic DPPC-based liposomes had an LC50 of 6.07 μM, while anionic DSPC-based liposomes had an LC50 > 509 μM[4].
DMPC, DPPC, DSPC Not specifiedDrug RetentionDSPC liposomes showed the greatest drug retention over 48 hours at both 4°C and 37°C, indicating higher stability compared to DMPC and DPPC liposomes[5].

Table 2: Immunogenicity Data

Liposome FormulationSystemAssayKey Findings
Archaeosomes (Ether Lipids) Murine Dendritic CellsCytokine Secretion (IL-12)Archaeosomes with varying lipid compositions differentially modulated the activation of dendritic cells, with some inducing striking IL-12 secretion[6][7].
Alkylphosphocholine (APC) Liposomes Mouse Peritoneal MacrophagesTNF ReleaseHPC-liposomes caused a much higher release of TNF compared to micellar HPC and was comparable to LPS in stimulating TNF release[2].
POPC Liposomes with Cholesterol RAW264.7, J774A.1 MacrophagesCytokine Expression (TNF-α, IL-1β, IL-6)Incorporation of cholesterol into POPC liposomes significantly reduced the expression of pro-inflammatory cytokines[4].

Table 3: In Vivo Toxicity Data

Liposome FormulationAnimal ModelKey Findings
Fluopsin C-loaded DSPE-PEG Liposomes MiceAcute Toxicity
DSPC-based Liposomes MiceChronic Toxicity

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are crucial for the accurate interpretation and replication of results.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Add liposome suspensions at various concentrations to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL/well of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

ELISA for Cytokine Profiling

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants or serum samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.

  • Stopping the Reaction: Add a stop solution to halt the color development.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Quantify the cytokine concentration by comparing the sample absorbance to a standard curve generated with known concentrations of the cytokine.

Mandatory Visualization

Signaling Pathways

The interaction of liposomes with immune cells can trigger various signaling pathways, leading to the production of cytokines and other inflammatory mediators. Toll-like receptors (TLRs) are a class of proteins that play a key role in the innate immune system and can be activated by liposomal components.

TLR_Signaling_Pathway Liposome Liposome TLR TLR Liposome->TLR Binding MyD88 MyD88 TLR->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex Activation NF-κB NF-κB IKK Complex->NF-κB Activation Pro-inflammatory\nCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-κB->Pro-inflammatory\nCytokines Transcription

Caption: Generalized TLR signaling pathway activated by liposomes.

Experimental Workflow

A typical workflow for evaluating the biocompatibility of liposomes involves a series of in vitro and in vivo assays.

Biocompatibility_Workflow cluster_formulation Liposome Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation 18:0_Diether_PC This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) 18:0_Diether_PC->Cytotoxicity Immunogenicity Immunogenicity Assay (e.g., ELISA for Cytokines) 18:0_Diether_PC->Immunogenicity Uptake Cellular Uptake Mechanisms 18:0_Diether_PC->Uptake DSPC DSPC DSPC->Cytotoxicity DSPC->Immunogenicity DSPC->Uptake DMPC DMPC DMPC->Cytotoxicity DMPC->Immunogenicity DMPC->Uptake DPPC DPPC DPPC->Cytotoxicity DPPC->Immunogenicity DPPC->Uptake Toxicity Acute/Chronic Toxicity Cytotoxicity->Toxicity Immunogenicity_invivo In Vivo Immunogenicity Immunogenicity->Immunogenicity_invivo Biodistribution Biodistribution Uptake->Biodistribution

Caption: Experimental workflow for biocompatibility assessment.

Conclusion

References

A Guide to Cross-Validation of Lipidomics Data Using 18:0 Diether PC as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of internal standards for lipidomics and details the use of 18:0 Diether PC for robust cross-validation of lipidomics data. Accurate quantification of lipids is critical for meaningful biological interpretation, and the use of appropriate internal standards is paramount in correcting for analytical variability.

The Role of Internal Standards in Lipidomics

Internal standards (IS) are essential for reliable quantification in lipidomics. They are compounds added to a sample at a known concentration before analysis to correct for variations that can occur during sample preparation, extraction, and mass spectrometry analysis. An ideal internal standard should mimic the chemical and physical properties of the analytes of interest without being naturally present in the sample.

Comparison of Internal Standard Performance

The choice of an internal standard significantly impacts the accuracy and precision of lipid quantification. The most common types of internal standards used in lipidomics include stable isotope-labeled (deuterated or ¹³C-labeled) lipids and odd-chain fatty acid-containing lipids. Ether-linked lipids, such as this compound, offer a unique set of advantages.

Internal Standard TypePrincipleAdvantagesDisadvantages
This compound A synthetic diether phosphatidylcholine with two 18-carbon chains linked via ether bonds.- Not naturally abundant in most biological samples, minimizing interference. - Ether linkages are more resistant to chemical and enzymatic degradation than ester bonds, offering greater stability during sample processing. - Structurally similar to endogenous phosphatidylcholines, a major class of lipids in many biological systems.- May not perfectly mimic the ionization efficiency of all endogenous diacyl PCs due to the difference in linkage. - Commercial availability may be more limited compared to some common deuterated standards.
Deuterated Lipids Analytes with some hydrogen atoms replaced by deuterium.- Co-elute closely with the endogenous analyte in liquid chromatography (LC)[1]. - Can effectively correct for matrix effects.- Potential for isotopic scrambling or exchange[1]. - May exhibit a slight retention time shift in LC compared to the native analyte[1].
¹³C-Labeled Lipids Analytes with some carbon atoms replaced by the ¹³C isotope.- Chemically identical to the endogenous analyte, providing the most accurate correction for extraction and ionization variability. - Less prone to isotopic exchange than deuterated standards.- Can be more expensive than other types of internal standards. - Potential for isotopic overlap with endogenous lipids, especially for low-abundance species.
Odd-Chain Lipids Lipids with fatty acid chains containing an odd number of carbon atoms.- Not naturally abundant in most mammalian systems, minimizing interference[1]. - Cost-effective.- May not perfectly mimic the extraction and ionization behavior of all even-chained endogenous lipids[1]. - Can be present endogenously in some diets or disease states[1].

Experimental Protocol: Lipidomics Analysis using this compound

This protocol outlines a typical workflow for the quantitative analysis of phosphatidylcholines in plasma using this compound as an internal standard.

Sample Preparation and Lipid Extraction
  • Thaw Plasma Samples : Thaw frozen plasma samples on ice.

  • Prepare Internal Standard Spiking Solution : Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute to a working concentration of 10 µg/mL in methanol.

  • Spike Samples : To 50 µL of plasma, add 10 µL of the 10 µg/mL this compound internal standard solution.

  • Lipid Extraction (Folch Method) :

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the spiked plasma sample.

    • Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.

    • Add 200 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes at 4°C.

    • Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.

    • Dry the collected lipid extract under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) isopropanol:acetonitrile mixture for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • LC System : A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer.

  • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A : Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B : Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient : A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 50°C.

  • Mass Spectrometer : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode.

  • MS Parameters :

    • Capillary Voltage : 3.0 kV

    • Fragmentor Voltage : 175 V

    • Gas Temperature : 325°C

    • Gas Flow : 8 L/min

    • Acquisition Mode : Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID). The precursor ion for this compound ([M+H]⁺) is m/z 762.69. A characteristic product ion for phosphatidylcholines is the phosphocholine headgroup fragment at m/z 184.07.

Data Processing and Quantification
  • Peak Integration : Integrate the peak areas of the endogenous phosphatidylcholine species and the this compound internal standard.

  • Response Factor Calculation : The concentration of each endogenous PC species is calculated relative to the known concentration of the this compound internal standard using the following formula:

    Concentration of Endogenous PC = (Peak Area of Endogenous PC / Peak Area of this compound) * Concentration of this compound

Visualizing the Lipidomics Workflow

The following diagrams illustrate the key stages of the lipidomics experimental workflow and the logic of using an internal standard for data normalization.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound IS Sample->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (Positive Ion Mode) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: A typical experimental workflow for lipidomics analysis.

Internal_Standard_Logic cluster_process Analytical Process (Extraction, LC-MS) Analyte Endogenous Lipid (Unknown Amount) Variation Process Variation (e.g., sample loss, ionization suppression) Analyte->Variation IS This compound (Known Amount) IS->Variation Analyte_Signal Analyte MS Signal (Variable) Variation->Analyte_Signal IS_Signal IS MS Signal (Variable) Variation->IS_Signal Ratio Ratio (Analyte Signal / IS Signal) (Stable) Analyte_Signal->Ratio IS_Signal->Ratio Quant Accurate Quantification Ratio->Quant

References

Safety Operating Guide

Proper Disposal Procedures for 18:0 Diether PC

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine) is critical for laboratory safety and compliance. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal of this ether lipid.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1] Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

  • Collection :

    • Collect waste this compound in a suitable, clearly labeled, and securely closed container.[1]

    • Avoid mixing with other incompatible waste streams.

  • Storage Pending Disposal :

    • Store the sealed waste container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3]

    • The storage area should be separate from strong oxidizing agents.[3]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • The material should be disposed of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Container Decontamination and Disposal :

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1]

    • The rinsate should be collected and disposed of as chemical waste.

    • After thorough rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning, in accordance with local regulations.[1] Combustible packaging materials may be incinerated.[1]

Important Considerations :

  • Do not discharge this compound or its rinsate into sewer systems or waterways.[1]

  • Do not contaminate water, foodstuffs, feed, or seed with this chemical.[1]

  • Adhere to all applicable federal, state, and local environmental regulations.[4]

Quantitative Data for Disposal

Waste TypeRecommended ContainmentDisposal Method
Solid this compound WasteSuitable, closed, and labeled containerLicensed chemical destruction plant or controlled incineration[1]
Liquid this compound SolutionSuitable, closed, and labeled containerLicensed chemical destruction plant or controlled incineration[1]
Empty ContainersN/ATriple rinse, then recycle, recondition, or dispose of in a sanitary landfill[1]
Rinsate from ContainersSuitable, closed, and labeled containerLicensed chemical destruction plant or controlled incineration[1]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling chemical waste in a laboratory setting should be followed. This includes maintaining designated satellite accumulation areas for hazardous waste and ensuring all waste containers are properly labeled.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated collect_waste Collect waste in a suitable, labeled, and sealed container start->collect_waste container_check Is the original container empty? start->container_check store_waste Store waste in a designated, well-ventilated area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal company store_waste->contact_ehs transport Arrange for professional transport and disposal contact_ehs->transport incineration Controlled Incineration or Chemical Destruction Plant transport->incineration end End: Proper Disposal Complete incineration->end container_check->collect_waste No triple_rinse Triple rinse the container with a suitable solvent container_check->triple_rinse Yes collect_rinsate Collect rinsate as chemical waste triple_rinse->collect_rinsate dispose_container Puncture and dispose of container in landfill or recycle triple_rinse->dispose_container collect_rinsate->store_waste dispose_container->end

Caption: Logical workflow for the safe disposal of this compound and its containers.

References

Essential Safety and Logistics for Handling 18:0 Diether PC

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine). Adherence to these procedures is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, which is typically a powder, the following personal protective equipment is mandatory to prevent skin and eye contact and to minimize inhalation of dust particles.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for handling the solid material. For prolonged contact or when handling solutions, consider thicker, reusable gloves such as butyl rubber. Always inspect gloves for integrity before use and replace them immediately if compromised.
Eye Protection Safety glasses with side shields or safety gogglesMust be ANSI Z87.1 compliant.[1] A face shield should be worn over safety glasses or goggles when there is a risk of splashing.
Body Protection Laboratory coatA standard lab coat is required to protect street clothing and skin from potential contamination.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.If engineering controls are not sufficient to control dust, or for large-scale operations, a NIOSH-approved N95 dust mask or a higher level of respiratory protection may be necessary.[2]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from receipt to use in the laboratory.

  • Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated area.[3] The recommended storage temperature is -20°C.[4]

  • Preparation for Use :

    • Before opening the container, allow it to equilibrate to room temperature to prevent condensation.

    • Conduct all weighing and handling of the powder within a chemical fume hood or a ventilated enclosure to minimize dust generation and inhalation.[5]

  • Weighing and Aliquoting :

    • Use appropriate tools (e.g., spatula, weigh paper) to handle the powder.

    • Avoid creating dust clouds. If dust is generated, allow it to settle before proceeding.

  • Dissolution (if applicable) :

    • If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.

    • Consult the product's data sheet for recommended solvents.[6]

  • Post-Handling :

    • After handling, decontaminate the work area with an appropriate cleaning agent.

    • Wash hands thoroughly with soap and water.

    • Properly remove and dispose of gloves.

Disposal Plan

The disposal of this compound and its associated waste must comply with all local, state, and federal regulations. As it is generally considered a non-hazardous solid, the following procedures can be followed, but always confirm with your institution's Environmental Health and Safety (EHS) department.[3][7][8]

  • Unused Product : If the product is no longer needed, it should be disposed of as chemical waste through your institution's hazardous waste program. Do not discard it in the regular trash.

  • Empty Containers :

    • Ensure the container is completely empty.

    • Deface or remove the original label to prevent misidentification.

    • Dispose of the empty container in the regular laboratory trash, unless institutional policy dictates otherwise.[7]

  • Contaminated Labware (e.g., weigh boats, pipette tips) :

    • Place all solid waste contaminated with this compound into a designated solid waste container.

    • This waste should be disposed of through the chemical waste stream.

  • Liquid Waste (if applicable) :

    • Solutions of this compound should be collected in a properly labeled waste container.

    • Do not pour solutions down the drain unless explicitly permitted by your institution's EHS for non-hazardous materials.

Quantitative Data

PropertyValue
Molecular Formula C₄₄H₉₂NO₆P[4][9]
Molecular Weight 762.18 g/mol [4]
Physical State Powder[4]
Storage Temperature -20°C[4]
Occupational Exposure Limits (OELs) No specific OELs have been established for this compound. In the absence of specific limits, it is prudent to handle it as a nuisance dust and keep exposure as low as reasonably achievable.

Safe Handling Workflow

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Receive Receive & Inspect Package Store Store at -20°C Receive->Store Intact Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh Powder Equilibrate->Weigh Dissolve Dissolve in Solvent (Optional) Weigh->Dissolve Decontaminate Decontaminate Work Area Weigh->Decontaminate If not dissolving Dissolve->Decontaminate DisposeWaste Dispose of Waste Decontaminate->DisposeWaste WashHands Wash Hands DisposeWaste->WashHands

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
18:0 Diether PC
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
18:0 Diether PC

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。